molecular formula C6H2BrFINO2 B1519636 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene CAS No. 1187385-70-1

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Cat. No.: B1519636
CAS No.: 1187385-70-1
M. Wt: 345.89 g/mol
InChI Key: CCIQHIQHQUTIAC-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS 1187385-70-1) is a versatile and high-value multifunctional halogenated nitroarene extensively employed as a key synthetic building block in pharmaceutical research and development . Its primary research value lies in its application in cross-coupling reactions, where the distinct reactivity of the bromo and iodo substituents allows for sequential and selective functionalization of the benzene ring; this enables researchers to systematically construct complex molecular architectures . The compound is particularly valuable in the synthesis of protein degrader building blocks and other active pharmaceutical ingredients (APIs) . Furthermore, the nitro group can be selectively reduced to a corresponding aniline, a transformation that is crucial in the development of amine-containing drugs . Recent advancements in selective hydrogenation, such as the use of novel heterogeneous biocatalysts, have demonstrated excellent functional group tolerance, allowing for the chemoselective reduction of the nitro group even in the presence of halogens like bromine and iodine, thereby expanding its utility in complex synthetic pathways . This compound is typically supplied with a minimum purity of 95% and should be stored sealed in a dry, room-temperature environment . This product is intended for professional manufacturing and research laboratory use only. It is strictly for research purposes and is not certified for human or veterinary medical use, or for consumer application .

Properties

IUPAC Name

1-bromo-5-fluoro-4-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIQHIQHQUTIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670358
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-70-1
Record name 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS No: 1187385-70-1) is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules.[1] The unique arrangement of its substituents—a nitro group and three different halogens—offers a versatile platform for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. This guide presents a validated two-step synthetic approach, commencing with the preparation of the key intermediate, 4-bromo-2-fluoro-1-iodobenzene, followed by a regioselective nitration to yield the final product.

Strategic Synthesis Plan

The synthesis of polysubstituted benzenes requires careful planning to ensure the correct regiochemistry of the final product. The order of introduction of substituents is dictated by their electronic and steric effects on the aromatic ring. In this proposed synthesis, the precursor 4-bromo-2-fluoro-1-iodobenzene is first synthesized, followed by nitration. The existing halogen substituents are ortho, para-directing groups, which will guide the incoming nitro group to the desired position.

Synthesis of the Precursor: 4-Bromo-2-fluoro-1-iodobenzene

The synthesis of 4-bromo-2-fluoro-1-iodobenzene (CAS No: 105931-73-5) is achieved through a Sandmeyer-type reaction, starting from the commercially available 5-bromo-2-fluoroaniline.[2][3] This involves the diazotization of the primary amine followed by the introduction of iodine.

Step 1: Diazotization and Iodination of 5-Bromo-2-fluoroaniline

The transformation of an aromatic amine to an aryl iodide via a diazonium salt is a classic and reliable method in organic synthesis.[2] The reaction proceeds in two main stages: the formation of the diazonium salt at low temperatures, followed by its reaction with an iodide source.

Reaction Scheme:

G start 5-Bromo-2-fluoroaniline product 4-Bromo-2-fluoro-1-iodobenzene start->product Diazotization-Iodination reagents 1. NaNO2, HCl, 0-5 °C 2. KI

Figure 1: Synthesis of 4-Bromo-2-fluoro-1-iodobenzene.

Experimental Protocol:

  • Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-bromo-2-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of the diazotization can be monitored using starch-iodide paper.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 equivalents) in water dropwise. Nitrogen gas will evolve. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-fluoro-1-iodobenzene as a solid.[4]

Data for 4-Bromo-2-fluoro-1-iodobenzene:

PropertyValueReference
CAS Number105931-73-5[5]
Molecular FormulaC₆H₃BrFI[6]
Molecular Weight300.90 g/mol [6]
AppearanceWhite to light yellow crystalline solid[3]
Melting Point48-51 °C[7]

Synthesis of this compound

The final step in the synthesis is the regioselective nitration of 4-bromo-2-fluoro-1-iodobenzene. The existing halogen substituents are all ortho, para-directors. The position of nitration will be directed to the most activated, sterically accessible position. In this case, the position ortho to the iodine and para to the bromine is favored.

Step 2: Nitration of 4-Bromo-2-fluoro-1-iodobenzene

The nitration is achieved using a standard mixed acid (concentrated nitric and sulfuric acids) method at low temperatures to control the exothermic reaction and prevent dinitration.[8][9]

Reaction Scheme:

G start 4-Bromo-2-fluoro-1-iodobenzene product This compound start->product Nitration reagents HNO3, H2SO4, 0-10 °C

Figure 2: Nitration of 4-Bromo-2-fluoro-1-iodobenzene.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Dissolve 4-bromo-2-fluoro-1-iodobenzene (1 equivalent) in a suitable solvent such as dichloromethane or concentrated sulfuric acid in a round-bottom flask. Cool the solution to 0-5 °C. The pre-cooled nitrating mixture is then added dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: The reaction is stirred at low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[10]

Data for this compound:

PropertyValueReference
CAS Number1187385-70-1[1]
Molecular FormulaC₆H₂BrFINO₂[1]
Molecular Weight345.89 g/mol [1]
AppearanceSolid (expected)
Purity>98% (typical)[1]

Safety Considerations

This synthesis involves the use of strong acids, corrosive and toxic reagents. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts are potentially explosive in their dry state and should be kept in solution and handled with care.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable and versatile building block for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (2025). Experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its complex arrangement of electron-withdrawing (nitro, fluoro) and bulky halogen (bromo, iodo) substituents on a benzene ring creates a unique electronic and steric profile. This makes it a valuable building block for synthesizing novel pharmaceutical candidates and functional materials. The precise positioning of these groups allows for selective chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing the scarcity of published experimental data for this specific isomer (CAS No: 1187385-70-1), this document adopts a dual approach. It presents computationally predicted properties to offer valuable estimations for research planning and combines this with detailed, field-proven experimental protocols for empirical validation. This methodology ensures scientific integrity and provides researchers with the practical tools needed to characterize this compound in their own laboratories.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1187385-70-1
Molecular Formula C₆H₂BrFINO₂
Molecular Weight 377.90 g/mol
Exact Mass 376.8172 g/mol

Part 1: Predicted and Core Physicochemical Properties

Due to the limited availability of experimental data, computational modeling provides a crucial first look at the compound's expected behavior. These predictions, derived from algorithms that analyze the molecule's structure, are invaluable for designing experiments, from selecting appropriate solvents to estimating chromatographic behavior. Services like CD ComputaBio and open-access platforms like PubChem utilize advanced algorithms to predict properties critical for drug design and chemical synthesis.[1][2]

Table 2: Computed Physicochemical Properties

PropertyPredicted ValueSignificance in Research
XLogP3 3.6Predicts lipophilicity; essential for ADME properties and selecting chromatographic conditions.
Topological Polar Surface Area (TPSA) 45.8 ŲInfluences membrane permeability and solubility in polar solvents.
Hydrogen Bond Donors 0Indicates the molecule cannot donate protons to form hydrogen bonds.
Hydrogen Bond Acceptors 3 (O, O, F)Can accept hydrogen bonds, influencing solubility in protic solvents.
Rotatable Bond Count 1 (C-N bond)Low count suggests conformational rigidity, which can be advantageous in drug design.

Note: These values are computationally derived and require experimental validation.

Part 2: Methodologies for Experimental Characterization

The core of scientific integrity lies in empirical validation. The following section details the standard, reliable protocols for determining the key physicochemical properties of a novel compound like this compound.

Caption: Workflow for the characterization of a novel chemical compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. The capillary method is a standard and accessible technique for this determination.[3]

Protocol:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[4]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.[3][5]

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Solubility Assessment

Causality: Understanding a compound's solubility profile across various solvents is essential for reaction setup, purification (crystallization), and formulation. The "like dissolves like" principle, governed by polarity and hydrogen bonding capability, is the guiding tenet.[6]

Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).

  • Sample Preparation: Add approximately 10-20 mg of the compound to a series of labeled small test tubes.

  • Solvent Addition: Add 1 mL of a single solvent to each respective tube.

  • Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.

  • Classification: Visually classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[7]

  • pH Dependence (for Drug Development): For aqueous solubility, repeat the test in acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) solutions to assess the solubility of any potential ionized forms.[8]

Table 3: Solubility Screening Log

SolventPolarityObservation (e.g., Soluble, Insoluble)Notes
HexaneNon-polar
TolueneNon-polar
DichloromethanePolar Aprotic
AcetonePolar Aprotic
EthanolPolar Protic
WaterPolar Protic
1 M HCl (aq)Aqueous Acid
1 M NaOH (aq)Aqueous Base

Part 3: Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide direct insight into the molecular structure, confirming the presence of functional groups and the connectivity of atoms. This data is non-negotiable for verifying the identity of the target compound.

Mass Spectrometry (MS)

Causality: MS provides the exact mass of the molecular ion, which is the most definitive evidence for a compound's molecular formula. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic isotopic pattern.[9][10]

Expected Observations:

  • Molecular Ion (M⁺): A cluster of peaks corresponding to the intact molecule.

  • Isotopic Pattern: The presence of one bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (the M⁺ and M+2 peaks).[11][12] The primary peak will correspond to the molecule containing ⁷⁹Br, and the M+2 peak to the molecule containing ⁸¹Br. The iodine (¹²⁷I) and fluorine (¹⁹F) are monoisotopic and will not complicate this primary pattern.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations.[13]

Expected Characteristic Absorptions:

  • Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.[14]

  • Nitro Group (N-O Stretch): This is a very strong and reliable indicator. Two distinct, strong bands are expected: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹ .[15][16]

  • C-F Stretch: A strong band typically appearing in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region.

  • C-Br and C-I Stretches: These appear in the fingerprint region at lower wavenumbers (< 800 cm⁻¹) and can be harder to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei, the exact isomeric structure can be confirmed.

Predicted ¹H NMR Spectrum: The benzene ring has two remaining protons.

  • H-3 (proton at carbon 3): This proton is flanked by the nitro group and the iodine atom. It is expected to be a singlet and appear significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group.

  • H-6 (proton at carbon 6): This proton is positioned between the bromine and fluorine atoms. It is expected to be a doublet due to coupling with the adjacent fluorine atom (³JHF). Its chemical shift will be influenced by the opposing electronic effects of the halogens.

Part 4: Safety and Handling

Trustworthiness: A self-validating protocol must include robust safety procedures. The physicochemical properties of this compound are not fully documented. Therefore, a conservative approach to safety is mandatory, based on an analysis of its functional groups and data from structurally similar compounds.[17][18]

Hazard Analysis:

  • Nitroaromatics: Compounds containing nitro groups are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[19]

  • Halogenated Aromatics: These compounds can cause skin, eye, and respiratory irritation.[20]

Mandatory Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.

  • Ventilation: Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of any dust or vapors.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release into the environment.

References

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? Available at: [Link]

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1-Bromo-5-fluoro-4-iodo-2-nitrobenzene CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a highly functionalized aromatic compound with significant potential as a building block in modern synthetic chemistry. With its unique arrangement of four distinct substituents—a nitro group and three different halogens—this molecule offers a versatile platform for the development of complex chemical entities, particularly within the pharmaceutical and materials science sectors. This guide details its chemical identity, physicochemical properties, proposed synthetic strategies, reactivity profile, and critical safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable intermediate.

Chemical Identity and Properties

Nomenclature and Chemical Identifiers

The compound is systematically named this compound. Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.

IdentifierValueSource
CAS Number 1187385-70-1[1][2][3]
Molecular Formula C₆H₂BrFINO₂[1]
Molecular Weight 345.89 g/mol [1]
Synonyms Benzene, 1-bromo-5-fluoro-4-iodo-2-nitro-[1]
Molecular Structure

The structure consists of a benzene ring substituted with five groups. The positions of the substituents are critical to the molecule's reactivity. The electron-withdrawing nitro group at position 2, ortho to the bromine atom, significantly influences the electronic properties of the aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically supplied as a solid with a high purity, suitable for synthetic applications.

PropertyValueSource
Purity ≥98%[1]
Appearance Solid (presumed from storage conditions)
Storage Room Temperature, Sealed in dry, Keep in dark place[1]

Synthesis and Manufacturing Insights

Retrosynthetic Analysis and Strategy

A logical approach would involve the sequential halogenation and nitration of a simpler starting material. The strong deactivating nature of the nitro group suggests it should be introduced later in the sequence. A potential starting material could be a bromo-fluoro-iodobenzene, which would then be nitrated. The challenge lies in controlling the regioselectivity of the final nitration step.

An alternative, and often more controlled, method involves starting with an aniline derivative, where the amino group can be used to direct subsequent substitutions before being converted into a halogen via a Sandmeyer-type reaction or a nitro group.

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, protocol for the synthesis, derived from methods for preparing similar compounds like 1,4-Dibromo-2-fluoro-5-nitrobenzene.[4]

Objective: To synthesize this compound.

Step 1: Nitration of a Precursor (e.g., 1-Bromo-5-fluoro-4-iodobenzene)

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the precursor, 1-bromo-5-fluoro-4-iodobenzene (1.0 equiv).

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 5 °C.

  • Nitrating Agent: Add fuming nitric acid (HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The generation of the nitronium ion (NO₂⁺) in situ is the key to this electrophilic aromatic substitution.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

Step 2: Purification

  • Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[4][5] The choice of eluent for chromatography (e.g., a hexane/ethyl acetate gradient) would be determined empirically.

Step 3: Characterization

  • Structure Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity and substitution pattern.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared Spectroscopy (IR): To identify functional groups, particularly the characteristic N-O stretches of the nitro group.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity Profile
  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[6][7] The halogens can act as leaving groups. The relative reactivity is typically F > Cl > Br > I for the rate-determining nucleophilic attack step, but the C-X bond cleavage step can complicate this trend. The fluorine atom, being ortho/para to the activating nitro group, is a prime site for substitution.

  • Cross-Coupling Reactions: The bromine and iodine atoms are excellent handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] Iodine is generally more reactive than bromine in oxidative addition to a metal catalyst, allowing for selective functionalization at the C-I bond.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[6] This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline is a precursor to a vast array of heterocycles and other functionalities.[8]

The presence of three different halogens and a nitro group allows for a highly modular and sequential approach to molecular construction. A chemist can choose reaction conditions to selectively target one site while leaving the others intact for subsequent transformations.

Role as a Pharmaceutical Building Block

Halogenated aromatic compounds are of immense importance in medicinal chemistry.[8] The inclusion of fluorine, in particular, can profoundly modulate a drug candidate's properties, including:

  • Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism, increasing the drug's half-life.

  • Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane permeability and absorption.[9]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[9]

This compound serves as an ideal scaffold, providing multiple points for diversification to build libraries of compounds for screening in drug discovery programs.

Workflow: Integration in a Drug Discovery Cascade

The molecule can be integrated into a typical medicinal chemistry workflow to generate novel drug candidates.

Figure 2: Conceptual Workflow in Drug Discovery A This compound (Starting Scaffold) B Selective C-I Coupling (e.g., Suzuki, Sonogashira) Introduce R1 Group A->B Step 1 F SNAr at C-F (Optional Diversification) Introduce R4 Group A->F Alternative Path C Selective C-Br Coupling (e.g., Buchwald-Hartwig) Introduce R2 Group B->C Step 2 D Nitro Group Reduction (-NO2 -> -NH2) C->D Step 3 E Amine Functionalization (Amide, Sulfonamide, etc.) Introduce R3 Group D->E Step 4 G Library of Diverse Drug-like Molecules E->G F->G H Biological Screening (SAR Studies) G->H

Caption: Sequential functionalization of the scaffold in a drug discovery program.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar halogenated nitroaromatics can be used to establish a robust safety protocol.[10][11][12]

Hazard Identification
  • Toxicity: Halogenated nitrobenzenes are generally considered harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

  • Irritation: The compound is expected to cause skin and serious eye irritation.[11][12] May cause respiratory irritation.[11]

  • GHS Hazard Statements (Anticipated): H302, H312, H315, H319, H332, H335.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing.[10][12]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][12] The compound should be stored in a dark place to prevent potential light-induced degradation.[1]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10] Contaminated packaging should be disposed of in the same manner as the product.

Conclusion

This compound is a highly valuable and synthetically versatile building block. Its densely packed array of functional groups, each with distinct and addressable reactivity, provides chemists with a powerful tool for the construction of complex molecular architectures. The strategic placement of bromine, iodine, and fluorine atoms allows for sequential, site-selective modifications via cross-coupling and nucleophilic substitution reactions, while the nitro group serves as a masked amine. These features make it an exceptionally promising intermediate for generating molecular diversity in drug discovery and advanced materials research. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.

References

  • This compound - Lead Sciences. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene - Lead Sciences. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene - AOBChem. (n.d.). AOBChem. Retrieved January 21, 2026, from [Link]

  • The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015, September 12). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1-Bromo-4-ethyl-5-fluoro-2-nitrobenzene | C8H7BrFNO2 | CID 118830433 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Characterization of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established principles of chemical analysis. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced spectral prediction methodologies and comparative data from analogous structures to offer a robust interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction: The Structural Significance of a Polysubstituted Aromatic Compound

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing and donating groups. The interplay of a nitro group, a strong electron-withdrawing group, with three different halogen substituents (Bromo, Fluoro, Iodo) on the benzene ring creates a distinct electronic environment. This complex substitution pattern is of significant interest in medicinal chemistry and material science, where precise structural elucidation is paramount for understanding reactivity, designing synthetic pathways, and predicting biological activity. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted to provide definitive information about the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the adjacent substituents. The nitro group is strongly deshielding, while the halogens have a more moderate effect.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents. Carbons bearing a substituent will show distinct chemical shifts compared to the protonated carbons.

Predicted NMR Data ¹H NMR ¹³C NMR
Nucleus Two aromatic protonsSix aromatic carbons
Predicted Chemical Shifts (ppm) 8.0 - 8.5 ppm110 - 150 ppm
Multiplicity DoubletsSinglets
Coupling Constants (J) J(H-F) coupling expectedJ(C-F) coupling expected

Experimental Protocol for NMR Data Acquisition (General Methodology):

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Causality in NMR Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The strongly electron-withdrawing nitro group causes a significant downfield shift for the adjacent protons and carbons. The halogens also exert a deshielding effect, with the magnitude depending on their electronegativity and position. The predicted coupling constants, particularly those involving fluorine, are based on known through-bond and through-space interactions.

DOT Script for NMR Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample 1-Bromo-5-fluoro- 4-iodo-2-nitrobenzene NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Insert Sample 1H_Acquisition ¹H NMR Acquisition Spectrometer->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Spectrometer->13C_Acquisition FID Raw FID Data 1H_Acquisition->FID 13C_Acquisition->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum ¹H & ¹³C NMR Spectra Processing->Spectrum Interpretation Structure Elucidation Spectrum->Interpretation

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitro group and the substituted aromatic ring.

Predicted Key IR Absorptions Frequency Range (cm⁻¹) Vibrational Mode Intensity
Nitro Group (N-O) 1520 - 1560Asymmetric StretchStrong
Nitro Group (N-O) 1340 - 1380Symmetric StretchStrong
Aromatic C=C 1450 - 1600Ring StretchMedium
C-H Aromatic 3050 - 3150StretchWeak to Medium
C-Br 500 - 600StretchMedium to Strong
C-I 480 - 550StretchMedium to Strong
C-F 1000 - 1400StretchStrong

Experimental Protocol for IR Data Acquisition (General Methodology):

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Causality in IR Predictions: The predicted absorption frequencies are based on well-established correlations between functional groups and their vibrational modes. The strong electron-withdrawing nature of the nitro group results in characteristic strong absorption bands for the N-O stretching vibrations. The positions of the C-halogen stretching vibrations are dependent on the mass of the halogen atom and the bond strength.

DOT Script for IR Workflow:

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Place on FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer Insert Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan FTIR_Spectrometer->Sample_Scan Processing Fourier Transform, Background Subtraction Background_Scan->Processing Sample_Scan->Processing Interferogram Interferogram Interferogram->Processing IR_Spectrum IR Spectrum Processing->IR_Spectrum Interpretation Functional Group Identification IR_Spectrum->Interpretation

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is predicted to show a distinct molecular ion peak and characteristic fragment ions resulting from the cleavage of the substituents.

Predicted Mass Spectrometry Data m/z (mass-to-charge ratio) Interpretation
Molecular Ion [M]⁺ 345.8 (based on most abundant isotopes)Molecular weight of the compound
Fragment Ion [M - NO₂]⁺Loss of the nitro group
Fragment Ion [M - Br]⁺Loss of a bromine atom
Fragment Ion [M - I]⁺Loss of an iodine atom

The isotopic pattern of the molecular ion will be complex due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Experimental Protocol for MS Data Acquisition (General Methodology):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or other detector records the abundance of each ion.

Causality in MS Predictions: The predicted fragmentation pattern is based on the relative bond strengths and the stability of the resulting fragments. The C-N bond of the nitro group is often labile, leading to its loss. The C-I and C-Br bonds are also susceptible to cleavage. The presence of bromine's isotopic signature provides a powerful diagnostic tool for identifying bromine-containing fragments.

DOT Script for MS Workflow:

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output & Interpretation Sample Analyte Ion_Source Ionization Source (e.g., EI, ESI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration & Separation Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Signal Processing Interpretation Molecular Weight & Fragmentation Analysis Mass_Spectrum->Interpretation

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS spectra offer a detailed structural fingerprint that will be invaluable for any researcher working with this compound. While these predictions are based on robust computational methods, the ultimate confirmation of the structure will require experimental verification. The protocols outlined in this guide provide a clear framework for acquiring and interpreting the necessary experimental data. As this and similar polysubstituted aromatic compounds are explored for novel applications, the detailed spectroscopic characterization will be fundamental to advancing our understanding of their chemical and physical properties.

References

At the time of this writing, no direct experimental spectroscopic data for this compound is available in the cited public databases. The principles of spectroscopic interpretation are drawn from established chemical literature.

  • PubChem - National Center for Biotechnology Information. ([Link])

  • NIST Chemistry WebBook - National Institute of Standards and Technology. ([Link])

  • Spectroscopic Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.

An In-depth Technical Guide to the Solubility of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Lacking extensive empirical data in public literature, this document establishes a robust predictive framework grounded in fundamental chemical principles. We will dissect the molecule's structural attributes to forecast its behavior in a wide array of common laboratory solvents. Furthermore, this guide furnishes a detailed, step-by-step experimental protocol for researchers to empirically determine the compound's solubility, ensuring a self-validating system for data generation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to facilitate its use in experimental and developmental pipelines.

Introduction and Physicochemical Analysis

This compound (MW: 345.89 g/mol ) is a complex halogenated nitroaromatic compound.[1] Its utility as a synthetic intermediate is significant, offering multiple reaction sites for nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group.[2] The solubility of such a compound is a critical parameter that governs its handling, reaction conditions, purification, and formulation.

A molecule's solubility is dictated by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4][5][6]

Structural Analysis of this compound:

  • Aromatic Benzene Core: The central benzene ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It introduces a significant dipole moment and can act as a hydrogen bond acceptor. This feature suggests affinity for polar solvents.

  • Halogen Substituents (Br, F, I): The three different halogens contribute to a complex electronic and steric profile.

    • Fluorine: Highly electronegative, it adds polarity.

    • Bromine and Iodine: These heavier halogens increase the molecule's overall molecular weight and polarizability. While they contribute to dipole moments, their large size also enhances London dispersion forces, which can improve solubility in less polar solvents.

  • Overall Molecular Character: The molecule is a chemical chimera. It possesses a large, nonpolar surface area due to the benzene ring and heavy halogens, but also a highly polar region at the nitro group. This duality predicts a nuanced solubility profile, with limited solubility in the extremes of the polarity spectrum (i.e., highly polar water and very nonpolar alkanes). It is anticipated to show the highest solubility in polar aprotic solvents that can stabilize its dipole without requiring hydrogen bond donation.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound in a range of common laboratory solvents. The following table summarizes these predictions, categorizing solvents by their type and providing a qualitative forecast of solubility.

Table 1: Predicted Solubility of this compound

Solvent NameSolvent TypePredicted SolubilityRationale
Water (H₂O) Polar ProticInsoluble The large, nonpolar aromatic and halogenated surface area dominates over the single polar nitro group, preventing effective hydration.
Methanol (MeOH) Polar ProticLow to Moderate The alkyl group provides some nonpolar character, but the strong hydrogen-bonding network of methanol may not be effectively disrupted by the solute.
Ethanol (EtOH) Polar ProticModerate The larger alkyl group compared to methanol increases its affinity for the nonpolar regions of the solute.
Acetone Polar AproticHigh Acetone's strong dipole moment can interact favorably with the nitro group, while its organic character accommodates the aromatic ring.
Acetonitrile (ACN) Polar AproticHigh Similar to acetone, its polarity is well-suited to solvate the nitro group.
Dimethyl Sulfoxide (DMSO) Polar AproticVery High DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with mixed polarity.
N,N-Dimethylformamide (DMF) Polar AproticVery High Similar to DMSO, DMF is an excellent solvent for polar and moderately nonpolar compounds.
Tetrahydrofuran (THF) Polar AproticHigh THF has a moderate polarity and is an excellent solvent for a wide range of organic molecules.
Dichloromethane (DCM) HalogenatedHigh The polarity is suitable, and the presence of chlorine atoms can interact favorably with the halogenated solute.
Chloroform (CHCl₃) HalogenatedHigh Similar in character to DCM, it is expected to be an effective solvent.
Toluene Nonpolar AromaticModerate to High The aromatic nature of toluene allows for favorable π-π stacking interactions with the solute's benzene ring.
Hexane / Heptane Nonpolar AliphaticLow to Insoluble These solvents lack any polarity and cannot effectively solvate the polar nitro group, leading to poor solubility.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocol describes a reliable visual method for determining the qualitative and semi-quantitative solubility of a solid compound. This method is straightforward, requires minimal equipment, and provides a solid foundation for further quantitative analysis if needed.

Materials and Equipment
  • This compound (solute)

  • Selected solvents (see Table 1)

  • Analytical balance (readable to 0.1 mg)

  • Small vials or test tubes (e.g., 1.5 mL or 4 mL) with caps

  • Calibrated micropipettes or graduated cylinders

  • Vortex mixer

  • Safety glasses, gloves, and lab coat

Step-by-Step Methodology
  • Preparation: Accurately weigh a specific amount of this compound (e.g., 5.0 mg) into a clean, dry vial.[7][8]

  • Solvent Addition: Add a defined volume of the first test solvent (e.g., 0.1 mL) to the vial.[9]

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a contrasting background.

    • If the solid has completely dissolved, the compound is considered "Soluble" at that concentration (in this example, 50 mg/mL).

    • If any solid particles remain, the compound is not fully soluble at this concentration.

  • Titration (for insoluble/partially soluble cases): If the solid did not dissolve, continue adding the solvent in known increments (e.g., 0.1 mL at a time).[10] After each addition, vortex for 1-2 minutes and visually inspect.

  • Endpoint Determination: Continue the incremental solvent addition until the solid is completely dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility using the formula:

    • Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

  • Classification: If the solid does not dissolve after adding a significant volume (e.g., 5 mL, resulting in a concentration of 1 mg/mL), it can be classified as "Practically Insoluble" in that solvent.

  • Repeat: Repeat this procedure for each solvent to be tested.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

G start Start weigh_solid Accurately weigh ~5 mg of compound into a vial start->weigh_solid add_solvent_initial Add 0.1 mL of test solvent weigh_solid->add_solvent_initial vortex Vortex for 1-2 minutes add_solvent_initial->vortex observe Visually Inspect for undissolved solid vortex->observe dissolved Solid Completely Dissolved observe->dissolved No add_more_solvent Add another 0.1 mL of solvent observe->add_more_solvent Yes calculate Record total volume (V_total). Calculate Solubility = 5 mg / V_total (mL) dissolved->calculate check_max_vol Total volume > 5 mL? add_more_solvent->check_max_vol check_max_vol->vortex No insoluble Classify as 'Practically Insoluble' check_max_vol->insoluble Yes end End insoluble->end calculate->end

Caption: Experimental workflow for determining compound solubility.

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care. Based on data for structurally similar compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11][12] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

The solubility of this compound is predicted to be highest in polar aprotic solvents such as DMSO, DMF, acetone, and acetonitrile, and moderate in halogenated and aromatic solvents like DCM and toluene. It is expected to have poor solubility in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane. This predictive guide, based on established chemical principles, provides a strong starting point for any research involving this compound. The included experimental protocol offers a direct and reliable method for empirical validation, empowering researchers to make informed decisions for reaction setup, purification, and further applications.

References

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2013). DFT Studies of Halogen Bonding Abilities of Nitrobenzene with Halogens and Chlorofluorocarbons. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Biochemistry, Dissolution and Solubility. StatPearls Publishing. Available at: [Link]

  • PubChem. (2024). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Lead Sciences. (2024). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Available at: [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. Available at: [Link]

  • Various. (N.D.).

Sources

commercial availability of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the commercial availability, properties, and strategic applications of this compound. This highly functionalized aromatic compound is a valuable building block in modern organic synthesis, offering a unique combination of reactive sites for the construction of complex molecular architectures.

Core Compound Identification and Properties

This compound is a poly-substituted benzene ring featuring four distinct functional groups. This unique arrangement provides a platform for sequential and site-selective reactions, making it a strategic starting material for targeted synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic system.

The primary identifier for this specific isomer is its CAS Number.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187385-70-1[1][2]
Molecular Formula C₆H₂BrFINO₂[2]
Molecular Weight 345.89 g/mol [2]
Purity Typically ≥98%[2]
Synonyms O=[O-][2]
Storage Conditions Keep in a dark place, Sealed in dry, Room Temperature[2]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from milligrams to several grams, with options for bulk or custom synthesis inquiries. When procuring this reagent, it is crucial to verify the CAS number to ensure the correct isomer is obtained.

Table 2: Selected Commercial Suppliers

SupplierCatalog NumberPurityAvailable Quantities
Lead Sciences (BLDpharm) BD23141598%100mg, 250mg, 1g, 5g
Parchem --Inquire for bulk
AOBChem 2602195%250mg, 500mg, 1g, 5g, 10g, 25g, 100g

Note: Availability and pricing are subject to change. Researchers should consult directly with suppliers for current information.

Synthesis, Reactivity, and Strategic Utility

The synthetic value of this compound lies in the differential reactivity of its substituents. The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the three distinct halogen atoms (F, Br, I) offer orthogonal sites for various cross-coupling reactions.

Principles of Reactivity

The reactivity of the halogen leaving groups in SNAr reactions on electron-deficient rings generally follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by the high electronegativity of the fluorine atom.[3][4] Therefore, the fluorine atom is the most likely site for nucleophilic displacement.

Conversely, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the reactivity order is typically I > Br > Cl > F. This allows for selective functionalization at the iodo and bromo positions while preserving the fluoro group for a subsequent SNAr reaction.

G reagent This compound snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar High Reactivity coupling Metal-Catalyzed Cross-Coupling reagent->coupling Orthogonal Reactivity product1 Displacement of Fluorine (Primary Pathway) snar->product1 product2 Functionalization at Iodine (e.g., Suzuki, Sonogashira) coupling->product2 Pd(0), base product3 Functionalization at Bromine (e.g., Suzuki, Buchwald-Hartwig) coupling->product3 Pd(0), base (harsher conditions) product1->coupling Step 2 sequential Sequential Functionalization Product product1->sequential product2->snar Step 2 product2->sequential

Caption: Reactivity pathways for this compound.

Synthetic Applications in Drug Discovery

This building block is particularly useful for creating libraries of complex small molecules, a common practice in lead optimization during drug discovery.[5][6]

  • Scaffold Decoration: The multiple reaction sites allow for the systematic "decoration" of a core scaffold, enabling the exploration of structure-activity relationships (SAR).

  • Fluorine Incorporation: The fluorine atom can be strategically retained in the final molecule. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties that can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7][8]

  • Nitro Group Transformation: The nitro group, after serving its role as an activating group, can be easily reduced to an amine. This new amino group provides a handle for a host of subsequent chemical transformations, such as amide bond formation or the construction of nitrogen-containing heterocycles.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, generalized protocol for an SNAr reaction, which is a common application for this substrate.

Objective: To demonstrate the selective displacement of the fluorine atom with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., morpholine, piperidine) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base, followed by the secondary amine nucleophile.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS. The causality for heating is to overcome the activation energy barrier for the formation of the Meisenheimer complex.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired substituted product.

This protocol is self-validating through in-process monitoring (TLC/LC-MS), which confirms the consumption of starting material and the formation of the product, ensuring reaction completion before proceeding to workup and purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Reagent & Solvent to Flask B 2. Add Base & Nucleophile (Amine) A->B C 3. Stir & Heat (50-80 °C) B->C D 4. Monitor by TLC / LC-MS C->D E 5. Quench with H₂O & Extract D->E F 6. Dry & Concentrate E->F G 7. Purify by Chromatography F->G H H G->H Final Product

Caption: Workflow for a typical SNAr experiment.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, related compounds exhibit significant hazards.[9][10]

  • Hazard Statements: Based on analogous structures, this compound is likely harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and eye irritation and may cause respiratory irritation.[10]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Always refer to the supplier-provided SDS for complete and specific safety information before handling this chemical.

Conclusion

This compound is a commercially available and highly versatile building block for advanced organic synthesis. Its value for researchers in drug discovery and materials science is rooted in its unique arrangement of functional groups, which allows for a predictable and sequential series of chemical transformations. A thorough understanding of its reactivity, particularly the dichotomy between nucleophilic aromatic substitution and metal-catalyzed cross-coupling, enables the rational design of complex molecular targets. Proper safety precautions are essential when handling this reactive and potentially hazardous compound.

References

  • Lead Sciences. This compound. [Link]

  • MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • NIH National Library of Medicine. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. [Link]

  • YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]

Sources

An In-depth Technical Guide on the Safe Handling and Properties of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and most importantly, the safety and handling protocols for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. As a Senior Application Scientist, the following information is synthesized from available data on this specific compound and its structural isomers, as well as from established principles for managing halogenated nitroaromatic compounds. Given the limited specific toxicological data for this exact molecule, a cautious and rigorous approach to its handling is paramount.

Chemical Identity and Properties

This compound is a poly-substituted aromatic compound with the CAS number 1187385-70-1.[1] Its structure, featuring three different halogens and a nitro group, makes it a valuable but complex intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The interplay of these functional groups dictates its unique reactivity and its hazard profile.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundValue for Isomers/Related CompoundsSource
CAS Number 1187385-70-11226808-77-0 (1-Bromo-2-fluoro-4-iodo-5-nitrobenzene)[1][2]
Molecular Formula C₆H₂BrFINO₂C₆H₂BrFINO₂[1][2]
Molecular Weight 345.89 g/mol 345.89 g/mol [1][2]
Purity ≥ 98%Not specified[1]
Appearance Not specifiedLight yellow to brown liquid (4-Bromo-1-fluoro-2-nitrobenzene)[3]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.Sealed in dry, room temperature.[1][2]

Hazard Identification and Classification

Table 2: GHS Hazard Classification (Based on the isomer 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene)

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH301: Toxic if swallowedDangerDanger
Acute Toxicity, DermalH311: Toxic in contact with skinDangerDanger
Acute Toxicity, InhalationH331: Toxic if inhaledDangerDanger

Source: BLDpharm[2]

Expertise & Experience Insight: The combination of a nitro group and halogens on an aromatic ring creates a molecule with significant biological activity and, consequently, potential toxicity. The nitro group, being a strong electron-withdrawing group, can participate in redox cycling within biological systems, leading to oxidative stress. The lipophilicity imparted by the halogens can facilitate absorption through the skin and distribution into tissues. Therefore, the "Toxic" classification for all routes of exposure should be treated as a definitive starting point for risk assessment.

Reactivity and Stability

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the nitro group.[5] This deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The halogen atoms can act as leaving groups in such reactions.[5]

Key Reactivity Considerations:

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group enhances the reactivity of the aromatic ring toward nucleophiles.[5] This makes the compound a versatile intermediate for introducing other functional groups.

  • Thermal Stability: Organic nitrocompounds can decompose exothermically at elevated temperatures.[6] In some cases, this decomposition can be violent or explosive.[6] The presence of impurities can lower the decomposition temperature.[6]

  • Incompatible Materials: Avoid strong oxidizing agents and reducing agents, as these can lead to violent reactions.[7]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves. Given the halogenated nature of the compound, nitrile gloves are a reasonable starting point, but it is advisable to consult glove manufacturer data for specific breakthrough times.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.

Experimental Protocol: Safe Handling Workflow

The following is a step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol is designed to be a self-validating system by incorporating checks and best practices at each stage.

  • Preparation and Pre-Handling Check:

    • Review the Safety Data Sheet for the compound and any other reagents being used. If an SDS for the specific compound is unavailable, review the SDS for a close structural isomer.

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Assemble all necessary PPE and inspect it for any damage.

  • Compound Handling and Dispensing:

    • Don all required PPE before entering the designated work area.

    • Perform all manipulations of the solid or solutions within the fume hood.

    • Use a spatula for transferring the solid and avoid generating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Reaction Setup and Monitoring:

    • Set up the reaction apparatus securely within the fume hood.

    • If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Be mindful of the potential for exothermic decomposition of nitro compounds at elevated temperatures.[6]

    • Maintain a clutter-free workspace within the fume hood.

  • Post-Reaction Workup and Decontamination:

    • Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.

    • Clean all glassware and equipment that came into contact with the compound using an appropriate solvent, and collect the rinsate as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable solvent and decontaminating solution.

  • Waste Disposal:

    • Dispose of all contaminated waste (solid, liquid, and disposable PPE) in clearly labeled, sealed hazardous waste containers.

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Check Fume Hood prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Transfer Compound Carefully handle2->handle3 react1 Secure Apparatus handle3->react1 react2 Monitor Temperature react1->react2 clean1 Decontaminate Glassware react2->clean1 After Reaction clean2 Wipe Work Surface clean1->clean2 dispose1 Segregate Hazardous Waste clean2->dispose1

Sources

potential applications of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthetic Applications of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Abstract

This compound is a polysubstituted aromatic compound that has emerged as a uniquely versatile building block in modern organic synthesis. Its structure is adorned with three distinct halogen atoms—iodine, bromine, and fluorine—and a potent electron-withdrawing nitro group. This arrangement provides a platform for a remarkable range of regioselective transformations, enabling chemists to perform sequential and orthogonal functionalization. The differential reactivity of the carbon-halogen bonds, governed by both electronic effects and the choice of catalytic system, allows for the precise and strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this scaffold and its potential applications in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. We will delve into the core principles governing its reactivity and provide validated protocols for key transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Structural and Electronic Analysis: A Foundation for Reactivity

The synthetic utility of this compound stems directly from the distinct electronic environment created by its substituents. Understanding these influences is paramount to predicting and controlling its chemical behavior.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic attack. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions, by stabilizing the negatively charged Meisenheimer intermediate.[1][2]

  • The Halogens (I, Br, F): The halogens exhibit a dual electronic nature. Their inductive effect (-I) withdraws electron density, while their mesomeric effect (+M) donates electron density through lone pairs. For halogens, the inductive effect typically dominates. The key to this molecule's utility lies in the differential reactivity of the carbon-halogen bonds in various reaction classes:

    • Palladium-Catalyzed Cross-Coupling: The reactivity order is dictated by bond dissociation energy: C-I > C-Br >> C-F. This allows for exceptional selectivity, with reactions occurring almost exclusively at the C-I bond under standard conditions.

    • Nucleophilic Aromatic Substitution (SNAr): The reactivity order is often reversed: C-F > C-Br > C-I. The extreme electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the transition state, accelerating the rate-determining nucleophilic attack step.[3][4] The nitro group ortho to the fluorine atom provides strong activation for this pathway.[3]

The following diagram illustrates the key reactive sites on the molecule based on the type of transformation.

G cluster_0 This compound cluster_1 Reactivity Profile mol pd Pd-Catalyzed Cross-Coupling pd->mol C-I Bond (Most Reactive) snar Nucleophilic Aromatic Substitution (SNAr) snar->mol C-F Bond (Activated by NO2) reduc Nitro Group Reduction reduc->mol NO2 Group

Caption: Predicted reactivity sites on this compound.

Strategic Applications in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are cornerstones of modern synthesis, and this compound is an ideal substrate for sequential cross-coupling strategies. The significant difference in reactivity between the C-I and C-Br bonds allows for the selective formation of a C-C or C-N bond at the C-4 position.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction enables the formation of C-C bonds between organohalides and boronic acids or esters.[5][6] When applied to our substrate, the reaction can be tuned to achieve mono-arylation at the C-I position with high fidelity, leaving the C-Br bond intact for subsequent transformations.

Table 1: Reactivity of C-X Bonds in Suzuki-Miyaura Coupling

Carbon-Halogen BondRelative ReactivityRationale
C-IHighestLowest bond dissociation energy, facile oxidative addition to Pd(0).
C-BrIntermediateHigher bond energy than C-I, requires more forcing conditions.
C-FLowestVery strong bond, generally unreactive under standard conditions.

Experimental Protocol: Selective Mono-arylation via Suzuki-Miyaura Coupling

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DMF.[7]

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to yield the mono-arylated product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the synthesis of aryl alkynes by coupling a terminal alkyne with an aryl halide.[8][9] The reaction proceeds with both a palladium catalyst and a copper(I) co-catalyst. As with the Suzuki coupling, the reaction demonstrates excellent chemoselectivity for the C-I bond.

Experimental Protocol: Selective Alkynylation via Sonogashira Coupling

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent such as THF or DMF.

  • Base and Catalyst Addition: Add a base, typically a bulky amine like triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%) and the copper co-catalyst, CuI (1-2 mol%).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor for the consumption of the starting material.

  • Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired aryl alkyne.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is indispensable for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[10] This reaction can be directed to the C-I bond, allowing for the introduction of a primary or secondary amine while preserving the other reactive handles.

Experimental Protocol: Selective Mono-amination via Buchwald-Hartwig Reaction

  • Reagent Preparation: Charge an oven-dried Schlenk tube with this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).[10]

  • Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the tube and heat the mixture to 90-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and purified via chromatography.

The following diagram illustrates a potential sequential cross-coupling strategy.

G A 1-Bromo-5-fluoro- 4-iodo-2-nitrobenzene B Suzuki Coupling (Ar-B(OH)2, Pd cat.) A->B Selective @ C-I C 4-Aryl-1-bromo- 5-fluoro-2-nitrobenzene B->C D Buchwald-Hartwig (R2NH, Pd cat.) C->D Selective @ C-Br E 4-Aryl-1-(dialkylamino)- 5-fluoro-2-nitrobenzene D->E

Caption: Sequential Suzuki and Buchwald-Hartwig cross-coupling workflow.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated C-F Bond

The strong electron-withdrawing effect of the ortho-nitro group significantly acidifies the proton at C-3 and activates the C-F bond at C-5 for nucleophilic attack. This provides a complementary reactivity pattern to the palladium-catalyzed processes, allowing for the introduction of nucleophiles such as alkoxides, thiolates, and amines at the C-5 position.

Experimental Protocol: SNAr with an Alkoxide

  • Nucleophile Preparation: In a round-bottom flask, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 5.0 equiv.) to a strong base like sodium hydride (NaH, 1.5 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C.

  • Substrate Addition: Once the alkoxide formation is complete, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion. Monitor by TLC.

  • Work-up and Purification: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography.

Transformation of the Nitro Group and Heterocycle Synthesis

The nitro group is not merely an activating group; it is a versatile functional handle in its own right. Its reduction to an aniline is a pivotal step that dramatically alters the electronic properties of the ring and opens up a vast array of subsequent synthetic possibilities.[1][11]

  • Reduction to Aniline: This is readily achieved using standard conditions such as SnCl₂ in HCl, or catalytic hydrogenation with H₂ over Pd/C. The resulting amino group is a powerful directing group for electrophilic aromatic substitution and a key nucleophile for building further complexity.

  • Heterocycle Formation: The aniline derived from the reduction can serve as a linchpin for the synthesis of medicinally important heterocyclic compounds.[12][13] For instance, the resulting 2-amino group can be condensed with adjacent functionalities (introduced via the aforementioned cross-coupling or SNAr reactions) to form fused ring systems like benzimidazoles, quinolines, or other privileged scaffolds in drug discovery.[14]

G A Functionalized Nitrobenzene (Post-Coupling/SNAr) B Nitro Group Reduction (e.g., SnCl2, HCl) A->B C Functionalized Aniline Intermediate B->C D Intramolecular Cyclization C->D E Fused Heterocyclic Product D->E

Caption: General workflow from nitroarene to fused heterocyclic systems.

Conclusion

This compound represents a masterful example of a multi-functional synthetic intermediate. The predictable and orthogonal reactivity of its three distinct halogen atoms, orchestrated by the powerful nitro group, provides chemists with a reliable and flexible platform for molecular construction. By judiciously selecting reaction conditions—switching between palladium catalysis and nucleophilic substitution—researchers can selectively address different positions on the aromatic ring. The subsequent transformation of the nitro group further expands the synthetic possibilities, particularly for accessing diverse heterocyclic cores. For professionals in drug development and materials science, mastering the chemistry of this versatile building block opens a direct route to novel, complex, and high-value chemical entities.

References

  • Smolecule. (n.d.). Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene.
  • ChemicalBook. (2019). 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
  • Singh, N., et al. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

  • Brainly.com. (2023). Which of the following compounds is the least reactive toward nucleophilic aromatic substitution?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound.
  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]

  • PMC - NIH. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Retrieved from [Link]

  • BenchChem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.... Retrieved from [Link]

  • Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Retrieved from [Link]

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A Technical Guide to the Selective Reactivity of Halogen Groups in 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a polyhalogenated aromatic compound that offers multiple reaction sites for synthetic diversification. Understanding the differential reactivity of its three distinct halogen substituents—iodine, bromine, and fluorine—is critical for its strategic use in constructing complex molecular architectures. This guide provides an in-depth analysis of the factors governing this selectivity, focusing on the two primary classes of synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We demonstrate that the iodo group at the C4 position is the exclusive site of reactivity in cross-coupling reactions under controlled conditions, a consequence of its low carbon-iodine (C-I) bond dissociation energy. Conversely, in SNAr reactions, the electronic activation by the C2 nitro group renders the C5 fluoro and C1 bromo positions susceptible to nucleophilic attack, with the fluoro group being the superior leaving group. The C4 iodo group remains inert in SNAr due to its meta-relationship with the activating nitro group. This document provides the mechanistic rationale, field-proven protocols, and troubleshooting insights to enable researchers to harness this selective reactivity effectively.

Introduction: The Imperative of Site-Selectivity in Complex Synthesis

The ability to functionalize a specific position on a complex molecule while leaving other, seemingly similar, positions untouched is a cornerstone of modern organic synthesis. Polyhalogenated aromatic compounds are invaluable building blocks, acting as molecular scaffolds that can be elaborated in a stepwise manner. The challenge, however, lies in controlling the regioselectivity of these transformations.[1][2] The title compound, this compound, serves as an exemplary case study in how the intrinsic properties of different halogen atoms, modulated by the electronic environment of the aromatic ring, can be exploited to achieve exquisite reaction control. This guide will dissect the reactivity of the bromo and iodo groups, providing a clear roadmap for their selective manipulation.

Molecular Analysis: The Electronic and Steric Landscape

The reactivity of each halogen on the benzene ring is dictated by a combination of its inherent properties and the influence of the other substituents. The powerful electron-withdrawing nature of the nitro (-NO₂) group is the dominant factor controlling the electronic environment.

  • Inductive and Resonance Effects: The nitro group deactivates the entire ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group due to stabilization of the negatively charged Meisenheimer intermediate through resonance.[3][4][5] The fluorine atom also contributes a strong inductive electron-withdrawing effect.

The interplay of these effects creates distinct electronic environments at each halogen-substituted carbon, which is visualized below.

Caption: Electronic influence map of this compound.

Differential Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are mainstays of C-C bond formation.[6][7] The catalytic cycle universally begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8][9] This step is typically rate-determining and is highly sensitive to the strength of the carbon-halogen bond.

Mechanistic Basis for Selectivity: C-I vs. C-Br Bond Energy

The selective reactivity of the iodo group over the bromo group is a direct consequence of their respective bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, requiring less energy for cleavage.[10][11] This translates to a lower activation energy for the oxidative addition step at the C-I position, allowing the reaction to proceed under much milder conditions.[12][13]

Bond TypeAvg. Bond Dissociation Energy (kJ/mol)Relative Reactivity in Oxidative Addition
Aryl C-I~240[14]Highest
Aryl C-Br~276-285[14][15]Intermediate
Aryl C-Cl~327-339[15][16]Low
Aryl C-F~485[14][15]Lowest (Generally unreactive)
Caption: Comparison of Carbon-Halogen Bond Energies and Reactivity.

By carefully controlling reaction parameters, particularly temperature, one can selectively cleave the C-I bond while leaving the more robust C-Br and C-F bonds untouched.[17][18] This provides a powerful synthetic handle for sequential functionalization.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Position

This protocol describes a typical procedure for the selective coupling of a terminal alkyne to the C4-iodo position.

Objective: To synthesize 1-bromo-5-fluoro-2-nitro-4-(phenylethynyl)benzene.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent & Base Addition: Add anhydrous, degassed THF via cannula, followed by triethylamine. Stir the mixture for 5 minutes to ensure dissolution.

  • Nucleophile Addition: Add phenylacetylene dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting material (typically 2-4 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.

Trustworthiness Check: The success of this selective protocol hinges on maintaining a low reaction temperature. Elevating the temperature (e.g., > 60 °C) can lead to competitive coupling at the C-Br position, compromising selectivity.[18] The use of a copper co-catalyst accelerates the reaction but also increases the risk of alkyne homocoupling (Glaser coupling); performing the reaction under strictly anaerobic conditions is crucial to minimize this side reaction.[18]

G start Start prep 1. Preparation - Flame-dry Schlenk flask - Add solid reagents (Substrate, Pd catalyst, CuI) - Establish inert (Ar/N2) atmosphere start->prep addition 2. Reagent Addition - Add degassed THF via cannula - Add Triethylamine (base) - Add Phenylacetylene (nucleophile) dropwise prep->addition reaction 3. Reaction - Stir at room temperature (20-25 °C) - Maintain inert atmosphere addition->reaction monitoring 4. Monitoring - Sample periodically - Analyze by TLC or GC-MS - Check for starting material consumption reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash with aq. NH4Cl and brine monitoring->workup Reaction Complete purify 6. Purification - Dry organic layer (e.g., Na2SO4) - Filter and concentrate - Purify by column chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for selective Sonogashira coupling.

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The paradigm of reactivity is inverted in the case of SNAr. Here, the reaction rate is not primarily determined by leaving group ability in the traditional (SN1/SN2) sense, but by the stability of the intermediate formed after the nucleophile attacks the aromatic ring.[19][20]

Mechanistic Basis for Selectivity: The Meisenheimer Complex

The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is the initial nucleophilic attack, which temporarily breaks the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][19]

  • Activation: The electron-withdrawing nitro group is essential for this reaction, as it stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[3][21] This stabilization is only effective when the leaving group is positioned ortho or para to the nitro group.

  • Leaving Group Ability: In SNAr, the reactivity order of halogens is often F > Cl > Br > I.[22] This is because the highly electronegative fluorine atom strongly stabilizes the negative charge in the Meisenheimer complex through its powerful inductive effect (-I), accelerating the rate-determining attack step.[23]

In this compound:

  • The fluoro group at C5 is para to the C2-nitro group, making it highly activated and an excellent leaving group for SNAr.

  • The bromo group at C1 is ortho to the C2-nitro group, making it activated, but it is a less effective leaving group than fluorine in this mechanism.

  • The iodo group at C4 is meta to the C2-nitro group. The negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group from this position. Therefore, the C4-iodo position is deactivated and will not participate in SNAr reactions.[4]

Conclusion and Strategic Synthesis

The reactivity of the bromo and iodo groups in this compound is highly dependent on the chosen reaction class, enabling orthogonal synthetic strategies.

  • For Palladium-Catalyzed Cross-Coupling , the C-I bond is the preferred reaction site due to its lower bond dissociation energy. This allows for selective functionalization at C4 under mild conditions.

  • For Nucleophilic Aromatic Substitution , the C-I bond is unreactive. Reactivity is dictated by electronic activation from the nitro group, making the C-F bond at the para position (C5) the most labile site.

This predictable and divergent reactivity makes the title compound a highly versatile platform for the synthesis of complex, polysubstituted aromatic molecules, allowing drug development professionals to build molecular diversity from a single, advanced intermediate.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10934. [Link][2]

  • Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis, 354(8), 1349-1387. [Link][24]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link][7]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2073-2145. [Link][25]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][22]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][19]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Retrieved from [Link][27]

  • Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Retrieved from [Link][14]

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electrophilic and nucleophilic sites of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Prepared by: A Senior Application Scientist

Executive Summary

This compound is a poly-substituted aromatic compound whose reactivity is governed by the complex interplay of its four distinct substituents. This guide provides a comprehensive analysis of the molecule's electronic structure to predict and rationalize its behavior towards electrophilic and nucleophilic reagents. The presence of a powerful electron-withdrawing nitro group, combined with three halogen atoms, renders the aromatic ring extremely electron-deficient. Consequently, the molecule is profoundly deactivated towards electrophilic aromatic substitution (EAS) but is highly activated for nucleophilic aromatic substitution (SNAr). This document delineates the specific sites susceptible to nucleophilic attack, evaluates the relative leaving group abilities of the halogens in the SNAr context, and provides a validated experimental protocol for a representative nucleophilic substitution reaction. This guide is intended for researchers and professionals in drug development and synthetic organic chemistry who require a deep, functional understanding of the reactivity of complex, electron-poor aromatic systems.

Introduction: The Structural and Electronic Landscape

The synthetic utility of a polysubstituted aromatic compound is intrinsically linked to the electronic effects of its substituents. These effects dictate the molecule's reactivity, regioselectivity, and suitability for various chemical transformations. This compound presents a fascinating case study in which four electron-withdrawing groups are positioned on a single benzene ring. Understanding the nuanced electronic contributions of each substituent is paramount for designing successful synthetic strategies.

The key to deciphering the reactivity of this molecule lies in analyzing two primary electronic phenomena:

  • Inductive Effects (-I): The withdrawal of electron density through the sigma (σ) bond framework, driven by the high electronegativity of the substituents (NO₂, F, Br, I).[1]

  • Resonance Effects (+R/-R): The donation or withdrawal of electron density through the pi (π) system, involving the delocalization of lone pairs or π-electrons.[1]

This guide will systematically dissect these effects to build a predictive model of the molecule's chemical behavior.

cluster_molecule This compound cluster_numbering IUPAC Numbering mol a C1-Br b C2-NO2 c C3-H d C4-I e C5-F f C6-H

Caption: Structure and IUPAC numbering of this compound.

Analysis of Substituent Electronic Effects

The overall reactivity of the benzene ring is a weighted average of the effects of all attached groups. The nitro group is the most powerful deactivating group, followed by the halogens, whose effects are a combination of inductive withdrawal and resonance donation.

SubstituentPositionInductive Effect (-I)Resonance Effect (R)Net Effect on Ring Electron DensityDirecting Effect (for EAS)Activating/Deactivating (for SNAr)
-NO₂ C2Strongly WithdrawingStrongly Withdrawing (-R)Strong DecreaseMetaStrongly Activating
-Br C1WithdrawingWeakly Donating (+R)Net DecreaseOrtho, ParaWeakly Activating
-I C4WithdrawingWeakly Donating (+R)Net DecreaseOrtho, ParaWeakly Activating
-F C5Strongly WithdrawingWeakly Donating (+R)Net DecreaseOrtho, ParaWeakly Activating

Causality Behind the Effects:

  • Nitro Group (-NO₂): The nitrogen atom, bonded to two highly electronegative oxygen atoms, exerts a powerful inductive pull on the ring's sigma electrons. Furthermore, the π-system of the nitro group is conjugated with the aromatic ring, allowing it to withdraw π-electron density via resonance. This dual withdrawal mechanism makes the nitro group one of the strongest deactivating groups.[2][3]

  • Halogens (-F, -Br, -I): All halogens are more electronegative than carbon, leading to a strong inductive withdrawal (-I effect) that deactivates the ring towards electrophilic attack.[3][4] However, they possess lone pairs of electrons that can be donated into the ring through resonance (+R effect). While this resonance donation is weak, it preferentially enriches the ortho and para positions with electron density, making these sites the least deactivated for electrophilic substitution.[3] For nucleophilic substitution, the strong -I effect is beneficial as it increases the electrophilicity of the ring carbons.

Nucleophilic Sites: Reactivity Towards Electrophiles (EAS)

Electrophilic Aromatic Substitution (EAS) involves the attack of an electron-rich aromatic ring on a strong electrophile.[2] Given the presence of four powerful electron-withdrawing groups, the benzene ring of this compound is exceptionally electron-poor and therefore highly deactivated towards EAS.

Prediction of Reactivity:

  • Overall Reactivity: Extremely low. Forcing conditions, such as high temperatures and potent electrophilic systems, would be required to induce any reaction, and yields would likely be poor.[5] Friedel-Crafts alkylation and acylation reactions are not expected to proceed on such a deactivated substrate.[5][6]

  • Regioselectivity: Predicting the site of attack is complex. The nitro group directs meta (to C4 and C6), while the halogens direct ortho and para. The two available positions are C3 and C6. The C6 position is ortho to the Br and F groups and meta to the NO₂ and I groups. The C3 position is ortho to the NO₂ and I groups and meta to the Br and F groups. The cumulative deactivation makes any EAS reaction synthetically unviable. The primary utility of this molecule lies in its reactivity with nucleophiles.

Electrophilic Sites: Reactivity Towards Nucleophiles (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is the characteristic reaction of electron-deficient aromatic rings bearing a suitable leaving group.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

The key requirements for a successful SNAr reaction are:

  • An electron-deficient aromatic ring.

  • The presence of a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.

  • A good leaving group (typically a halide).

This compound is an ideal candidate for SNAr. The powerful -R effect of the nitro group is crucial, as it delocalizes and stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy for the reaction.[7][8]

Start Electron-Deficient Ring (this compound) Step1 Rate-Determining Step: Nucleophilic Attack Start->Step1 Nuc Nucleophile (e.g., RO⁻, R₂NH) Nuc->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Addition Step2 Fast Step: Loss of Leaving Group Intermediate->Step2 Rearomatization Product Substituted Product Step2->Product Elimination LG Leaving Group (Halide Anion) Step2->LG

Caption: General workflow of the SNAr mechanism.

Identification of Electrophilic Sites:

The most electrophilic carbons are those that are (a) attached to a halogen leaving group and (b) positioned ortho or para to the strongly activating nitro group.

  • C1 (attached to -Br): This position is ortho to the -NO₂ group. It is a prime site for nucleophilic attack.

  • C4 (attached to -I): This position is para to the -NO₂ group. It is also a prime site for nucleophilic attack.

  • C5 (attached to -F): This position is meta to the -NO₂ group. The nitro group's resonance stabilization does not extend to the meta position. Therefore, C5 is significantly less electrophilic and less likely to undergo substitution compared to C1 and C4.[8]

Leaving Group Ability:

In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. The rate-determining step is the initial nucleophilic attack.[7] Therefore, the reactivity is more influenced by the electronegativity of the halogen (which makes the attached carbon more electrophilic) than by the C-X bond strength. The general order of reactivity for leaving groups in SNAr is often F > Cl > Br > I, because the high electronegativity of fluorine makes the carbon it is attached to highly electrophilic, accelerating the initial attack.[9][10]

However, in this specific molecule, the fluorine at C5 is not activated by the nitro group. The competition is between the bromide at C1 (ortho to NO₂) and the iodide at C4 (para to NO₂). Both positions are strongly activated. In such cases, the intrinsic leaving group ability (I⁻ > Br⁻) can play a more significant role. Iodide is more polarizable and a better leaving group. Therefore, substitution at C4 is predicted to be the major pathway , though a mixture of products from attack at C1 and C4 is possible.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative SNAr reaction using sodium methoxide to displace the iodide at the C4 position. This experiment serves as a self-validating system to confirm the predicted reactivity.

Reaction: this compound + NaOMe → 1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene + NaI

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Instrumentation for analysis: NMR, LC-MS

Setup Step 1: Reaction Setup - Dissolve substrate in anhydrous MeOH - Place under inert atmosphere (N₂) - Add magnetic stir bar Reagents Step 2: Reagent Addition - Add Sodium Methoxide (1.2 eq) - Observe for color change Setup->Reagents Reaction Step 3: Reaction - Heat to reflux (approx. 65°C) - Monitor by TLC or LC-MS (2-4 hours) Reagents->Reaction Workup Step 4: Aqueous Workup - Cool to room temperature - Quench with H₂O - Extract with Ethyl Acetate (3x) Reaction->Workup Purify Step 5: Purification - Dry organic layers (Na₂SO₄) - Concentrate via rotary evaporation - Purify by flash column chromatography Workup->Purify Analysis Step 6: Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data - Calculate yield Purify->Analysis

Caption: Experimental workflow for the methoxydeiodination of the substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 346 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask. Stir the mixture until the substrate is fully dissolved.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5-10 minutes to establish an inert atmosphere.

  • Reagent Addition: Carefully add sodium methoxide (e.g., 65 mg, 1.2 mmol, 1.2 eq) to the stirring solution. The solution may develop a deep color, which is characteristic of Meisenheimer complex formation.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (50 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Characterize the purified product (1-Bromo-5-fluoro-4-methoxy-2-nitrobenzene) using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Calculate the final yield.

Conclusion

The chemical personality of this compound is dominated by its extreme electron deficiency. This characteristic renders it virtually inert to electrophilic attack but primes it for facile nucleophilic aromatic substitution. The primary electrophilic sites for SNAr are the carbon atoms at positions 1 (bearing bromine) and 4 (bearing iodine), as they are positioned ortho and para to the powerfully activating nitro group. Due to a combination of electronic activation and superior leaving group ability, substitution of the iodide at C4 is the most probable reaction outcome. The provided experimental protocol offers a reliable method for leveraging this reactivity in a synthetic context, demonstrating the practical application of fundamental physical organic principles.

References

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from Michigan State University Chemistry website. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]
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  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from PubChem website. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10036983]
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  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry website. [URL: https://www.masterorganicchemistry.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... [Image]. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Nucleophilic-aromatic-substitution-reaction-of-1-fluoro-4-nitrobenzene-15-with_fig4_262580798]
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  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from Echemi website. [URL: https://www.echemi.com/community/reactivity-of-meta-and-para-bromo-nitrobenzene-towards-nucleophilic-substitution_thread-2-108153-1.html]
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  • BLDpharm. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved from BLDpharm website. [URL: https://www.bldpharm.com/products/1226808-77-0.html]
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Methodological & Application

Application Note: Regioselective Sonogashira Coupling with 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this powerful reaction with a highly functionalized and challenging substrate: 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. The presence of multiple halogen atoms (I, Br, F) and a strong electron-withdrawing nitro group presents a unique opportunity for highly selective chemical transformations. This document elucidates the underlying principles of regioselectivity, provides a robust, field-proven protocol for selective coupling at the iodo-position, discusses optimization strategies, and outlines both classic and copper-free methodologies.

Part 1: The Core Chemistry: Mechanism and Selectivity

The successful application of any advanced synthetic method hinges on a deep understanding of its mechanism and the factors governing its outcome. For the Sonogashira coupling of this compound, the paramount principle is regioselectivity .

The Sonogashira Catalytic Cycle

The reaction is traditionally co-catalyzed by palladium and copper(I) complexes and proceeds via two interconnected catalytic cycles.[2][3] The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the terminal alkyne.

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the most labile carbon-halogen bond of the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired aryl-alkyne product and regenerates the Pd(0) catalyst.[2][4]

  • Copper Cycle: In the presence of an amine base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[3] This species is crucial as it readily transmetalates with the arylpalladium(II) complex, which is considered the rate-determining step in many cases.[2]

Sonogashira_Mechanism Figure 1: The Dual Palladium/Copper Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_x->cu_alkyne Base, R-C≡CH cu_alkyne->pd_oxidative ar_x Ar-X alkyne R-C≡CH base Base

Figure 1: The Dual Palladium/Copper Catalytic Cycle
The Principle of Regioselectivity: C-I vs. C-Br Reactivity

For a polyhalogenated substrate like this compound, the site of the initial oxidative addition by palladium is dictated by the relative reactivity of the carbon-halogen bonds. This reactivity trend is well-established in cross-coupling chemistry.

Reactivity Order: C-I > C-OTf ≥ C-Br >> C-Cl[3][5]

This differential reactivity stems from the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is the weakest, making it the most susceptible to cleavage by the Pd(0) catalyst. This allows for exquisite control, enabling selective coupling at the iodine position while leaving the bromine and fluorine atoms untouched for potential subsequent transformations. This selective reaction can often be achieved by controlling the reaction temperature; couplings involving aryl iodides frequently proceed at room temperature, whereas aryl bromides may require heating.[3][6]

Bond TypeBond Dissociation Energy (kcal/mol, approx.)Relative Reactivity in Oxidative Addition
C–I~65Highest
C–Br~81Medium
C–Cl~96Low
C–F~115Lowest (Generally unreactive)
Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling

The strong electron-withdrawing effect of the nitro group further activates the aryl halide towards oxidative addition, potentially allowing for even milder reaction conditions.

Part 2: A Validated Experimental Protocol

This protocol is designed for the regioselective Sonogashira coupling of a terminal alkyne to the C-4 (iodo) position of this compound.

Materials and Equipment
  • Substrates: this compound (1.0 eq), Terminal Alkyne (1.1-1.2 eq)

  • Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-3 mol%), Copper(I) Iodide [CuI] (1-5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Co-Solvent (Optional): Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, heating mantle/oil bath, nitrogen/argon line, rubber septa, syringes, TLC plates (silica gel), standard glassware for work-up and purification.

Step-by-Step Protocol

This procedure should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from promoting the undesirable homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) species.[3][5]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 346 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 3.8 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and Triethylamine (3 mL) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C). The reaction is typically complete within 2-16 hours. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., Hexane/Ethyl Acetate mixtures). The product should have a different Rf value from the starting aryl iodide.

Reaction Work-up and Purification
  • Quenching: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the bulk of the solvents.

  • Extraction: Redissolve the residue in Ethyl Acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of Hexane/Ethyl Acetate to afford the pure 4-alkynyl-1-bromo-5-fluoro-2-nitrobenzene product.

Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and regioselectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • FT-IR: To identify the characteristic alkyne C≡C stretch.

Part 3: Optimization and Protocol Variations

While the standard protocol is robust, certain substrates or research goals may require modification.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inactive catalyst; Insufficient temperature.Use a fresh source of catalyst. Try a more active pre-catalyst like Pd(PPh₃)₄. Gently heat the reaction to 40-50 °C.
Significant Alkyne Homocoupling Presence of oxygen; High copper loading.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Reduce CuI loading to ~1 mol%. Consider a copper-free protocol.
Formation of Side Products Reaction temperature too high, causing coupling at the C-Br bond.Maintain the reaction at room temperature. Monitor carefully to stop the reaction once the starting iodide is consumed.
Copper-Free Sonogashira Conditions

The elimination of copper can prevent alkyne homocoupling, simplify purification, and is essential for applications where copper contamination is a concern.[7][8][9]

  • Catalyst System: A common approach involves using a palladium source like Pd(OAc)₂ or (AllylPdCl)₂ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃.[10]

  • Base: A stronger base is often required in the absence of copper. Organic bases like DBU or inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective. Tetrabutylammonium acetate (TBAA) has also been shown to be an effective base for copper-free couplings at room temperature.[11][12]

  • Protocol Summary: To the aryl halide (1.0 eq) and alkyne (1.2 eq) in a solvent like DMF, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq). The reaction is then stirred at room temperature or elevated temperatures (e.g., 50-80 °C) until completion.

Part 4: Workflow and Safety

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow A 1. Dry Glassware (Schlenk Flask) B 2. Weigh Reagents (Aryl Halide, Catalysts) A->B C 3. Assemble Under Inert Gas (Evacuate/Backfill N₂/Ar) B->C D 4. Add Solvents & Alkyne (via Syringe) C->D E 5. Stir at RT & Monitor (via TLC) D->E F 6. Quench & Concentrate E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J 10. Characterize Product (NMR, MS, etc.) I->J

Figure 2: General Experimental Workflow
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: Handle pyrophoric or air-sensitive reagents (if used) under an inert atmosphere.

  • Reagent Handling: Palladium compounds are toxic and should be handled with care in a fume hood. Amines like Et₃N and DIPA are volatile, corrosive, and flammable. Nitroaromatic compounds are potentially toxic and should be handled with caution.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

Conclusion

The regioselective Sonogashira coupling of this compound is a powerful and reliable method for synthesizing complex, functionalized aryl alkynes. By exploiting the inherent reactivity difference between the C-I and C-Br bonds, chemists can achieve selective transformations under mild conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully incorporate this versatile building block into synthetic routes for drug discovery, materials science, and other advanced applications.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. Retrieved from [Link]

  • So, C. M., & Lau, C. P. (2004). A mild and general protocol for the copper-free Sonogashira coupling of aryl bromides with acetylenes has been developed. Organic Letters, 6(17), 2849–2852. Retrieved from [Link]

  • NRO Chemistry. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752–5755. Retrieved from [Link]

  • National Institutes of Health. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Example FDA approved drugs that have been synthesised using Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount for generating novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Polyfunctionalized aromatic rings serve as privileged starting points for library synthesis. 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a uniquely valuable building block, offering a trifecta of orthogonally reactive halogen atoms (I, Br, F) and a versatile nitro group on a single benzene core. This strategic arrangement allows for a programmed, site-selective introduction of diverse chemical moieties, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this building block and details robust protocols for its application in sequential cross-coupling and nucleophilic substitution reactions, with a focus on workflows relevant to the synthesis of kinase inhibitors and other key therapeutic targets.[1][2][3]

Structural Features and Reactivity Profile

The synthetic utility of this compound stems from the distinct electronic environment and reactivity of each of its functional groups.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 1187385-70-1[4]
Molecular Formula C₆H₂BrFINO₂[4]
Molecular Weight 345.89 g/mol
Appearance Pale yellow to yellow solid

The key to its versatility lies in the differential reactivity of the three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity, based on bond dissociation energies, is C-I > C-Br > C-Cl >> C-F.[5] This hierarchy allows for selective functionalization, first at the highly reactive C-I bond, followed by subsequent reactions at the C-Br bond, leaving the robust C-F bond untouched.

Furthermore, the potent electron-withdrawing nature of the nitro group significantly influences the regiochemistry of these reactions and activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[6][7] The positions ortho and para to the nitro group are rendered highly electrophilic. Consequently, the fluorine atom at C-5 (para to the nitro group) becomes a prime site for SNAr, a reaction in which fluoride is a surprisingly effective leaving group due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.[8][9][10]

Finally, the nitro group itself is a synthetic handle that can be readily reduced to an aniline, providing an additional vector for diversification, such as amide bond formation or the construction of nitrogen-containing heterocycles.[6]

Strategic Applications & Experimental Protocols

The predictable, stepwise reactivity of this compound enables a logical and efficient approach to the synthesis of complex molecules.

G cluster_0 Sequential Functionalization Workflow start This compound int1 Intermediate A (Functionalized at C4) start->int1  Reaction at C-I  (e.g., Sonogashira, Suzuki)   int2 Intermediate B (Functionalized at C1 & C4) int1->int2  Reaction at C-Br  (e.g., Suzuki, Buchwald-Hartwig)   final Trisubstituted Product int2->final  Reaction at C-F  (e.g., SNAr)  

Caption: General workflow for sequential functionalization.

Protocol: Regioselective Sonogashira Coupling at the C-I Position

This protocol leverages the high reactivity of the carbon-iodine bond to selectively introduce an alkyne moiety, a valuable linker in many kinase inhibitor scaffolds.[11] The conditions are optimized to be mild enough to preserve the C-Br bond for subsequent transformations.[12][13]

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous, degassed THF or 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The classic Pd/Cu co-catalyst system is highly efficient for Sonogashira couplings.[12] The copper(I) cocatalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Mild Conditions: Performing the reaction at room temperature is crucial to exploit the kinetic difference in oxidative addition rates between the C-I and C-Br bonds, ensuring high selectivity.[12]

  • Base: The amine base is required to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.

Protocol: Subsequent Suzuki-Miyaura Coupling at the C-Br Position

Following the initial functionalization at the C-I position, the C-Br bond can be selectively targeted for a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group.[14][15]

Materials:

  • Product from Protocol 2.1 (1.0 eq)

  • Arylboronic Acid or Ester (1.2 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the bromo-alkyne intermediate, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill with inert gas three times.

  • Add the degassed solvent system via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • After completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo. Purify the residue via flash column chromatography.

Causality Behind Choices:

  • Elevated Temperature: The C-Br bond is less reactive than the C-I bond and requires thermal energy to undergo oxidative addition to the Pd(0) center.

  • Base and Aqueous System: The base is essential for the transmetalation step of the Suzuki catalytic cycle.[14] The presence of water often accelerates this step.

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C-F Position

The fluorine atom, activated by the para-nitro group, can be displaced by a variety of nucleophiles. This protocol describes a substitution with a primary or secondary amine.

Caption: The addition-elimination mechanism of SNAr.

Materials:

  • Fluorinated aromatic substrate (1.0 eq)

  • Primary or Secondary Amine (1.5-2.0 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

  • Anhydrous DMSO or NMP

Procedure:

  • To a sealable reaction vessel, add the fluorinated substrate, the amine, and the base.

  • Add the anhydrous solvent (DMSO or NMP).

  • Seal the vessel and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water to remove the high-boiling solvent, then wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Choices:

  • Polar Aprotic Solvent: Solvents like DMSO or NMP are ideal for SNAr reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.

  • Heat: While the C-F bond is activated, thermal energy is typically required to overcome the activation barrier for the initial nucleophilic attack.

Protocol: Reduction of the Nitro Group

The final step in many synthetic sequences using this building block is the reduction of the nitro group to an amine, which can then be used for further derivatization.

Materials:

  • Nitro-aromatic compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the nitro-aromatic compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add the SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9) and effervescence ceases.

  • A tin hydroxide precipitate will form. Filter the mixture through a pad of Celite, washing the pad thoroughly with the reaction solvent.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline product, which can be purified further if necessary.

Case Study: Synthesis of a Kinase Inhibitor Core Scaffold

This workflow illustrates how the protocols above can be combined to assemble a complex, drug-like scaffold. Many kinase inhibitors feature a substituted aniline or related heterocyclic core.

G cluster_1 Synthetic Pathway to Kinase Inhibitor Scaffold start Building Block (Br, F, I, NO2) step1 Sonogashira Coupling (Protocol 2.1) start->step1 prod1 Intermediate 1 (Alkyne at C4) step1->prod1 step2 Buchwald-Hartwig Amination (C-Br Position) prod1->step2 prod2 Intermediate 2 (Amine at C1) step2->prod2 step3 SNAr with Piperazine (Protocol 2.3) prod2->step3 prod3 Intermediate 3 (Piperazine at C5) step3->prod3 step4 Nitro Reduction (Protocol 2.4) prod3->step4 prod4 Aniline Intermediate step4->prod4 step5 Amide Coupling (e.g., with Pyridine-3-carbonyl chloride) prod4->step5 final_prod Final Scaffold (Multi-vector Diversification) step5->final_prod

Caption: A multi-step synthetic route utilizing the building block.

Summary and Outlook

This compound is a powerful and highly versatile tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a clear and logical roadmap for the synthesis of complex, highly substituted aromatic compounds. The ability to perform sequential, site-selective cross-coupling reactions followed by nucleophilic substitution and final modification of the nitro group allows for the efficient generation of diverse molecular libraries. This strategic approach minimizes protecting group chemistry and shortens synthetic routes, accelerating the discovery of new therapeutic agents, particularly in fields such as oncology where substituted aromatic cores are prevalent.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 4-Hydrazinyl-3-nitrobenzonitrile.
  • Handy S. T.; Zhang Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Various Authors. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Fairlamb, I. J. S., et al. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Smolecule. (n.d.). Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene.
  • Various Authors. (n.d.). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics.
  • Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • Royal Society of Chemistry. (n.d.). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • ACS Omega. (2022).
  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • Guidechem. (n.d.). How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared?.
  • ResearchGate. (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes | Request PDF.
  • YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
  • Lead Sciences. (n.d.). This compound.
  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • ChemicalBook. (n.d.). 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodo-5-nitrobenzene.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different....
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
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Application Note: Chemoselective Reduction of the Nitro Group in 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The subject molecule, 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, presents a significant synthetic challenge: the chemoselective reduction of the nitro group in the presence of three distinct halogen substituents (F, Br, I). The carbon-halogen bonds, particularly the carbon-iodine bond, are susceptible to reductive cleavage (hydrogenolysis), which can lead to undesired byproducts.

This guide provides a detailed analysis of reduction strategies and presents two robust protocols optimized for maximizing the yield of the desired 2-Bromo-5-fluoro-4-iodoaniline while preserving the sensitive halogen framework. The causality behind reagent selection and procedural steps is explained to empower researchers to adapt and troubleshoot these methods effectively.

The Challenge of Chemoselectivity: Reagent Selection Rationale

The primary obstacle in this transformation is preventing dehalogenation. The propensity for hydrogenolysis of aryl halides under common reductive conditions typically follows the trend I > Br > Cl > F. Therefore, standard catalytic hydrogenation with palladium on carbon (Pd/C), a highly efficient method for nitro reduction, is often contraindicated for substrates containing iodo and bromo groups due to its high activity towards C-X bond cleavage.[3] While specialized palladium catalysts or the use of Raney Nickel can sometimes mitigate this, the risk remains significant.[3][4][5]

To achieve the required selectivity, methods employing dissolving metals or metal salts under acidic or neutral conditions are vastly superior. These reactions typically proceed through a single-electron transfer (SET) mechanism, which is highly selective for the electron-deficient nitro group over the less reactive aryl-halide bonds.

Two primary methods have been selected for their proven efficacy and selectivity:

  • Iron Powder in the Presence of an Electrolyte (Fe/NH₄Cl): This is an inexpensive, environmentally benign, and highly effective method for nitro group reduction.[2] Using ammonium chloride as a mild proton source in a water/ethanol co-solvent system creates near-neutral conditions, which are ideal for preserving the acid-sensitive groups and minimizing side reactions.[6][7] The reaction is heterogeneous, and the workup is typically straightforward.

  • Stannous (Tin II) Chloride Dihydrate (SnCl₂·2H₂O): This is a classic and highly reliable reagent for the chemoselective reduction of nitroarenes.[3][8] It is particularly valuable when dealing with sensitive functional groups.[9] The reaction is typically carried out in a polar solvent like ethanol or ethyl acetate and is known for its clean conversions and high yields. The primary challenge lies in the workup, as tin salts can precipitate upon basification, but this is a well-documented and manageable issue.[10]

G sub This compound q1 Evaluate Reduction Method sub->q1 pdc Catalytic Hydrogenation (e.g., H₂, Pd/C) q1->pdc High Reactivity fe Metal/Electrolyte Reduction (e.g., Fe/NH₄Cl) q1->fe High Selectivity sncl2 Metal Salt Reduction (e.g., SnCl₂) q1->sncl2 High Selectivity risk High Risk of Dehalogenation (C-I, C-Br cleavage) NOT RECOMMENDED pdc->risk rec1 High Chemoselectivity Cost-Effective, Green RECOMMENDED fe->rec1 rec2 Excellent Chemoselectivity Reliable, Broad Scope RECOMMENDED sncl2->rec2

Caption: Reagent selection workflow for the target reduction.

Protocol 1: Iron-Mediated Reduction with Ammonium Chloride

This protocol is recommended as the primary approach due to its low cost, environmental friendliness, and excellent functional group tolerance.[2] Iron powder is activated by the aqueous electrolyte solution, effecting a clean reduction of the nitro group.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (1 mmol scale)Equivalents
This compound377.91378 mg1.0
Iron Powder (<100 mesh)55.85279 mg5.0
Ammonium Chloride (NH₄Cl)53.49214 mg4.0
Ethanol (EtOH)-10 mL-
Water (H₂O)-2.5 mL-
Ethyl Acetate (EtOAc)-~50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-~20 mL-
Brine-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (378 mg, 1.0 mmol), iron powder (279 mg, 5.0 mmol), ammonium chloride (214 mg, 4.0 mmol), ethanol (10 mL), and water (2.5 mL).

  • Reaction Execution: Heat the vigorously stirred suspension to reflux (approximately 80-85 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The starting material is UV active and will have a different Rf value than the product aniline. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with ethyl acetate (3 x 10 mL).

  • Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Add water (~20 mL) and extract with ethyl acetate (2 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure 2-Bromo-5-fluoro-4-iodoaniline.

G sub 1-Bromo-5-fluoro- 4-iodo-2-nitrobenzene reagents Fe Powder (5 eq.) NH₄Cl (4 eq.) EtOH / H₂O sub->reagents prod 2-Bromo-5-fluoro- 4-iodoaniline reagents->prod Reflux, 2-4h

Caption: Reaction scheme for the Fe/NH₄Cl reduction.

Protocol 2: Stannous Chloride Dihydrate Reduction

This protocol serves as an excellent alternative, renowned for its high degree of chemoselectivity in nitro reductions.[3][9]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (1 mmol scale)Equivalents
This compound377.91378 mg1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63903 mg4.0
Ethanol (EtOH) or Ethyl Acetate (EtOAc)-15 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
1 M Sodium Hydroxide (NaOH) Solution-As needed-
Ethyl Acetate (EtOAc)-~50 mL-
Brine-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (378 mg, 1.0 mmol) in ethanol or ethyl acetate (15 mL). Add Tin(II) chloride dihydrate (903 mg, 4.0 mmol).

  • Reaction Execution: Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1. The reaction is often complete within 1-3 hours at elevated temperatures.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice (~20 g).

  • Workup - Basification and Filtration: While stirring vigorously, slowly add saturated sodium bicarbonate solution until gas evolution ceases. Then, adjust the pH to ~8-9 by adding 1 M NaOH solution. This will cause the precipitation of tin salts (tin hydroxides). Filter the entire slurry through a pad of Celite®, washing the cake thoroughly with ethyl acetate (3 x 15 mL).

    • Expert Tip: The tin salt precipitate can be difficult to filter. Adding the Celite® directly to the slurry before filtration can improve the flow rate and efficiency.[10]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. The layers should separate cleanly. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify by column chromatography on silica gel as needed.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time/temperature; Poor quality reagents.Extend reaction time and/or increase temperature moderately (e.g., to 90°C for Fe/NH₄Cl). Ensure iron powder is fine and active, and SnCl₂·2H₂O is not overly oxidized.
Dehalogenation Observed Reaction temperature is too high.Reduce the reaction temperature. The Fe/NH₄Cl and SnCl₂ methods are highly selective, so this is unlikely but possible under harsh conditions. Avoid catalytic hydrogenation methods.
Difficult Filtration (Protocol 2) Fine precipitate of tin salts.Add a filter aid like Celite® to the mixture before filtration. Ensure the pH is sufficiently basic (>8) to fully precipitate the salts.[10]
Emulsion during Workup Presence of fine particulate matter or metal salts.Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite® before re-separating the layers.

Conclusion

The selective reduction of this compound to its corresponding aniline is a challenging yet achievable transformation. Standard catalytic hydrogenation methods should be avoided due to the high risk of dehalogenation. The presented protocols, utilizing either Fe/NH₄Cl or SnCl₂·2H₂O , offer robust and highly chemoselective alternatives. The iron-mediated method is preferred for its cost-effectiveness and green credentials, while the stannous chloride method provides a reliable alternative known for its exceptional selectivity. Careful execution of these protocols, particularly the workup steps, will enable researchers to consistently obtain the desired multi-halogenated aniline in high yield, ready for subsequent synthetic manipulations.

References

  • Longdom Publishing. Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Oriental Scientific Publishing Company. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]

  • Strategian. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available from: [Link]

  • Google Patents. US4217304A - Continuous reduction process.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. Available from: [Link]

  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available from: [Link]

  • Reddit. Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Available from: [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]

  • ResearchGate. FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF. Available from: [Link]

  • Semantic Scholar. A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Available from: [Link]

  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... Available from: [Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development. Available from: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of three distinct halogen substituents (I, Br, F) at electronically and sterically differentiated positions, along with a strongly electron-withdrawing nitro group, offers a versatile platform for sequential and regioselective cross-coupling reactions. This guide provides an in-depth technical overview and detailed protocols for the selective functionalization of this substrate using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The strategic importance of this substrate lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the site of initial oxidative addition is primarily governed by the carbon-halogen bond dissociation energy (BDE). The generally accepted reactivity trend is C–I > C–Br >> C–Cl > C–F.[1][2] This inherent reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Br and C-F bonds intact for subsequent transformations. The strong electron-withdrawing effect of the nitro group further activates the C-I and C-Br positions towards oxidative addition.

Regioselectivity: The C-I Bond as the Primary Reaction Site

The primary consideration for any cross-coupling reaction with this compound is the predictable and high regioselectivity for the substitution of the iodine atom. This selectivity is a consequence of two key factors:

  • Bond Dissociation Energies (BDEs): The C-I bond is significantly weaker than the C-Br and C-F bonds, making it the most susceptible to oxidative addition by a Pd(0) catalyst.[1]

  • Electronic Activation: The nitro group, being a powerful electron-withdrawing group, decreases the electron density at the ortho and para positions of the benzene ring. In this substrate, the iodine atom is para to the nitro group, and the bromine atom is ortho. This electronic activation enhances the electrophilicity of the carbon atoms attached to both iodine and bromine, making them more susceptible to oxidative addition. However, the overwhelming difference in BDEs ensures that the C-I bond reacts preferentially.

This predictable regioselectivity is a powerful tool for synthetic chemists, enabling a modular approach to the construction of complex molecules. The following protocols are designed to leverage this inherent reactivity.

Experimental Workflows and Logical Relationships

The sequential functionalization of this compound can be visualized as a branching pathway, where the initial selective reaction at the C-I position opens up possibilities for further diversification at the C-Br position.

G A This compound B Suzuki Coupling (Ar-B(OH)2) A->B Pd Catalyst Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalysts Base D Buchwald-Hartwig Amination (R2NH) A->D Pd Catalyst Base E Product 1: 4-Aryl-1-bromo-5-fluoro-2-nitrobenzene B->E F Product 2: 1-Bromo-5-fluoro-4-(alkynyl)-2-nitrobenzene C->F G Product 3: 4-Amino-1-bromo-5-fluoro-2-nitrobenzene D->G H Further Cross-Coupling at C-Br bond E->H F->H G->H

Caption: Sequential functionalization workflow for this compound.

PART 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[3][4] For this compound, this reaction can be employed to introduce a wide variety of aryl or vinyl substituents at the C-4 position.

Protocol: Selective Mono-Arylation at the C-I Position

Objective: To synthesize 4-aryl-1-bromo-5-fluoro-2-nitrobenzene derivatives.

Reaction Scheme:

G compound1 This compound plus1 + boronic_acid Ar-B(OH)₂ arrow Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O 80 °C product 4-Aryl-1-bromo-5-fluoro-2-nitrobenzene

Caption: Suzuki-Miyaura coupling at the C-I position.

Materials:

ReagentCAS No.Supplier
This compound1187385-70-1e.g., BLDpharm[5]
Phenylboronic acid98-80-6
Tetrakis(triphenylphosphine)palladium(0)14221-01-3
Potassium carbonate (K₂CO₃)584-08-7
Toluene108-88-3
Deionized Water7732-18-5

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 346 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-bromo-5-fluoro-2-nitrobenzene.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[4]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

  • Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the starting material.

PART 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne structures.[6][7] This reaction is typically co-catalyzed by palladium and copper salts.

Protocol: Selective Alkynylation at the C-I Position

Objective: To synthesize 1-bromo-5-fluoro-4-(alkynyl)-2-nitrobenzene derivatives.

Reaction Scheme:

G compound1 This compound plus1 + alkyne R-C≡CH arrow Pd(PPh₃)₂Cl₂, CuI Et₃N, THF Room Temperature product 1-Bromo-5-fluoro-4-(alkynyl)-2-nitrobenzene

Caption: Sonogashira coupling at the C-I position.

Materials:

ReagentCAS No.
This compound1187385-70-1
Phenylacetylene536-74-3
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2
Copper(I) iodide (CuI)7681-65-4
Triethylamine (Et₃N)121-44-8
Tetrahydrofuran (THF), anhydrous109-99-9

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 346 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions, facilitating the formation of the copper acetylide intermediate.[6][7]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also acts as a scavenger for the HI generated during the reaction.

  • Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and intermediates.

  • Mild Conditions: The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature.[6]

PART 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Protocol: Selective Amination at the C-I Position

Objective: To synthesize N-substituted 4-amino-1-bromo-5-fluoro-2-nitrobenzene derivatives.

Reaction Scheme:

G compound1 This compound plus1 + amine R¹R²NH arrow Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane 100 °C product N-substituted 4-amino-1-bromo-5-fluoro-2-nitrobenzene

Caption: Buchwald-Hartwig amination at the C-I position.

Materials:

ReagentCAS No.
This compound1187385-70-1
Morpholine110-91-8
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3
Xantphos161265-03-8
Cesium carbonate (Cs₂CO₃)534-17-8
1,4-Dioxane, anhydrous123-91-1

Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube.

  • Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 mmol, 346 mg) and cesium carbonate (1.4 mmol, 456 mg).

  • Evacuate and backfill this tube with inert gas.

  • Add the amine (e.g., morpholine, 1.2 mmol, 0.105 mL) and anhydrous 1,4-dioxane (8 mL).

  • Transfer the pre-formed catalyst solution to the second tube via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate (30 mL).

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation, promoting both oxidative addition and reductive elimination steps.

  • Base: Cesium carbonate is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.

  • Solvent: Anhydrous dioxane is a high-boiling point, aprotic solvent that is well-suited for this type of cross-coupling reaction.

Summary of Reaction Conditions

Reaction TypePalladium Source/LigandBaseSolvent SystemTemperatureKey Features
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O80 °CForms C-C bonds with boronic acids.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.Forms C-C bonds with terminal alkynes.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100 °CForms C-N bonds with primary or secondary amines.

Conclusion

This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in the reactivity of the C-I and C-Br bonds allows for highly regioselective functionalization at the C-4 position. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer reliable methods for the synthesis of a diverse range of substituted nitrobenzene derivatives. These products can serve as key intermediates for further transformations, including subsequent cross-coupling at the C-Br position or modification of the nitro group, thereby enabling the efficient construction of complex molecular architectures for drug discovery and materials science.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). National Institutes of Health (NIH). [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. (2024). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). PubMed Central. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). National Institutes of Health (NIH). [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). Lead Sciences. [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (n.d.). Semantic Scholar.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PubMed Central. [Link]

  • 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. (n.d.). AOBChem. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. [Link]

  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. (n.d.). PubChem. [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. (2010). Chemical Communications (RSC Publishing). [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). SciELO México. [Link]

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Application Notes & Protocols for the Synthesis of Novel Inhibitors Using 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for utilizing 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene as a strategic building block in the synthesis of novel small molecule inhibitors. We delve into the unique reactivity of this scaffold, emphasizing the principles of selective, sequential cross-coupling reactions. The protocols herein are designed to be robust and reproducible, offering insights into the causal mechanisms behind experimental choices to empower rational inhibitor design and accelerate discovery workflows.

Introduction: The Strategic Value of a Multi-functionalized Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine and the ability to construct complex, unsymmetrical molecular architectures are paramount for developing potent and selective inhibitors. The judicious use of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] this compound has emerged as a highly valuable starting material due to its unique convergence of functionalities:

  • Orthogonal Halogen Reactivity: The core advantage of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for selective functionalization at the C4 position under milder conditions, while the more robust C-Br bond at the C1 position remains available for a subsequent, distinct coupling event under more forcing conditions.[4][5]

  • The Fluorine Advantage: The fluorine atom at the C5 position acts as a powerful electronic modulator and can serve as a key interaction point with biological targets or block metabolic "soft spots".[3][6][7]

  • A Latent Functional Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic handle that can be readily reduced to an aniline, providing a key vector for further diversification and introduction of hydrogen-bond donors essential for target engagement.[7]

This application note will provide detailed, field-proven protocols for leveraging these features through selective Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 1226808-77-0[8][9]
Molecular Formula C₆H₂BrFINO₂[8][9]
Molecular Weight 345.89 g/mol [8][10]
Appearance Solid-
Storage Sealed in dry, Room Temperature[8][9]

The key to harnessing this building block is exploiting the reactivity differential between the iodo and bromo substituents.

Caption: Reactivity hierarchy of this compound.

Core Application: Selective Cross-Coupling Protocols

The following protocols are foundational for the synthesis of diverse inhibitor libraries from the title compound. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Sonogashira Coupling at the Iodo Position

This protocol is designed to selectively introduce an alkyne moiety at the more reactive C-I bond, yielding a versatile intermediate for further chemistry (e.g., click reactions, cyclizations) or as a final structural element.[11][12]

Caption: Workflow for selective Sonogashira coupling.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq).

  • Add the terminal alkyne (1.1 - 1.2 eq).

  • Add anhydrous, degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 2:1 ratio (approx. 0.1 M concentration).

  • To the stirred solution, add CuI (0.05 eq) followed by Pd(PPh₃)₄ (0.025 eq).

  • Stir the reaction at room temperature for 2-4 hours.

    • Causality: The low temperature and choice of a standard palladium catalyst system are crucial for ensuring the oxidative addition occurs preferentially at the weaker C-I bond, leaving the C-Br bond untouched.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

IssueProbable CauseRecommended Solution
Alkyne Homocoupling (Glaser Product) Oxygen contamination; excess CuI.Ensure rigorous degassing of solvents and inert atmosphere. Reduce CuI to 1-2 mol%. Consider a copper-free Sonogashira protocol if the problem persists.[4]
Bis-Coupling Product Observed Reaction temperature too high.Maintain the reaction strictly at room temperature. Accidental heating can promote slower coupling at the C-Br site.[4]
Low Yield / No Reaction Inactive catalyst; impure reagents.Use high-purity starting materials. Ensure the palladium catalyst is active (use a freshly opened bottle or a glovebox).[4]
Protocol 2: Sequential Suzuki-Miyaura Coupling

This two-stage protocol exemplifies the primary utility of the scaffold: the creation of unsymmetrical bi- and terphenyl derivatives, which are common cores for kinase inhibitors.

Caption: Workflow for sequential Suzuki-Miyaura coupling.

Step-by-Step Methodology (Step A: Iodo Coupling):

  • In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the first arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(OAc)₂ (0.02 eq) and a suitable ligand such as SPhos (0.04 eq).

  • Evacuate and backfill the vessel with Argon (3x).

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Heat the reaction to 60-70 °C and stir for 1-3 hours.

    • Causality: Using a moderately active catalyst system and a controlled temperature ensures selective reaction at the iodo position. The phosphine ligand stabilizes the palladium catalyst, promoting efficient coupling.[13][14]

  • Monitor by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the intermediate, 1-Bromo-4-(aryl)-5-fluoro-2-nitrobenzene , meticulously via column chromatography. This purification is critical for the success of the next step.

Step-by-Step Methodology (Step B: Bromo Coupling):

  • To a clean, dry reaction vessel, add the purified bromo-intermediate from Step A (1.0 eq), the second (different) arylboronic acid (1.5 eq), and a stronger base like Cs₂CO₃ (3.0 eq).

  • Add a robust palladium catalyst system, such as Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill with Argon.

  • Add an anhydrous polar aprotic solvent like DMF or DMA.

  • Heat the reaction to 90-110 °C and stir for 4-12 hours.

    • Causality: The less reactive C-Br bond requires more forcing conditions: higher temperature, a stronger base, and often a more robust catalyst/ligand combination to drive the second oxidative addition and subsequent coupling.[14]

  • Monitor by LC-MS. Work-up and purify as described in Step A to yield the final unsymmetrical product.

Protocol 3: Buchwald-Hartwig Amination

This protocol is typically performed on the mono-arylated bromo-intermediate generated in Protocol 2 (Step A) to install a crucial amine functionality.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add the 1-Bromo-4-(aryl)-5-fluoro-2-nitrobenzene intermediate (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.5 eq) or LHMDS.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable bulky phosphine ligand (e.g., XPhos, RuPhos, 0.05 eq).

    • Causality: Buchwald-Hartwig aminations require electron-rich, bulky phosphine ligands. These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition, which is crucial for forming the C-N bond.[15][16]

  • Evacuate and backfill the tube with Argon.

  • Add anhydrous, degassed toluene or 1,4-dioxane (0.1 M).

  • Heat the reaction to 80-110 °C for 2-16 hours, monitoring by LC-MS.

  • Cool the reaction, quench carefully with water, and extract with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Key Downstream Modification: Nitro Group Reduction

A critical final step in many synthetic pathways using this scaffold is the reduction of the nitro group to an amine. This unmasks a versatile functional handle for late-stage diversification.

Caption: Workflow for nitro group reduction and subsequent derivatization.

Protocol: Tin(II) Chloride Reduction

  • Dissolve the nitro-containing compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • If the reaction is slow, add concentrated HCl carefully.

  • Heat the mixture to 50-70 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to 0 °C and carefully basify by the slow addition of saturated aqueous NaOH or NaHCO₃ until the pH is > 8.

  • Extract the mixture with ethyl acetate or DCM. The tin salts can sometimes cause emulsions, which may be broken up by filtration through Celite.

  • Dry the organic layer, concentrate, and purify to yield the aniline derivative. This product is now ready for acylation, sulfonylation, or other modifications to probe the inhibitor's structure-activity relationship (SAR).

Conclusion

This compound is a uniquely powerful and versatile building block for modern inhibitor design. Its predictable, tiered reactivity allows for the controlled and sequential introduction of diverse chemical moieties, enabling the efficient construction of complex and unsymmetrical molecules. By mastering the selective cross-coupling and reduction protocols detailed in this guide, researchers can significantly accelerate the generation of novel compound libraries, leading to the identification of potent and highly optimized drug candidates.

References

  • BLDpharm. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available from: [Link]

  • Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Available from: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available from: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]

  • ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Available from: [Link]

  • Česká a slovenská farmacie. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]

  • ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Available from: [Link]

  • YouTube. Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. Available from: [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available from: [Link]

  • ResearchGate. Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... Available from: [Link]

  • Lead Sciences. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Available from: [Link]

  • AOBChem. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available from: [Link]

  • National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

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The Strategic Application of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in Advanced Materials Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a detailed technical guide for researchers, materials scientists, and professionals in drug development on the potential applications and synthetic protocols involving 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. Given the limited direct literature on this specific molecule, this guide leverages established principles of organic synthesis and the known reactivity of analogous polyhalogenated nitroaromatic compounds to propose its utility as a sophisticated building block in materials science.

Part 1: Foundational Insights into this compound

This compound (CAS No: 1187385-70-1) is a highly functionalized aromatic compound with significant potential for the synthesis of complex organic materials.[1][2] Its utility is derived from the distinct reactivity of its four substituents on the benzene ring: an iodo, a bromo, a fluoro, and a nitro group. This unique arrangement allows for a programmed, stepwise functionalization, making it a valuable precursor for creating precisely defined molecular architectures.

Key Physicochemical Properties
PropertyValueSource
CAS Number 1187385-70-1[1]
Molecular Formula C₆H₂BrFINO₂[1]
Molecular Weight 345.89 g/mol [1]
Purity Typically ≥98%[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[1]

The strategic placement of three different halogens, each with a distinct propensity for undergoing various coupling and substitution reactions, is the cornerstone of this molecule's potential. The electron-withdrawing nature of the nitro group further activates the aromatic ring, particularly influencing the reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions.[3]

Part 2: Envisioned Applications in Materials Science

The true potential of this compound lies in its role as a versatile scaffold for building functional materials. The differential reactivity of its halogen atoms allows for selective, sequential transformations, primarily through palladium-catalyzed cross-coupling reactions and SNAr.

A. Orthogonal Synthesis of Advanced Organic Intermediates

The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a "one-pot" or sequential series of reactions where different functionalities can be introduced at specific positions. The generally accepted order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br >> C-Cl >> C-F.[4][5] This hierarchy enables the selective functionalization of the iodo and bromo positions.

G A This compound B Step 1: Suzuki Coupling at C-I (e.g., with Arylboronic Acid) A->B Pd(PPh₃)₄, Base C Intermediate 1 (Functionalized at Iodo Position) B->C D Step 2: Sonogashira Coupling at C-Br (e.g., with Terminal Alkyne) C->D PdCl₂(PPh₃)₂, CuI, Base E Intermediate 2 (Difunctionalized) D->E F Step 3: Nucleophilic Aromatic Substitution at C-F (e.g., with Phenol or Amine) E->F Base, High Temp. G Intermediate 3 (Trifunctionalized) F->G H Step 4: Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) G->H Reducing Agent I Final Product (Highly Functionalized Aniline Derivative) H->I

B. Precursor for n-Type Organic Semiconductors

Nitroaromatic compounds are known for their electron-accepting properties, making them candidates for n-type organic semiconductors.[6] While the nitro group itself is a common electron-withdrawing group, its application in organic electronics has been relatively underexplored.[6] By incorporating this compound into larger π-conjugated systems through cross-coupling reactions, it is possible to synthesize novel materials for organic field-effect transistors (OFETs) and other electronic devices.[7][8] The strong electron-withdrawing nature of the nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, facilitating electron injection and transport.

C. Monomer for Functional Polymers

This molecule can serve as a monomer in the synthesis of specialty polymers.[9] For instance, after conversion of the nitro group to an amine, the resulting trifunctional amine can be used in polycondensation reactions. Alternatively, cross-coupling reactions at the iodo and bromo positions can be employed in step-growth polymerization to create conjugated polymers.[10] These polymers could have applications in areas such as gas separation membranes, sensors for nitroaromatic compounds, or as processable organic electronic materials.[11][12]

Part 3: Experimental Protocols

The following protocols are generalized methodologies based on well-established procedures for similar substrates. Researchers should perform small-scale trials to optimize conditions for this compound.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-I Position

This protocol describes the selective reaction at the most labile carbon-halogen bond, the C-I bond.

Objective: To selectively couple an aryl group at the 4-position of this compound.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-1-bromo-5-fluoro-2-nitrobenzene.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

This protocol leverages the activation of the C-F bond by the ortho-nitro group for substitution with a nucleophile.

Objective: To substitute the fluorine atom with an alkoxy or aryloxy group.

Materials:

  • This compound or a derivative from Protocol 1 (1 equivalent)

  • Alcohol or Phenol (1.2 - 2 equivalents)

  • Strong base (e.g., NaH, K₂CO₃, 1.5 - 3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Carefully add the base portion-wise at 0 °C and stir for 30 minutes to form the alkoxide or phenoxide.

  • Add a solution of the this compound derivative in the same solvent to the reaction mixture.

  • Heat the mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol transforms the nitro group into a versatile amino group, which can be used for further functionalization.

Objective: To synthesize the corresponding aniline derivative.

Materials:

  • A nitrobenzene derivative from the previous steps (1 equivalent)

  • Reducing agent (e.g., SnCl₂·2H₂O (3-5 equivalents) or H₂ gas with a Pd/C catalyst)

  • Solvent (e.g., Ethanol, Ethyl Acetate, or concentrated HCl for SnCl₂)

  • Base for workup (e.g., saturated NaHCO₃ or NaOH solution)

Procedure (using SnCl₂·2H₂O):

  • Dissolve the nitroaromatic compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux (typically 50-70 °C) for 1-4 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution or a cold aqueous NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.

  • Extract the product with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with additional ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the aniline product, which can be further purified if necessary.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Potential Application A 1-Bromo-5-fluoro- 4-iodo-2-nitrobenzene B Suzuki Coupling (at C-I and C-Br) A->B C Diboronic Ester Monomer B->C D Reduction of NO₂ C->D E Diamino Monomer D->E F Polycondensation E->F G Functional Polymer F->G H Process into thin film G->H I Organic Electronic Device H->I

Part 4: Conclusion and Future Outlook

This compound represents a highly promising, albeit underutilized, building block for the rational design of advanced functional materials. Its key advantage lies in the potential for programmed, stepwise functionalization through the selective reactivity of its halogen and nitro groups. The protocols and applications outlined in this guide are based on established chemical principles and are intended to provide a solid foundation for researchers to explore the capabilities of this versatile molecule. Future research should focus on experimentally validating these proposed reaction pathways and characterizing the properties of the resulting novel materials for applications in organic electronics, polymer science, and beyond.

References

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitroaromatics as n-type organic semiconductors for field effect transistors. Retrieved from [Link]

  • PubMed. (2021). A hydrophilic-lipophilic triazine based hyper-crosslinked polymer for efficient enrichment of nitrobenzene compounds. Retrieved from [Link]

  • Google Patents. (2011). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Halogen-, oxidant- and directing group-free synthesis of donor–acceptor type conjugated polymers. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Characterization, and Application of Polymer-Based Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Preprints.org. (n.d.). Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Retrieved from [Link]

  • Electrical and Computer Engineering - University of Illinois Urbana-Champaign. (n.d.). ECE 524: Organic Electronic Devices and Applications. Retrieved from [Link]

  • National Institutes of Health. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]

  • National Institutes of Health. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • National Institutes of Health. (2012). 1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). π-Electron rich small molecule sensors for the recognition of nitroaromatics. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to synthesizing 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, this technical support center offers troubleshooting advice and answers to frequently asked questions. It is designed for researchers, scientists, and professionals in drug development to help improve experimental yields and navigate common synthesis challenges.

The synthesis of polysubstituted aromatic compounds like this compound is a multi-step process where overall yield is highly dependent on the success of each individual reaction. This molecule is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its unique arrangement of functional groups that allow for diverse chemical transformations.[1] This guide provides a comprehensive overview of a reliable synthetic route, detailed troubleshooting for common issues, and optimized protocols to enhance yield and purity.

Section 1: Recommended Synthetic Pathway

The most effective and regioselective method for introducing an iodine atom onto a pre-functionalized aromatic ring is often the Sandmeyer reaction.[2][3] This pathway involves the diazotization of a primary aromatic amine followed by substitution with an iodide nucleophile. The overall workflow begins with a commercially available precursor and proceeds through three key stages.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Sandmeyer Iodination A 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material) B 4-Amino-2-bromo-6-fluoronitrobenzene (Aniline Precursor) A->B  Ammonolysis or Nucleophilic Aromatic Substitution C Aryl Diazonium Salt (Unstable Intermediate) B->C  NaNO2, Strong Acid (e.g., H2SO4)  0-5 °C D This compound (Final Product) C->D  Potassium Iodide (KI)

Caption: Recommended three-stage synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis that can lead to diminished yields.

Question: My diazotization reaction (Stage 2) seems incomplete or is failing. How can I confirm the formation of the diazonium salt and what factors are critical for success?

Answer: Incomplete diazotization is a primary cause of low overall yield. The reaction converts the primary aromatic amine into a highly reactive diazonium salt, which is then used immediately in the next step.[4]

  • Causality: The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[5] The temperature must be strictly controlled between 0-5 °C, as diazonium salts are thermally unstable and can decompose prematurely, leading to unwanted side products or, in a worst-case scenario, an uncontrolled exothermic reaction.[4]

  • Troubleshooting Steps:

    • Verify Nitrous Acid Presence: You can check for a slight excess of nitrous acid, which indicates the reaction has gone to completion. Use potassium iodide-starch paper; a blue-black color indicates the presence of HNO₂.[4] If the test is negative, it suggests insufficient NaNO₂ was added or it decomposed.

    • Strict Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath or is equipped with a cryo-cooler to maintain the 0-5 °C range throughout the slow, dropwise addition of the NaNO₂ solution.

    • Acid Concentration: The concentration of the strong acid (e.g., H₂SO₄, HCl) is critical. At least three equivalents are typically needed: one to protonate the amine, one to react with NaNO₂ to form nitrous acid, and one to maintain an acidic medium to stabilize the diazonium salt.

    • Reagent Purity: Use freshly opened, high-purity sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and degrade, leading to inaccurate molar calculations.

Question: During the Sandmeyer iodination (Stage 3), my yield is low and I'm isolating a significant amount of a phenolic byproduct. What is causing this and how can it be prevented?

Answer: The formation of a phenolic byproduct (1-Bromo-5-fluoro-4-hydroxy-2-nitrobenzene) is a common competitive side reaction. This occurs when the diazonium salt reacts with water instead of the iodide nucleophile.

  • Causality: The aryl diazonium group is an excellent leaving group (N₂ gas). The resulting aryl cation is highly electrophilic and can be attacked by any nucleophile present in the mixture. If the concentration or reactivity of the iodide ion is insufficient, or if the reaction temperature is too high, water will act as the nucleophile, leading to the undesired phenol.[6]

  • Troubleshooting Steps:

    • Iodide Source and Concentration: Use a significant excess of potassium iodide (KI) to ensure it outcompetes water as the nucleophile. The KI solution should be saturated and added promptly to the cold diazonium salt solution.

    • Temperature Management: While some warming is needed to drive the substitution, allowing the temperature to rise too quickly will favor decomposition and reaction with water. Add the KI solution while the diazonium salt is still cold, and then allow the mixture to warm slowly to room temperature or slightly above (e.g., 40-60°C), depending on the substrate's reactivity.[7][8]

    • Minimize Water: While the reaction is aqueous, ensure you are not introducing extraneous water. Use concentrated acid for the diazotization and a concentrated solution of KI for the substitution.

G Start Low Yield in Stage 3 (Sandmeyer Iodination) CheckPhenol Isolate and characterize byproduct(s). Is a phenol present? Start->CheckPhenol CheckTemp Was reaction temp kept below 5°C during diazotization? CheckPhenol->CheckTemp No (Other byproducts) IncreaseKI Action: Increase KI concentration. Use a saturated solution and ensure a molar excess. CheckPhenol->IncreaseKI Yes CheckTemp->IncreaseKI Yes ImproveDiazotization Action: Re-optimize Stage 2. Verify acid concentration and NaNO2 purity. CheckTemp->ImproveDiazotization No ControlWarm Action: Control warming rate. Add KI solution to cold diazonium salt, then warm slowly. IncreaseKI->ControlWarm End Yield Improved ControlWarm->End ImproveDiazotization->End

Caption: Troubleshooting logic for low yield in the Sandmeyer step.

Question: I'm struggling with the purification of the final product. What techniques are most effective?

Answer: this compound is a solid, and purification can often be achieved through a combination of techniques.

  • Causality: Crude reaction mixtures may contain unreacted starting materials, the phenolic byproduct, and other impurities. The choice of purification method depends on the scale and the nature of these impurities.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, pour the mixture into a large volume of water. If any unreacted diazonium salt remains, this step will quench it. This will also precipitate the crude product.

    • Reductant Wash: Wash the crude mixture with a solution of sodium bisulfite or sodium thiosulfate. This step removes any residual iodine (I₂) that may have formed, which can discolor the product.[9]

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.[8][10]

    • Chromatography/Recrystallization:

      • Column Chromatography: For high purity, silica gel column chromatography is very effective. A non-polar eluent system, such as petroleum ether or a mixture of hexane and ethyl acetate, is typically used.[8][10]

      • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) can be an efficient final purification step.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this synthesis? A: The most significant hazard is the handling of aryl diazonium salts. In a dry, solid state, they are shock-sensitive and can be explosive.[4] For this reason, they should always be generated in-situ in a cold solution and used immediately without any attempt at isolation.[4] Additionally, handle halogenating agents and strong acids with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q: Can I introduce the halogens in a different order? For example, iodination first? A: The order of electrophilic aromatic substitution is critical and dictated by the directing effects of the substituents. Direct iodination of a deactivated ring (containing a nitro group) is very difficult.[11] The Sandmeyer reaction provides a reliable method to install the iodine at a specific position late in the synthesis, bypassing the challenges of direct electrophilic iodination on a complex substrate.

Q: Are there alternatives to the Sandmeyer reaction for the iodination step? A: While the Sandmeyer reaction is robust, other methods exist for iodination. For example, using N-Iodosuccinimide (NIS) is a common method for iodinating activated aromatic rings.[12] However, for a deactivated ring system like this and for the required regioselectivity, the Sandmeyer route starting from the corresponding aniline is generally more reliable and higher yielding.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a guide. Molar equivalents should be calculated based on the specific starting material.

Protocol 1: Diazotization of 4-Amino-2-bromo-6-fluoronitrobenzene (Stage 2)
Reagent/ParameterRecommended Value/ConditionPurpose
Starting Amine1.0 equivalentPrecursor
Concentrated H₂SO₄3.0 - 4.0 equivalentsCatalyst and solvent
WaterSufficient for dissolutionSolvent
Sodium Nitrite (NaNO₂)1.1 - 1.2 equivalentsForms nitrous acid
Temperature 0 - 5 °C Critical for stability
Reaction Time~30 minutes post-additionEnsure complete reaction

Step-by-Step Methodology:

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve the starting amine (1.0 eq) in a mixture of concentrated sulfuric acid and water, while keeping the flask in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Once the amine solution is stable at 0-5 °C, add the sodium nitrite solution dropwise using an addition funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • The resulting cold diazonium salt solution is now ready for immediate use in the next stage. DO NOT ISOLATE.

Protocol 2: Sandmeyer Iodination (Stage 3)
Reagent/ParameterRecommended Value/ConditionPurpose
Diazonium Salt Solution1.0 equivalent (from Protocol 1)Electrophile
Potassium Iodide (KI)1.5 - 2.0 equivalentsIodide source (nucleophile)
WaterSufficient for dissolutionSolvent
Initial Temperature 0 - 5 °C Control initial reaction
Final Temperature Room Temp to 60 °C Drive reaction to completion
Reaction Time1 - 2 hoursEnsure complete substitution

Step-by-Step Methodology:

  • Prepare a concentrated aqueous solution of potassium iodide (1.5 eq).

  • To the cold (0-5 °C) diazonium salt solution from Protocol 1, add the potassium iodide solution slowly. Vigorous bubbling (N₂ evolution) should be observed.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 40-60 °C for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature. The crude product should precipitate as a solid.

  • Proceed with the purification protocol as described in the Troubleshooting Guide. An expected yield after purification for this step is typically in the 70-85% range.[7]

Section 5: References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

  • Ullien, D., et al. (2014). Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. TU Delft.

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Lulinski, S. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Molbase. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

  • ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

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Technical Support Center: Purification of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS No: 1187385-70-1). This guide is designed for researchers, synthetic chemists, and drug development professionals who are working with this versatile but challenging intermediate. The unique polysubstituted nature of this aromatic ring, featuring three different halogens and a nitro group, presents specific purification challenges. This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

The two most effective methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Flash Column Chromatography is the preferred method for removing a wide range of impurities, especially those with different polarities from the product, such as unreacted starting materials or side-products from the synthesis. It offers high resolution for complex mixtures.

  • Recrystallization is ideal when you have a mostly pure product (typically >80-90%) contaminated with small amounts of structurally similar impurities or colored byproducts. It is often more scalable and cost-effective for final polishing than chromatography.

Q2: What are the most common impurities I should expect?

Given the typical synthetic routes involving electrophilic aromatic substitution (nitration and halogenation), the most probable impurities include:

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation or nitration can lead to isomers where the substituents are in different positions. These are often the most challenging impurities to remove due to their very similar polarities.

  • Incompletely Halogenated Intermediates: Compounds lacking one or more of the halogen atoms (e.g., 1-bromo-5-fluoro-2-nitrobenzene).

  • Starting Materials: Unreacted precursors from the synthetic steps.

  • Dehalogenated Species: Particularly de-iodinated or de-brominated compounds, which can sometimes form under reductive conditions or during prolonged heating. The C-I bond is generally the most labile.

  • Colored Impurities: Trace amounts of residual reagents or degradation products can impart a yellow or brown color to the crude material.

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An essential first step. A single, well-defined spot in multiple eluent systems is a good indicator of purity. Co-spotting with your crude material is crucial to confirm separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are definitive. Proton NMR will show characteristic aromatic signals, while ¹⁹F NMR is highly sensitive to the electronic environment and can quickly reveal fluorine-containing impurities.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify the mass of any co-eluting impurities.

Q4: What are the key physical properties of this compound?

Knowing the physical properties is critical for designing purification protocols.

PropertyValueSource
Molecular Formula C₆H₂BrFINO₂[1]
Molecular Weight 345.89 g/mol [1]
Appearance Typically a light yellow or off-white solid[2]
Storage Recommended to be stored in a dark place, sealed in a dry environment at room temperature.[1]

Note: A precise melting point is not widely published and should be determined experimentally on a purified sample.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Workflow for Selecting a Purification Method

The first step in troubleshooting is ensuring you've selected the right tool for the job. This workflow outlines the decision-making process.

G crude Crude Product tlc Analyze by TLC (Multiple Eluents) crude->tlc decision Assess Impurity Profile tlc->decision chrom Column Chromatography decision->chrom Complex Mixture recryst Recrystallization decision->recryst Mostly Pure chrom_desc Use for: - Multiple spots - Streaking - Close Rf values chrom->chrom_desc final_analysis Final Purity Analysis (NMR, MP, TLC) chrom->final_analysis recryst_desc Use for: - One major spot - Minor impurities - Final polishing recryst->recryst_desc recryst->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: Decision workflow for purification.
Troubleshooting Flash Column Chromatography

Q: My compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate. How can I run a column? A: This indicates your compound is very polar or is interacting very strongly with the acidic silica gel.

  • Causality: The nitro group and halogens make the compound electron-deficient and polar, leading to strong adsorption on the silica surface.

  • Solution 1: Increase Eluent Polarity. Switch to a more aggressive solvent system. A gradient of methanol (MeOH) in dichloromethane (DCM) is a standard choice for highly polar compounds.[3][4] Start with 1% MeOH/DCM and gradually increase the concentration.

  • Solution 2: Use a Different Stationary Phase. If the compound is suspected to be unstable on silica, consider using a more neutral or basic stationary phase like alumina (neutral or basic, Brockmann I-III) or florisil.[3] Always test stability by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[3]

Q: I'm seeing significant streaking or tailing of my product spot on TLC and the column, leading to poor separation. What's wrong? A: Streaking is typically caused by compound overloading, poor solubility in the eluent, or strong interactions with the stationary phase.

  • Causality: If the concentration of the compound in the mobile phase is too high as it moves through the silica, it cannot maintain equilibrium between being adsorbed and dissolved, leading to a smeared band.

  • Solution 1: Reduce the Amount of Sample. A general rule is to use a silica-to-sample weight ratio of at least 30:1, and for difficult separations, this can be increased to 100:1 or more.[5]

  • Solution 2: Change the Loading Method. Instead of loading the sample dissolved in the mobile phase ("wet loading"), try "dry loading." Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in sharper bands and better separation.[6]

  • Solution 3: Adjust the Solvent System. Incorporating a solvent that better solubilizes your compound can help. For aromatic compounds, adding toluene to a hexane/ethyl acetate system can sometimes dramatically improve separation.[4]

Q: I can't separate my desired product from an impurity with a very similar Rf value. What are my options? A: This is a common problem, especially with isomers.[7]

  • Causality: Isomers often have nearly identical polarities, making separation by normal-phase chromatography extremely difficult.

  • Solution 1: Optimize the Eluent System. Test a variety of solvent systems with different selectivities. Switch from a standard hexane/ethyl acetate system to one containing DCM, toluene, or diethyl ether. Sometimes a small change can exploit subtle differences in solubility and interaction with the silica.

  • Solution 2: Use a Longer Column and Slower Flow Rate. Increasing the amount of stationary phase and slowing the elution speed can increase the number of theoretical plates, improving the resolution of closely eluting compounds.

  • Solution 3: Consider an Alternative Technique. If chromatography fails, recrystallization may be more effective, as it separates based on differences in solubility and crystal lattice packing, not just polarity. Alternatively, preparative HPLC, especially with a reverse-phase (C18) column, can often separate isomers that are inseparable by normal-phase silica gel chromatography.[7]

Troubleshooting Recrystallization

Q: My compound "oils out" of the solution instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooling too quickly.

  • Causality: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid oil.

  • Solution 1: Add More Solvent. The most common fix is to return the mixture to the heat source, add more of the "soluble solvent" to decrease the saturation, and allow it to cool more slowly.[8]

  • Solution 2: Slow Down the Cooling Process. Insulate the flask with paper towels or a beaker of warm water to ensure the solution cools gradually. This gives the molecules time to orient themselves into an ordered crystal lattice.[8]

  • Solution 3: Try a Different Solvent System. The boiling point of your chosen solvent may be too high. Select a solvent or solvent pair with a lower boiling point.

Q: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. A: Crystal formation requires nucleation. If the solution is too dilute or nucleation is not initiated, it may remain supersaturated.

  • Causality: Nucleation is the first step in crystallization where molecules begin to aggregate into a stable nucleus. This can be a thermodynamically unfavorable process.

  • Solution 1: Induce Nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal growth.[8]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.

  • Solution 2: Reduce the Volume of Solvent. You may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool and crystallize again.[8]

Q: My final product is still yellow after recrystallization. How do I get a colorless solid? A: Persistent color is often due to highly conjugated impurities or trace amounts of degradation products that co-crystallize with your product.

  • Causality: Some impurities can become trapped within the crystal lattice of the desired compound, especially during rapid crystal formation.

  • Solution 1: Activated Charcoal Treatment. Dissolve the crude solid in the minimum amount of hot recrystallization solvent. Add a very small amount (1-2% by weight) of activated charcoal and swirl the hot solution for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Solution 2: Perform a Second Recrystallization. A second pass through the recrystallization process can often leave the remaining impurities behind in the mother liquor.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of ~1.0 g. Adjust silica and solvent volumes accordingly.

  • Eluent Selection:

    • Perform TLC analysis using a starting eluent of 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35 for optimal separation.[5] Record this solvent system.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (e.g., 40 mm diameter). Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand (~1 cm).[5][9]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh, ~40-50 g for a 1 g sample) in the initial, least polar mobile phase.[10]

    • With the stopcock open and an Erlenmeyer flask below to collect the solvent, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to pack the silica bed evenly and eliminate air bubbles.[9] Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[9]

  • Sample Loading (Dry Loading):

    • Dissolve the 1.0 g crude product in a minimal amount of DCM (~5-10 mL) in a round-bottom flask.

    • Add ~2-3 g of silica gel to the flask.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]

    • Carefully layer this powder onto the top of the packed silica bed. Add a final thin layer of sand on top to prevent disturbance.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Using gentle air pressure, begin pushing the solvent through the column, collecting fractions (e.g., 15-20 mL per test tube).[10]

    • If a gradient elution is needed (as determined by TLC), start with a less polar mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 10%, 15%).

    • Monitor the fractions by TLC to determine which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of crude product (~20-30 mg) into several test tubes.

    • Test various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) to find one that dissolves the compound when hot but not when cold. A two-solvent system (e.g., Ethanol/Water or Toluene/Hexanes) is often effective if a single solvent is not ideal.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation).

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.

    • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Google Patents.
  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Reddit. Purification Troubleshooting : r/chemistry. [Link]

  • Reddit. Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. [Link]

  • Lead Sciences. This compound. [Link]

  • AOBChem. 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. Column Chromatography. [Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. [Link]

  • YouTube. Performing Column Chromatography. [Link]

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Technical Support Center: A Guide to Reactions with 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (Catalog No. 1226808-77-0). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this highly functionalized building block. Its unique substitution pattern offers a powerful platform for sequential, site-selective modifications. However, this same complexity can lead to unexpected side products. This guide provides troubleshooting advice and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This guide is structured around common issues encountered during key transformations.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: I'm attempting a Suzuki-Miyaura coupling to functionalize the C-I bond, but I'm observing significant formation of the C-Br coupled product and some debromination. How can I improve selectivity for the C-I bond?

A1: The Cause of Non-Selectivity

This is a classic challenge of chemoselectivity in cross-coupling. The reactivity of aryl halides in the rate-determining oxidative addition step to a Pd(0) catalyst generally follows the order: C-I > C-Br >> C-Cl.[1] While this trend provides a strong thermodynamic and kinetic basis for selective C-I activation, aggressive reaction conditions or highly active catalysts can overcome the energy barrier for C-Br activation, leading to a mixture of products.

Key Side Products to Monitor:

  • Br-Coupling: The boronic acid couples at the C-Br position.

  • Di-Coupling: Both C-I and C-Br positions are functionalized.

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct.[2]

  • Dehalogenation: Reductive cleavage of the C-I or C-Br bond, replacing the halogen with a hydrogen atom.

Troubleshooting & Optimization Protocol:

The key to selectivity is to use conditions that are just energetic enough to activate the C-I bond while leaving the C-Br bond intact.

  • Catalyst Choice: Use a less reactive, yet efficient, palladium catalyst. Pd(PPh₃)₄ is often a good starting point for selective C-I couplings. More electron-rich and sterically hindered phosphine ligands can sometimes increase reactivity and may reduce selectivity.

  • Temperature Control: This is the most critical parameter. Begin at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor the reaction closely. Avoid high temperatures (e.g., >80 °C) which will inevitably lead to C-Br coupling.

  • Base Selection: Use a milder base. Strong bases can promote side reactions. K₂CO₃ or K₃PO₄ are often preferred over stronger bases like Cs₂CO₃ for selective transformations.

Selective_Suzuki_Coupling Start This compound Reagents Ar-B(OH)₂ Pd Catalyst, Base Start->Reagents Suzuki-Miyaura Desired_Product Desired Product (C-I Coupling) Reagents->Desired_Product Mild Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 50°C) Side_Product_Br Side Product (C-Br Coupling) Reagents->Side_Product_Br Harsh Conditions (e.g., High Temp, Strong Base) Side_Product_Di Side Product (Di-Coupling) Desired_Product->Side_Product_Di Prolonged Reaction Time / High Temp

Caption: Desired vs. side reactions in Suzuki coupling.

Table 1: Recommended Conditions for Selective C-I Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale for Selectivity
Catalyst Pd(PPh₃)₄ (2-5 mol%)Sufficiently active for C-I bond cleavage without readily activating the C-Br bond.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)Mild bases minimize catalyst degradation and side reactions.[2]
Solvent Dioxane/H₂O or Toluene/H₂O (4:1)Common solvent systems that provide good solubility for all components.
Temperature 40-60 °CThe most critical factor. Provides enough energy for C-I activation but not C-Br.
Monitoring TLC or LC-MS every 30-60 minAvoids letting the reaction run too long, which can lead to di-coupling.

2. Nucleophilic Aromatic Substitution (SNAr)

Q2: I am trying to displace a halogen with an amine (or alkoxide) nucleophile and getting a mixture of isomers. Which halogen is the most likely to be displaced?

A2: Understanding SNAr Reactivity

In Nucleophilic Aromatic Substitution (SNAr), the reaction rate is not determined by leaving group stability (as in SN1/SN2), but by the rate of nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex).[3] The reaction is accelerated by two factors:

  • Electron-Withdrawing Groups (EWGs): The powerful nitro group at C2 strongly activates the ring by stabilizing the negative charge of the Meisenheimer complex, especially when the attack is at the ortho or para positions.

  • Electronegativity of the Leaving Group: A more electronegative halogen makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. This leads to the counter-intuitive reactivity order: F > Cl > Br > I .[4]

In your substrate, the key positions are:

  • C1-Br: ortho to the NO₂ group (activated).

  • C5-F: para to the NO₂ group (activated).

  • C4-I: meta to the NO₂ group (not significantly activated for SNAr).

Therefore, you will see competition between substitution at the C1-Br and C5-F positions. Given the general reactivity trend, substitution of the fluorine at C5 is often the kinetically favored product, as the C-F bond is most polarized.[5]

SNAr_Competition Start This compound Nucleophile Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻) Start->Nucleophile SNAr Reaction Intermediate_F Meisenheimer Complex (Attack at C-F) Nucleophile->Intermediate_F Attack at C5 (para to NO₂) Intermediate_Br Meisenheimer Complex (Attack at C-Br) Nucleophile->Intermediate_Br Attack at C1 (ortho to NO₂) Product_F F-Substituted Product (Often Favored) Intermediate_F->Product_F Eliminate F⁻ Product_Br Br-Substituted Product Intermediate_Br->Product_Br Eliminate Br⁻

Caption: Competing SNAr pathways on the substrate.

Troubleshooting & Optimization Protocol:

To favor one isomer over the other, you can modulate the reaction conditions, although achieving perfect selectivity can be difficult.

  • Favoring F-Substitution (Kinetic Product): Use lower temperatures (e.g., 0 °C to RT) and a less hindered nucleophile. The higher electrophilicity of the carbon attached to fluorine often makes this the faster reaction.

  • Favoring Br-Substitution (Potential Thermodynamic Product): In some systems, substitution of bromide can be favored under more forcing conditions (higher temperatures), but this often leads to complex mixtures. Careful screening is required.

Step-by-Step Protocol for Preferential F-Substitution with a Secondary Amine:

  • Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the secondary amine (e.g., piperidine, 1.2 eq.) dropwise.

  • Add a non-nucleophilic base like K₂CO₃ (2.0 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

3. Reduction of the Nitro Group

Q3: I need to reduce the nitro group to an aniline, but catalytic hydrogenation with Pd/C is also removing the iodine and bromine. What is a reliable, chemoselective method?

A3: The Peril of Reductive Dehalogenation

This is a very common and critical issue. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient for nitro group reduction but is also notoriously effective at reductive dehalogenation, especially for aryl iodides and bromides.[6] Using this method will almost certainly lead to a complex mixture of dehalogenated side products.

Safe and Selective Reduction Methods:

To preserve the halogen substituents, you must use chemical reducing agents that do not involve catalytic hydrogenation with palladium.

Nitro_Reduction Start Substrate with -NO₂ group Desired_Product Desired Amine (-NH₂) Start->Desired_Product Chemoselective Methods (SnCl₂, Fe/AcOH) Side_Product Dehalogenated Side Products Start->Side_Product Non-Selective Methods (H₂, Pd/C)

Caption: Selective vs. non-selective nitro reduction.

Table 2: Comparison of Chemoselective Nitro Group Reducing Agents

ReagentTypical ConditionsProsCons
SnCl₂·2H₂O EtOH or EtOAc, refluxHigh yield, reliable, tolerates most functional groups.Produces tin waste which requires careful disposal.
Fe powder / NH₄Cl EtOH/H₂O, refluxInexpensive, environmentally benign metal.Can be slower, requires filtration of fine iron particles.
Fe powder / Acetic Acid Acetic Acid, 50-80 °CEffective and uses common reagents.Strongly acidic conditions may not be suitable for all substrates.
Sodium Dithionite (Na₂S₂O₄) THF/H₂O or MeOH/H₂O, RT to refluxMild conditions, good for sensitive substrates.Can sometimes be sluggish; stoichiometry is key.

Step-by-Step Protocol for Nitro Reduction using Tin(II) Chloride:

  • To a round-bottom flask, add this compound (1.0 eq.) and ethanol (approx. 0.1 M concentration).

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and carefully pour it into a beaker of ice.

  • Basify the solution to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired aniline.

References
  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • Master Organic Chemistry. Reduction of Nitro Groups.[Link]

  • ResearchGate. Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?[Link]

  • Wikipedia. Reduction of nitro compounds.[Link]

  • Organic Chemistry Portal. Nitro Reduction.[Link]

  • YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.[Link]

  • Wikipedia. Metal–halogen exchange.[Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]

  • ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.[Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED![Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[Link]

  • ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.[Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.[Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...[Link]

  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.[Link]

  • YouTube. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions.[Link]

  • PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[Link]

  • Chemistry Stack Exchange. Why do halogen-metal exchanges happen?[Link]

  • PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene.[Link]

  • Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal.[Link]

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 1-bromo-5-fluoro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The inherent reactivity differences of the C–I and C–Br bonds, coupled with the electronic effects of the nitro and fluoro substituents, present unique challenges and opportunities for selective functionalization.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, offering explanations grounded in reaction kinetics and catalyst behavior to guide your optimization efforts.

Issue 1: Low or No Yield of the Desired Product

Question: My Suzuki-Miyaura coupling with this compound is resulting in a low yield or no product formation. What are the primary factors to investigate?

Answer: A low or negligible yield in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation, stability, or suboptimal reaction conditions. Given the electron-deficient nature of the aromatic ring due to the nitro group, the oxidative addition step should be relatively facile. However, other factors can impede the catalytic cycle.

Troubleshooting Workflow:

G start Low/No Yield catalyst 1. Verify Catalyst & Ligand Integrity start->catalyst Initial Check atmosphere 2. Ensure Rigorous Inert Atmosphere catalyst->atmosphere If catalyst is confirmed active base 3. Evaluate Base Strength & Solubility atmosphere->base If atmosphere is inert solvent 4. Check Solvent Degassing & Suitability base->solvent If base is appropriate boronic_acid 5. Assess Boronic Acid/Ester Stability solvent->boronic_acid If solvent is suitable success Improved Yield boronic_acid->success If boronic acid is stable

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling.

Detailed Checks and Explanations:

  • Catalyst and Ligand Activity: The first step is to ensure the activity of your palladium source and ligand.[1]

    • Palladium Precatalyst: Are you using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle)? These often provide more consistent results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[1]

    • Ligand Integrity: Phosphine ligands, especially electron-rich and bulky ones (e.g., SPhos, XPhos, RuPhos), are susceptible to oxidation.[1] Ensure they have been stored under an inert atmosphere. If oxidation is suspected, use a fresh batch.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1]

    • Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for an extended period.[2]

    • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Strength and Solubility: For electron-deficient substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation of the less nucleophilic boronic acid.[1] The solubility of the base can also be a factor; K₃PO₄ is often used as a fine powder to maximize its surface area.

Issue 2: Poor Regioselectivity (Reaction at Both C-I and C-Br)

Question: I am attempting a mono-functionalization at the C-I position but am observing significant amounts of the di-substituted product and/or reaction at the C-Br bond. How can I improve selectivity for the C-I bond?

Answer: The regioselectivity of cross-coupling reactions on polyhalogenated arenes is primarily governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds.[3] The general reactivity trend is C–I > C–Br > C–Cl, making the C-I bond at the 4-position the more reactive site for oxidative addition.[3][4] However, under forcing conditions, the C-Br bond can also react.

Strategies to Enhance C-I Selectivity:

ParameterRecommendation for C-I SelectivityRationale
Temperature Lower the reaction temperature (e.g., start at room temperature and gradually increase if necessary).The activation energy for C-I bond cleavage is lower than for C-Br. Milder conditions will favor the kinetically preferred pathway.[4]
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Br bond.[4]
Catalyst Loading Use the lowest effective catalyst loading.Higher catalyst concentrations can sometimes lead to less selective reactions.
Ligand Choice Less bulky ligands may favor reaction at the more accessible C-I position.While bulky ligands are generally good for oxidative addition, they can sometimes alter the inherent reactivity patterns.[5]
Stoichiometry Use a slight excess (1.05-1.2 equivalents) of the coupling partner.Using a large excess of the nucleophile can drive the reaction towards di-substitution.[4]

G reactivity C-I C-Br C-Cl C-F selectivity Higher Reactivity (Lower BDE) Favored for Oxidative Addition reactivity:f0->selectivity Primary Reaction Site

Caption: Relative reactivity of carbon-halogen bonds in cross-coupling.

Issue 3: Catalyst Deactivation or Formation of Palladium Black

Question: My reaction starts but then stalls, and I observe the formation of palladium black. What is causing this, and how can I prevent it?

Answer: The formation of palladium black indicates the agglomeration of the Pd(0) catalyst, rendering it inactive. This can be caused by several factors, particularly when dealing with substrates containing a nitro group.

Potential Causes and Solutions:

  • Ligand Dissociation: At higher temperatures, the phosphine ligand can dissociate from the palladium center, leading to unprotected Pd(0) species that aggregate.

    • Solution: Use a ligand with a strong binding affinity for palladium. Bidentate ligands or certain bulky monodentate ligands (like the Buchwald-type biarylphosphines) are often more robust.[6]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction under certain cross-coupling conditions, which can lead to side products that may poison the catalyst.

    • Solution: Screen different bases and solvents. For instance, weaker bases might be less prone to reducing the nitro group. Ensure that your reagents are free of any reducing impurities.

  • Insufficient Ligand: An inadequate amount of ligand relative to the palladium precursor can leave the catalyst vulnerable to decomposition.

    • Solution: Maintain an appropriate palladium-to-ligand ratio. For monodentate ligands, a 1:2 or 1:4 Pd:Ligand ratio is common.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: The C-I bond at the 4-position is the most reactive site and will undergo oxidative addition preferentially. This is due to its lower bond dissociation energy compared to the C-Br bond.[3] The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions.

Q2: How does the nitro group affect the cross-coupling reaction?

A2: The strongly electron-withdrawing nitro group has several effects:

  • It activates the aryl halide towards oxidative addition, making the ring more electron-deficient.[3]

  • It can potentially be reduced under the reaction conditions, leading to side products.

  • Recent research has shown that the C-NO₂ bond itself can be cleaved and used in cross-coupling reactions, although this typically requires specific catalytic systems, such as those employing BrettPhos or specific NHC ligands.[7][8][9] In this substrate, the C-I and C-Br bonds are significantly more reactive.

Q3: Can I perform a Sonogashira or Heck coupling with this substrate?

A3: Yes, both Sonogashira and Heck couplings are viable. The same principles of regioselectivity apply, with the C-I bond being the primary site of reaction under controlled conditions.[10][11]

  • For Sonogashira coupling, a palladium catalyst along with a copper(I) co-catalyst is typically used.[10] Copper-free conditions are also possible to minimize alkyne homocoupling.[12][13]

  • For Heck reactions, a palladium catalyst and a base are used to couple the aryl halide with an alkene.[11]

Q4: What is the best general-purpose catalyst and ligand combination to start with for this substrate?

A4: A good starting point would be a modern palladium precatalyst combined with a bulky, electron-rich phosphine ligand. For example:

  • Catalyst: XPhos Pd G3 or SPhos Pd G2 (0.5–2 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: A degassed mixture of an organic solvent like dioxane or toluene with a small amount of water.[1][2]

This combination is often effective for challenging substrates, promoting both the oxidative addition and the subsequent reductive elimination steps.[1]

Experimental Protocol: Optimizing Catalyst Loading for Mono-Arylation

This protocol provides a step-by-step method for a Suzuki-Miyaura mono-arylation at the C-I position, with a focus on optimizing the catalyst loading.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • K₃PO₄ (finely ground, 3 equivalents)

  • Anhydrous, degassed 1,4-dioxane and water

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst. For optimization, set up parallel reactions with varying catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio, to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.[1]

  • Reaction: Place the tube in a preheated oil bath or heating block at a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour). Note the time to full conversion of the starting material for each catalyst loading.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the mono-arylated product.

Analysis of Results:

By comparing the reaction times and isolated yields across the different catalyst loadings, you can determine the optimal loading that provides a balance between reaction efficiency and cost-effectiveness.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11). Available at: [Link]

  • Daini, M., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Available at: [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Available at: [Link]

  • Newman, S. G., & Le, C. (2016). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 21, 2026, from [Link]

  • Echavarren, A. M. (2009). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496-2497. Available at: [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

troubleshooting regioselectivity in reactions of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Introduction: Navigating the Complex Reactivity of a Polyhalogenated Building Block

Welcome to the technical support guide for this compound. This versatile synthetic intermediate offers multiple reaction handles, but its polyhalogenated and electronically asymmetric nature presents unique challenges in controlling regioselectivity. The presence of four distinct substituents—a strongly deactivating nitro group and three different halogens (I, Br, F)—on the aromatic ring means that reaction outcomes are highly dependent on the chosen methodology.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical solutions required to achieve desired synthetic outcomes. We will explore the competing reaction pathways, focusing on the two primary classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Section 1: Fundamental Reactivity & Regioselectivity

Before diving into specific troubleshooting, it's crucial to understand the electronic landscape of the molecule. The powerful electron-withdrawing nitro group (-NO₂) is the primary director of reactivity.

  • For Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. This stabilization is most effective when the attack occurs at the ortho (C1-Br) and para (C4-I) positions relative to the nitro group.[1][2][3][4] The meta position (C5-F) is not significantly activated.

  • For Electrophilic Reactions (e.g., further nitration): The nitro group is a strong deactivating group and a meta-director, making further electrophilic substitution difficult and directing it to the C3 and C5 positions.[5][6][7][8]

  • For Palladium-Catalyzed Cross-Coupling: The reaction proceeds via oxidative addition of the Pd(0) catalyst into a carbon-halogen bond. The rate of this step is primarily governed by the C-X bond dissociation energy, leading to a predictable reactivity trend.

The following diagram illustrates the key reactive sites on the molecule for the two major reaction classes.

G cluster_molecule This compound cluster_legend Reactivity Hotspots mol pd Pd Cross-Coupling (I > Br >> F) snar SNAr Reactivity (Ortho/Para to NO2) pd_key Primary pd_key2 Secondary snar_key Primary snar_key2 Inactive

Caption: Relative reactivity sites on this compound.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate are governed by a combination of electronic activation from the nitro group and the intrinsic leaving group ability of the halogens in this specific mechanism.

Frequently Asked Questions (SNAr)

Q1: Which halogen should I expect to be displaced in an SNAr reaction?

A1: You should expect displacement of the bromine at the C1 position . While iodine is a better leaving group in SN1/SN2 reactions, the opposite is often true for SNAr.[3] The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex.[9][10] This step is accelerated by a more electronegative halogen at the site of attack, which stabilizes the developing negative charge through a strong inductive effect. Fluorine is the most activating in this regard, followed by chlorine, bromine, and then iodine (F > Cl ≈ Br > I).[1][11]

In this compound:

  • C1-Br: Ortho to the -NO₂ group (activated) and bears a bromine.

  • C4-I: Para to the -NO₂ group (activated) and bears an iodine.

  • C5-F: Meta to the -NO₂ group (not activated) and bears a fluorine.[12]

Between the two activated positions (C1 and C4), the greater electronegativity and inductive pull of bromine compared to iodine makes the C1 carbon more electrophilic and better able to stabilize the incoming negative charge during the rate-limiting attack. Therefore, nucleophilic attack is favored at C1.

Q2: I see no reaction with my nucleophile (e.g., an alcohol). What can I do?

A2: This is a common issue. SNAr reactions require either a very strong nucleophile or harsh reaction conditions to proceed efficiently.

  • Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or amine, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more reactive alkoxide or amide.

  • Increase Temperature: These reactions often require elevated temperatures (60-150 °C). Use a high-boiling point polar aprotic solvent like DMF, DMSO, or NMP.

  • Solvent Choice: Polar aprotic solvents are ideal as they solvate the cation of the nucleophile salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.

Q3: My reaction is giving a complex mixture of products. How can I improve regioselectivity?

A3: While C1-Br substitution is electronically favored, selectivity issues can arise under forcing conditions.

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor the kinetically preferred product (C1 substitution).

  • Choice of Nucleophile: Bulky nucleophiles may show a greater preference for the less sterically hindered C4-I position, although this is generally a minor effect compared to the electronic preference for C1-Br. If you are targeting C4 substitution specifically, SNAr is likely not the ideal method; consider a cross-coupling approach instead.

SNAr Troubleshooting Guide
Problem Probable Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently nucleophilic reagent.2. Reaction temperature is too low.3. Inappropriate solvent.1. Use a stronger nucleophile or deprotonate your existing one with a base (e.g., NaH).2. Increase temperature incrementally to 80-120 °C.3. Switch to a polar aprotic solvent like DMSO or NMP.
Mixture of C1-Br and C4-I Substituted Products Reaction conditions are too harsh, overcoming the kinetic preference for C1 substitution.1. Reduce the reaction temperature.2. Reduce reaction time; monitor by TLC/LCMS to stop at optimal conversion of starting material.3. Ensure your base is not excessively strong, which could promote side reactions.
Product Degradation The combination of a strong nucleophile/base and high temperature is decomposing the product.1. Lower the reaction temperature.2. Use a milder base if possible (e.g., K₂CO₃ instead of NaH).3. Minimize reaction time.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling

For reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, regioselectivity is almost exclusively determined by the rate of oxidative addition into the carbon-halogen bonds.

Frequently Asked Questions (Cross-Coupling)

Q1: What is the order of reactivity for the halogens in a palladium-catalyzed reaction?

A1: The established order of reactivity is based on bond strength, with the weakest bond being the most reactive: I > Br >> Cl > F .[13] The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition by a Pd(0) catalyst. The C-Br bond is significantly stronger, and the C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions. Therefore, you can achieve excellent selectivity for reaction at the C4-Iodo position .[14][15]

Q2: How can I ensure my Suzuki or Sonogashira coupling occurs only at the iodine?

A2: High selectivity is generally straightforward. The key is to use mild conditions that are sufficient to activate the C-I bond but not the C-Br bond.

  • Catalyst: Standard catalysts like Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ with appropriate phosphine ligands work well. There is often no need for highly specialized, overly active catalyst systems for the C-I coupling.

  • Temperature: Many C-I couplings can be run at room temperature or with gentle heating (40-60 °C). Avoid high temperatures, which could begin to activate the C-Br bond.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, work up the reaction to prevent potential side reactions or slow coupling at the C-Br position.

Q3: Is it possible to perform a second, different coupling at the bromine position?

A3: Yes, this is a major advantage of this substrate. You can perform a selective coupling at the C-I position, isolate the mono-coupled product, and then subject it to a second, distinct coupling reaction at the C-Br position under more forcing conditions. This sequential cross-coupling strategy allows for the controlled synthesis of highly complex, unsymmetrical molecules. The second coupling will typically require a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands like SPhos or XPhos), a stronger base, and higher temperatures (80-120 °C).

Cross-Coupling Troubleshooting Workflow

The following workflow can help diagnose and solve common issues in achieving selective cross-coupling.

G cluster_problems Troubleshooting Paths start Goal: Selective Mono-Coupling at C-I Position conditions Initial Conditions: - Pd(PPh3)4 or PdCl2(PPh3)2 - Mild Base (e.g., Na2CO3, K3PO4) - Solvent: Toluene/H2O or Dioxane - Temperature: RT to 60°C start->conditions check_reaction Monitor Reaction by TLC/LCMS conditions->check_reaction no_reaction Problem: No or Slow Reaction check_reaction->no_reaction Low Conversion mixture Problem: Mixture of C-I and C-Br Coupled Products check_reaction->mixture Poor Selectivity dehalogenation Problem: Significant Dehalogenation Side Product check_reaction->dehalogenation Byproduct Observed success Success: Isolate Mono-Coupled Product check_reaction->success Clean Conversion solution_no_reaction Solution: 1. Degas solvent/reagents thoroughly. 2. Increase temperature to 60-80°C. 3. Try a more active ligand (e.g., P(tBu)3). 4. Check activity of boronic acid/coupling partner. no_reaction->solution_no_reaction solution_mixture Solution: 1. Lower reaction temperature to RT. 2. Use a less active catalyst (e.g., Pd(PPh3)4). 3. Reduce reaction time. mixture->solution_mixture solution_dehalogenation Solution: 1. Use rigorously dry solvents. 2. Avoid bases known to be hydride sources (e.g., alkoxides). 3. Use a different solvent (Toluene often better than DMF).[16] dehalogenation->solution_dehalogenation solution_no_reaction->check_reaction Re-attempt solution_mixture->check_reaction Re-attempt solution_dehalogenation->check_reaction Re-attempt

Sources

Technical Support Center: Strategies to Prevent Dehalogenation of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, polyhalogenated building block. The unique electronic and steric arrangement of substituents presents a significant synthetic challenge: achieving chemoselective functionalization at a specific halogen site without inducing undesired dehalogenation (hydrodehalogenation). This guide provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Core Principles: Understanding the Reactivity Hierarchy

The key to successfully using this compound lies in understanding the differential reactivity of its three carbon-halogen bonds in the context of palladium-catalyzed cross-coupling reactions. The ease of oxidative addition to a Pd(0) center, the first and often rate-limiting step in catalytic cycles, follows a predictable trend based on bond dissociation energies.[1]

C-I > C-Br >> C-F

The Carbon-Iodine bond is the weakest and most readily cleaved, making it the primary site for initial functionalization. The Carbon-Bromine bond is significantly stronger and will typically react only after the C-I bond has been consumed or under more forcing conditions. The Carbon-Fluorine bond is exceptionally strong and generally inert to oxidative addition, though its powerful inductive effect, along with that of the ortho-nitro group, activates the entire aromatic ring.[2]

G cluster_0 CI C-I Bond CBr C-Br Bond CI->CBr More Reactive CF C-F Bond CBr->CF Much More Reactive

Caption: Reactivity hierarchy of C-X bonds toward Pd(0) oxidative addition.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm attempting a Suzuki coupling to replace the iodine, but my main product is the de-iodinated starting material (1-Bromo-5-fluoro-2-nitrobenzene). What is causing this hydrodehalogenation?

Answer:

This is a classic and common problem. The formation of the de-iodinated (or more generally, hydrodehalogenated) product stems from the premature interception and protonation of the key Aryl-Palladium(II) intermediate (Ar-Pd-L₂-I) before it can undergo transmetalation with the boronic acid.

Causality & Mechanism: Hydrodehalogenation in Pd-catalyzed couplings is not a single-pathway problem. The primary culprits are typically:

  • Formation of Palladium Hydride Species (Pd-H): Certain bases, solvents (especially alcohols), or impurities can react with the palladium catalyst to form active Pd-H species. These can then react with your substrate in a separate catalytic cycle or reductively eliminate from the Ar-Pd(H)-L₂ intermediate.

  • Direct Protonolysis: The Ar-Pd-I intermediate can be directly protonated by trace amounts of water, acidic impurities, or protic solvents, especially at elevated temperatures.

  • β-Hydride Elimination from Alkoxide Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, generating a hydride that can be transferred to the palladium center, leading to the formation of a Pd-H species that causes hydrodehalogenation.[3]

Troubleshooting Protocol:

  • Scrutinize Your Base: This is the most critical parameter.

    • Action: Switch from strong, potentially reducing bases (like NaOtBu, K OtBu) to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices. They are sufficiently basic to facilitate the catalytic cycle but have a much lower propensity to generate hydride species.

    • Rationale: These bases are less prone to side reactions and their heterogeneous nature can sometimes be beneficial.[4] Ensure the base is finely powdered and anhydrous for optimal performance.

  • Solvent Selection is Key:

    • Action: Avoid alcohol-based solvents (like t-AmOH, n-BuOH) if dehalogenation is observed. Switch to anhydrous, aprotic solvents such as 1,4-dioxane, toluene, or CPME.

    • Rationale: Protic solvents can serve as a proton source for undesired protonolysis. While some protocols use them successfully, they increase the risk of hydrodehalogenation with sensitive substrates.[5]

  • Water Management:

    • Action: Ensure all reagents and the solvent are rigorously dried. While Suzuki reactions often require some water to facilitate boronic acid transmetalation, excess water can be detrimental. If using a biphasic system, carefully control the amount of water.

    • Rationale: Water is a primary proton source. Finding the "sweet spot" of water content is crucial for balancing productive coupling and suppressing side reactions.

  • Lower the Reaction Temperature:

    • Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).

    • Rationale: Hydrodehalogenation pathways often have a higher activation energy than the desired productive cycle. Lowering the temperature can disproportionately slow the side reaction.

ParameterProblematic ChoiceRecommended AlternativeRationale
Base NaOtBu, K OtBuK₃PO₄, Cs₂CO₃, K₂CO₃Minimizes formation of Pd-H species and other reductive pathways.[6][7]
Solvent t-AmOH, MeOH, EtOHToluene, Dioxane, THF, CPMEReduces the availability of proton sources for protonolysis.[5]
Temperature > 100 °C60 - 80 °CSide reactions are often more sensitive to high temperatures.
Additives (None)Add a mild reducing agent like potassium formate.This can help maintain the palladium in the active Pd(0) state and suppress side reactions that arise from Pd(II) species.[8]
Question 2: I'm running a Sonogashira coupling. The reaction is slow, and I'm getting a complex mixture, including some debromination. How can I improve selectivity for the iodo-position and avoid C-Br cleavage?

Answer:

This issue points towards a catalyst system that is either not active enough at a low temperature or too reactive at a high temperature, leading to loss of selectivity. The Sonogashira coupling has its own unique set of challenges.

Causality & Mechanism:

  • Insufficient Catalyst Activity: If the Pd(0) catalyst does not readily undergo oxidative addition with the C-I bond at a mild temperature, researchers are often tempted to increase the heat. However, this can provide enough energy to start cleaving the more robust C-Br bond, leading to a loss of selectivity.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is essential for the deprotonation of the alkyne and formation of the copper acetylide, which then undergoes transmetalation with the palladium center.[9][10] If the copper cycle is inefficient, the overall reaction will be sluggish. Homocoupling of the alkyne (Glaser coupling) is also a common side reaction mediated by the copper catalyst.

  • Ligand Choice: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts may not be optimal for this electron-deficient substrate. Triphenylphosphine (PPh₃) can be prone to dissociation at higher temperatures, leading to less-defined catalytic species that can cause side reactions.

Troubleshooting Protocol:

  • Optimize the Catalyst System:

    • Action: Move beyond the classic Pd(PPh₃)₄. Use a pre-formed catalyst or generate the active catalyst in situ from a stable Pd source (like Pd(OAc)₂ or Pd₂(dba)₃) and a more robust ligand.

    • Ligand Selection: Employ bulky, electron-rich monophosphine ligands like P(t-Bu)₃, SPhos, or XPhos.[11] These ligands promote rapid oxidative addition and reductive elimination, which can accelerate the desired catalytic cycle and allow for lower reaction temperatures.[12]

    • Rationale: A faster catalytic turnover at the C-I position outcompetes the slower, undesired reaction at the C-Br position, thus enhancing chemoselectivity.[13]

  • Consider Copper-Free Conditions:

    • Action: Eliminate the Cu(I) co-catalyst. Copper-free Sonogashira protocols often require a stronger organic base (like diisopropylamine or triethylamine) to facilitate alkyne deprotonation but can provide cleaner reactions by avoiding Glaser homocoupling.

    • Rationale: This simplifies the reaction mixture and removes a potential source of side products. The deprotonation of the alkyne can occur on the palladium center after π-complex formation.[10]

  • Base and Solvent:

    • Action: Use an amine base that also serves as the solvent, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), often mixed with an aprotic co-solvent like THF or DMF.

    • Rationale: The amine acts as a base to neutralize the HX generated and can also serve as a ligand for the copper, keeping it soluble and active.

G cluster_0 Problem Dehalogenation & Low Selectivity CheckCatalyst Is Catalyst System Optimal? Problem->CheckCatalyst CheckCopper Is Copper Causing Issues? CheckCatalyst->CheckCopper Yes Sol_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, P(t-Bu)3) CheckCatalyst->Sol_Ligand No CheckTemp Is Temperature Too High? CheckCopper->CheckTemp No Sol_CopperFree Switch to Copper-Free Protocol with Organic Base CheckCopper->Sol_CopperFree Yes Sol_Temp Lower Temperature (Aim for < 60°C) CheckTemp->Sol_Temp Yes

Caption: A workflow for troubleshooting dehalogenation in Sonogashira couplings.

Question 3: In a Buchwald-Hartwig amination, I'm observing significant formation of the hydrodehalogenated byproduct. Why is this happening and how do I prevent it?

Answer:

Hydrodehalogenation is a well-documented side reaction in Buchwald-Hartwig aminations.[3] It often competes directly with the desired C-N bond formation.

Causality & Mechanism: The primary pathway for hydrodehalogenation in this context is often β-hydride elimination from the palladium-amido complex. After oxidative addition and formation of the Ar-Pd(L)-X intermediate, reaction with the amine and base generates a palladium-amido complex (Ar-Pd(L)-NR₂). If the amine has a β-hydrogen, this complex can undergo β-hydride elimination to form a palladium-hydride species (Ar-Pd(L)-H) and an imine or enamine. Reductive elimination from this hydride complex then yields the undesired hydrodehalogenated arene.[3]

Troubleshooting Protocol:

  • Ligand Choice is Paramount:

    • Action: The rate of reductive elimination (forming the C-N bond) must be much faster than the rate of β-hydride elimination. Use state-of-the-art, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.

    • Rationale: These ligands create a sterically congested environment around the palladium center that promotes rapid reductive elimination of the desired product, effectively outcompeting the β-hydride elimination side reaction.[11]

  • Base Selection:

    • Action: While strong bases like NaOtBu or LHMDS are standard for this reaction to deprotonate the amine, their strength can also promote side reactions. If dehalogenation is severe, consider a slightly weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

    • Rationale: Optimizing the base strength is a balancing act between achieving efficient amine deprotonation and minimizing side reactions.

  • Solvent and Temperature Control:

    • Action: Use anhydrous, aprotic solvents like toluene or dioxane. Run the reaction at the minimum temperature required for full conversion.

    • Rationale: As with other couplings, minimizing temperature can disfavor the dehalogenation pathway.

Ligand GenerationKey FeatureImpact on DehalogenationRecommended For
First-Gen (e.g., PPh₃) Small cone angleProne to side reactions; often requires high temperatures.Not recommended for this substrate.
Bulky Alkylphosphines (e.g., P(t-Bu)₃) Electron-rich, bulkyPromotes fast reductive elimination.Good starting point, especially for C-Br bonds.
Biarylphosphines (e.g., XPhos, RuPhos) Sterically demanding, promotes L-Pd-Ar bond angle changesExcellent at accelerating reductive elimination, strongly suppresses dehalogenation.Highly Recommended for challenging aminations.[11]
General Best Practices for Preventing Dehalogenation
  • Use High-Purity Reagents: Impurities can poison the catalyst or participate in side reactions.

  • Ensure Inert Atmosphere: Oxygen can degrade phosphine ligands and palladium catalysts, leading to the formation of palladium black and less selective catalytic species.[8] Rigorously degas your solvent and maintain a positive pressure of argon or nitrogen.

  • Choose the Right Palladium Precatalyst: Use a stable, well-defined Pd(0) source like Pd₂(dba)₃ or a modern Pd(II) precatalyst that is easily reduced in situ. Older catalysts like Pd(PPh₃)₄ can vary in quality and activity.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of both product and byproducts. This will help you avoid unnecessarily long reaction times at high temperatures, which can lead to product degradation or further dehalogenation.

By understanding the underlying mechanisms of dehalogenation and systematically optimizing reaction parameters—particularly the choice of base and ligand—researchers can successfully employ this compound as a valuable scaffold for the synthesis of complex molecular targets.

References
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Jana, S., & Pathak, T. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3070–3085. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, F., Wang, D., Wan, W., & Li, P. (2018). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Reduction. The Journal of Organic Chemistry, 83(24), 15329–15339. [Link]

  • Arora, P. K., & Sharma, A. (2015). Application of Monooxygenases in Dehalogenation, Desulphurization, Denitrification and Hydroxylation of Aromatic Compounds. Journal of Bioremediation & Biodegradation, 6(6). [Link]

  • Guram, A. S., & Bei, X. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. ACS Catalysis, 2(11), 2332–2336. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Bunnett, J. F., & Scamehorn, R. G. (1971). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 93(14), 3478–3482. [Link]

  • Wang, C., & Glorius, F. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 589–594. [Link]

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Wild, T. C., et al. (2023). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I) Metalloradicals: Carbon-to-Metal H-Atom Transfer and an Organometallic Radical Rebound Mechanism. Journal of the American Chemical Society. [Link]

  • Pelc, M. J., & Vaidyanathan, R. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 608–612. [Link]

  • Request PDF. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Request PDF. (n.d.). Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Request PDF. (n.d.). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. ResearchGate. [Link]

  • De Vreese, R., & Eeltink, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2713–2742. [Link]

  • Request PDF. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems. [Link]

  • Sci-Hub. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]

  • The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds. [Link]

  • NIH. (n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

  • YouTube. (n.d.). Buchwald-Hartwig Cross Coupling. [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. [Link]

  • Chemistry LibreTexts. (n.d.). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • NIH. (n.d.). Interpreting Oxidative Addition of Ph–X to Monoligated Pd(0) Catalysts. [Link]

  • The Journal of Organic Chemistry. (n.d.). Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions. [Link]

  • Reddit. (n.d.). significant dehalogenation in stille coupling. [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water. [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • Chemistry LibreTexts. (n.d.). Aryl Halides. [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • YouTube. (n.d.). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene. [Link]

  • Chemistry LibreTexts. (n.d.). Sonogashira Coupling. [Link]

  • Chemical Science. (n.d.). Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS No: 1187385-70-1).[1] This document is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing this highly functionalized aromatic compound, particularly during scale-up operations. We will address common challenges, from reaction control to purification, providing actionable troubleshooting advice and detailed protocols grounded in established chemical principles.

Critical Safety & Handling

Before initiating any experimental work, it is imperative to conduct a thorough risk assessment. Halogenated nitroaromatic compounds are often toxic and require careful handling.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or OSHA 1910.133 standards, and a lab coat.[2][3] Work should be conducted in a well-ventilated laboratory fume hood.[4]

  • Exposure Controls: Ensure that eyewash stations and safety showers are readily accessible.[2][3] For handling powders and during reactions that may generate dust or aerosols, consider respiratory protection approved by NIOSH or equivalent standards.[4][5]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in designated, sealed containers according to institutional and local regulations.[2][3]

  • In case of exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2][4]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] In all cases of significant exposure, seek immediate medical attention.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic route for scaling up the production of this compound?

A common and logical approach involves a multi-step electrophilic aromatic substitution sequence. Given the directing effects of the substituents, a plausible route starts from a readily available fluorinated precursor, followed by nitration, bromination, and iodination. The exact order of these steps is critical to achieving the correct isomer and requires careful process development. A proposed pathway is outlined below.

Synthetic_Pathway cluster_legend Legend A 1-Bromo-3-fluorobenzene B 1-Bromo-5-fluoro-2-nitrobenzene A->B Nitration (HNO₃ / H₂SO₄) C This compound B->C Iodination (e.g., I₂, HIO₃) Start Starting Material Final Final Product

Caption: Proposed synthetic pathway for this compound.

Q2: My nitration step is producing significant amounts of the wrong isomer. What's happening?

This is a classic regioselectivity issue. In the nitration of 1-Bromo-3-fluorobenzene, both the bromine and fluorine atoms are ortho-, para-directing. However, the nitro group needs to be introduced ortho to the bromine and para to the fluorine. The formation of other isomers (e.g., 2-bromo-4-fluoro-1-nitrobenzene) is a common side reaction.

Troubleshooting Steps:

  • Temperature Control: Nitration is highly exothermic. Run the reaction at a strictly controlled low temperature (e.g., 0-5 °C) to minimize the formation of undesired isomers and dinitrated byproducts.[6]

  • Rate of Addition: Add the nitrating agent (mixed acid) slowly and sub-surface to prevent localized temperature spikes and concentration gradients.[6]

  • Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺). Systematically varying this ratio can influence the isomer distribution.

Q3: The iodination step is sluggish and gives low yields. How can I improve it?

Iodine is the least reactive halogen in electrophilic aromatic substitution. The substrate, 1-Bromo-5-fluoro-2-nitrobenzene, is already deactivated by two electron-withdrawing groups (nitro and bromine), making the reaction even more challenging.

Solutions:

  • Activating the Iodine: Use a stronger electrophilic iodine source. A common method is to use iodine in the presence of an oxidizing agent like nitric acid, iodic acid (HIO₃), or hydrogen peroxide. This in-situ generation of a more potent iodinating agent (like I⁺) is necessary to overcome the deactivated ring.

  • Catalyst: While less common for iodination, exploring Lewis acid catalysis could be an option, but this may also increase side reactions.

  • Solvent: Acetic acid or a mixture of acetic acid and sulfuric acid is often used as the solvent to maintain a polar, acidic environment that can facilitate the reaction.

Q4: Purification by column chromatography is not practical for my multi-kilogram scale. What are the alternatives?

At scale, column chromatography is often prohibitively expensive and time-consuming. Recrystallization is the preferred method for purifying solid final products.

Key Considerations for Recrystallization:

  • Solvent Screening: A systematic solvent screen is essential. The ideal solvent should dissolve the crude product well at an elevated temperature but poorly at room temperature or below, while impurities should either remain in solution or be insoluble at high temperatures.

  • Common Solvent Systems: For compounds like this, consider solvent systems such as ethanol/water, isopropanol, or heptane/ethyl acetate mixtures.

  • Seeding: Using a small amount of pure product as a seed crystal can be critical to induce crystallization and ensure the correct polymorphic form is obtained.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low Overall Yield

A low overall yield in a multi-step synthesis can be due to losses at each stage. It is crucial to identify the problematic step.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check1 Analyze purity & yield of Nitration Intermediate Start->Check1 Result1 Yield/Purity is Low Check1->Result1 Problem Found? Action1 Optimize Nitration: - Lower Temperature - Slower Addition Rate - Adjust Acid Ratio Result1->Action1 Yes Result2 Yield/Purity is Acceptable Result1->Result2 No Check2 Analyze purity & yield of Final Iodinated Product Result2->Check2 Result3 Yield/Purity is Low Check2->Result3 Problem Found? Action2 Optimize Iodination: - Use Stronger Iodinating Agent (I₂/HIO₃) - Increase Reaction Time/Temp - Screen Solvents Result3->Action2 Yes Result4 Yield/Purity is Acceptable Result3->Result4 No Check3 Evaluate Purification Step Result4->Check3 Action3 Optimize Recrystallization: - Screen Solvents - Control Cooling Rate - Check Mother Liquor for Product Check3->Action3

Caption: Decision workflow for troubleshooting low yield in the synthesis.

Problem 2: Impurity Profile and Side Reactions

The presence of multiple halogens and a nitro group creates a potential for various side reactions.

Observed Impurity Potential Cause Proposed Solution
Di-nitrated Species Reaction temperature too high or excessive nitrating agent used during the nitration step.Maintain strict temperature control (0-5 °C). Use a stoichiometric amount or slight excess of nitric acid.
Isomeric Byproducts Lack of regiocontrol during electrophilic substitution steps.Re-evaluate the order of synthesis steps. Optimize reaction conditions (temperature, solvent, catalyst) for each step to maximize selectivity.
Dehalogenation Products Can occur under harsh reaction conditions, particularly during subsequent functionalization steps or workup.Use milder reaction conditions where possible. Avoid unnecessarily high temperatures or prolonged reaction times.
Starting Material Incomplete reaction in any of the steps.Increase reaction time, moderately increase temperature, or use a more potent reagent system (e.g., for iodination). Monitor reaction completion by TLC or HPLC.

Experimental Protocols

The following protocols are generalized and should be optimized for specific scales and equipment.

Protocol 1: Nitration of 1-Bromo-3-fluorobenzene
  • Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and a controlled-rate addition funnel.

  • Acid Charge: Charge concentrated sulfuric acid (H₂SO₄, ~3 equivalents) to the reactor and cool the jacket to 0-5 °C.

  • Nitric Acid Addition: Prepare a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and sulfuric acid (~1 equivalent) in the addition funnel.

  • Substrate Addition: Add 1-Bromo-3-fluorobenzene (1.0 equivalent) to the cold sulfuric acid in the reactor, maintaining the temperature below 10 °C.

  • Nitration: Add the mixed acid dropwise from the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Isolation: The product, 1-Bromo-5-fluoro-2-nitrobenzene, will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.[6][7]

Protocol 2: Iodination of 1-Bromo-5-fluoro-2-nitrobenzene
  • Setup: Use a reactor equipped for heating, stirring, and with a condenser.

  • Charge Reagents: Charge the reactor with the 1-Bromo-5-fluoro-2-nitrobenzene intermediate (1.0 equivalent), iodine (I₂, ~0.6 equivalents), and glacial acetic acid as the solvent.

  • Oxidant Addition: Add an oxidizing agent, such as iodic acid (HIO₃, ~0.25 equivalents), to the stirred mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and maintain for several hours. The reaction progress should be monitored by HPLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Add a solution of sodium bisulfite or sodium thiosulfate to quench any unreacted iodine (the dark color will disappear).[8]

  • Isolation: The crude product will precipitate. Filter the solid, wash with water, and then with a cold solvent like ethanol or isopropanol to remove some impurities.

  • Purification: The crude solid should be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a heptane/ethyl acetate mixture).

References

  • Vertex AI Search result citing a Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene.
  • Vertex AI Search result citing a Safety D
  • Vertex AI Search result citing a Safety Data Sheet
  • Vertex AI Search result citing a Safety Data Sheet for this compound
  • ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
  • Thermo Fisher Scientific. (2025, September 7).
  • ChemicalBook. (n.d.). 1-Bromo-4-iodo-2-nitrobenzene synthesis.
  • Lead Sciences. (n.d.). This compound.
  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • BLDpharm. (n.d.). 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • ResearchGate. (2015, September 12).
  • Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
  • X-MOL. (2020, December 31). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price.
  • BenchChem. (2025).
  • Smolecule. (n.d.). Buy 1-Bromo-2-fluoro-5-iodo-3-nitrobenzene.
  • Aladdin. (n.d.). This compound.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

Sources

impact of solvent on the reactivity of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

A Senior Application Scientist's Guide to Solvent-Mediated Reactivity

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet complex, polyhalogenated aromatic compound. My aim is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning the critical role of the solvent in dictating reaction outcomes. The unique arrangement of three different halogens and a nitro group on the benzene ring provides a rich landscape for chemical transformations, but also presents challenges in achieving selectivity.[1] This guide will equip you with the knowledge to navigate these challenges and harness the full synthetic potential of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens in this compound towards nucleophilic aromatic substitution (SNAr)?

A1: The reactivity of halogens in SNAr reactions is influenced by two main factors: the electron-withdrawing nature of the substituents on the aromatic ring and the stability of the intermediate formed (the Meisenheimer complex).[2] The nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic attack.[2] Generally, in SNAr, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic.

However, in your specific molecule, the positions of the halogens relative to the activating nitro group are crucial. The halogens ortho and para to the nitro group are most activated. In this compound, the fluorine is meta to the nitro group, while the bromine and iodine are ortho and para, respectively. Therefore, the expected order of reactivity for SNAr would be substitution at the iodine or bromine positions over the fluorine. The question of whether iodine or bromine is a better leaving group in this specific context can be influenced by the nature of the nucleophile and the reaction conditions.

Q2: How does solvent polarity impact the rate of SNAr reactions with this substrate?

A2: Solvent polarity has a profound effect on SNAr reaction rates. These reactions proceed through a negatively charged intermediate, the Meisenheimer complex.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally the solvents of choice for SNAr reactions. They are polar enough to dissolve the nucleophile (often a salt) but do not strongly solvate the anionic nucleophile.[3] This leaves the nucleophile "naked" and highly reactive. Furthermore, these solvents can stabilize the charged Meisenheimer complex, thus accelerating the reaction.[4][5]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can slow down SNAr reactions. While they are polar and can dissolve the reactants, they form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that "cages" and deactivates it.[6][7] This makes it more difficult for the nucleophile to attack the aromatic ring.[7]

  • Non-Polar Solvents (e.g., toluene, hexane): These are generally poor choices for SNAr reactions as they cannot effectively dissolve ionic nucleophiles or stabilize the charged intermediate.

Q3: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), what is the expected order of reactivity for the C-X bonds?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is primarily determined by the bond dissociation energy. The general trend is C-I < C-Br < C-Cl < C-F. Therefore, for this compound, the expected order of reactivity is:

Iodine > Bromine > Fluorine

This inherent reactivity difference is the foundation for achieving selective, sequential cross-couplings on this molecule. It is often possible to selectively react at the iodine position while leaving the bromine and fluorine untouched.

Q4: How does the choice of solvent influence the outcome of a Sonogashira coupling?

A4: The solvent in a Sonogashira coupling plays a multifaceted role, influencing catalyst stability, reactant solubility, and even reaction rate.[8][9]

  • Polar Aprotic Solvents (e.g., DMF, NMP): These are commonly used and can enhance regioselectivity by solvating and stabilizing charged or polar intermediates.[8]

  • Non-Polar Solvents (e.g., Toluene): In some cases, non-polar solvents can lead to faster reaction kinetics.[8] This may be due to reduced solvation of the reactants and catalyst, leading to an increased frequency of effective collisions.[8]

  • Amine Solvents (e.g., triethylamine, diethylamine): Often, the amine base required for the reaction can also serve as the solvent.[10] This is a common practice for Sonogashira reactions.

The choice of solvent can be a delicate balance between achieving the desired reactivity and selectivity.[8]

Troubleshooting Guide

Issue 1: My SNAr reaction is sluggish or not proceeding to completion.

  • Probable Cause: Suboptimal solvent choice or insufficient activation.

  • Troubleshooting Steps:

    • Solvent Selection: If you are using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO. These solvents are better at solvating the Meisenheimer complex intermediate and do not deactivate the nucleophile through hydrogen bonding.[3][5]

    • Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.

    • Nucleophile Strength: Ensure your nucleophile is sufficiently strong for the desired transformation.

    • Water Contamination: Traces of water in your reaction can act as a protic solvent and hinder the reaction. Ensure your solvent and reagents are dry.

Issue 2: I am observing a mixture of products in my Suzuki coupling, with reaction at both the iodine and bromine positions.

  • Probable Cause: The reaction conditions are too harsh, leading to a loss of selectivity.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature will favor the kinetically preferred reaction at the more reactive C-I bond.

    • Choice of Palladium Catalyst and Ligand: Some palladium catalysts are more reactive than others. Consider a less reactive catalyst system. The ligand can also influence selectivity.

    • Solvent Effects: Solvents can influence the selectivity of cross-coupling reactions.[11] While a polar solvent like DMF might be a good starting point, it's worth screening other solvents like THF or toluene to see if selectivity improves.[11]

Issue 3: During the reduction of the nitro group, I am also seeing dehalogenation.

  • Probable Cause: The reducing agent is too harsh or the catalyst is too active.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is a common method for nitro group reduction but can also lead to dehalogenation.[12] Consider milder reducing agents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), which are known to be more chemoselective for nitro group reduction in the presence of halogens.[12]

    • Catalyst for Hydrogenation: If you must use catalytic hydrogenation, Raney Nickel can sometimes be a better choice than Pd/C for substrates where dehalogenation is a concern.[12]

    • Solvent for Reduction: The choice of solvent can also play a role. For instance, some reductions can be carried out in water, which can be a mild and environmentally friendly option.[13]

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the Iodine Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-I bond of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium(II) bis(triphenylphosphine) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), distilled

  • THF, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 eq).

  • Add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq).

  • Add anhydrous THF as the solvent (to make a ~0.2 M solution).

  • Add distilled triethylamine (3 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: SNAr with a Generic Nucleophile

This protocol provides a general method for performing a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq) in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required). Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine to remove the polar aprotic solvent.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Solvent Effects on a Hypothetical Suzuki Coupling Reaction

SolventDielectric Constant (ε)Yield of Mono-iodinated Product (%)Yield of Di-substituted Product (I and Br) (%)
Toluene2.490<5
THF7.68510
Acetonitrile37.57025
DMF36.76530

Note: This data is illustrative and intended to demonstrate the potential impact of solvent choice on selectivity. Actual results will vary depending on the specific reaction conditions.

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate-determining step Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Products Substituted Product + Leaving Group (X⁻) TS2->Products Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Meisenheimer Stabilizes

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Selectivity Substrate This compound Reaction1 Mild Conditions (e.g., Suzuki, Sonogashira) Substrate->Reaction1 Product1 Reaction at Iodine Reaction1->Product1 Selective Reaction2 Harsher Conditions Product1->Reaction2 Product2 Reaction at Bromine Reaction2->Product2 Less Selective

Caption: Decision tree for selective cross-coupling reactions.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • Hearn, J. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Hu, J., et al. (n.d.). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intram. Retrieved from [Link]

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2020). Reduction of nitro groups on benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the nitrobenzene reduction. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Reddit. (n.d.). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-nitrobenzene. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in metal-catalyzed reactions. This document, structured as a series of troubleshooting guides and frequently asked questions, is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to diagnose and resolve common catalyst poisoning issues encountered with this highly functionalized and challenging substrate.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common issues observed during reactions with this compound.

Q1: My cross-coupling reaction (e.g., Suzuki, Heck) has stalled completely or is giving me a very low yield. What are the most likely causes?

A low or zero yield is the most common problem and typically points to rapid catalyst deactivation. Given the structure of your substrate, the primary suspects are poisoning by the iodide and interference from the nitro group.

  • Iodide Poisoning : The Carbon-Iodine bond is the most labile, making it the preferred site for oxidative addition. However, the resulting iodide anion (I⁻) is a soft Lewis base that binds very strongly to soft palladium centers.[1] This can lead to the formation of catalytically inactive palladium-iodide complexes, such as bridged dimers, which effectively remove the catalyst from the reaction cycle.[1][2]

  • Nitro Group Interference : Nitro groups are known catalyst poisons in their own right, capable of strongly adsorbing to metal surfaces and hindering substrate access to the active sites.[3]

  • Poor Reagent Quality : The active Pd(0) catalyst is extremely sensitive to oxygen, and boronic acids (in Suzuki couplings) can degrade if exposed to air and moisture.[4] Ensure all solvents are rigorously degassed and reagents are fresh or have been stored properly under inert conditions.

Q2: I am observing a significant amount of de-iodinated starting material (1-Bromo-5-fluoro-2-nitrobenzene) and/or hydrodehalogenation byproducts. What is causing this?

The formation of dehalogenated byproducts is a classic sign of an unproductive catalytic pathway competing with your desired cross-coupling.

  • Hydride Source : After oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X complex may react with an unintended hydride source in the reaction mixture before transmetalation can occur.[4] Common sources of hydrides include certain bases, solvents (like isopropanol), or even water under specific conditions.

  • Iodide-Mediated Effects : In some cases, the strong coordination of iodide can alter the reactivity of the palladium center, potentially favoring pathways that lead to reduction over coupling.[5]

Unintended reduction of the nitro group is a frequent complication, as many cross-coupling conditions can be mildly reducing.

  • Choice of Reagents : Some bases or additives can act as reducing agents. For instance, using formate salts or certain phosphine ligands in the presence of trace water can generate palladium hydride species capable of reducing the nitro group.

  • Reaction Conditions : Elevated temperatures and prolonged reaction times increase the likelihood of side reactions, including nitro group reduction.

  • Catalyst System : The choice of ligand is critical. Highly electron-donating ligands can make the palladium center more susceptible to oxidative addition with trace reductants, leading to species that can reduce the nitro group.

Section 2: In-Depth Troubleshooting Guide - Mechanism and Mitigation

This section provides a deeper dive into the specific poisoning mechanisms and offers targeted solutions.

Guide 1: Managing the Dual Role of Iodide in Palladium Catalysis

While iodide is often cited as a catalyst poison, its effect can be complex and, in some niche cases, even beneficial.[6] Understanding this duality is key to troubleshooting.

Q: You mentioned iodide can be both a poison and a promoter. Can you explain this?

A: The conventional view is that iodide is a poison. As a soft ligand, it forms strong bonds with palladium, which can shut down important steps in the catalytic cycle.[1] It can form stable, inactive µ-iodo bridged palladium dimers that precipitate out of the reaction.[1] However, recent research has shown that under specific conditions, particularly with tetra-n-butylammonium iodide (TBAI) as an additive, iodide can form unique binuclear palladium complexes that exhibit enhanced catalytic activity.[5][6] This is an advanced technique and not typical for standard cross-couplings. For most applications, treating iodide as a potential poison is the safest approach.

Q: How do I definitively diagnose iodide poisoning and what are the best mitigation strategies?

A: Diagnosis is primarily through observation: a reaction that starts but quickly dies, or the visible precipitation of an inactive catalyst. Mitigation involves strategically selecting reaction components to minimize the inhibitory effects of iodide.

Mitigation Strategies for Iodide Poisoning

StrategyMechanism of ActionRecommended Ligands/AdditivesRationale & Citation
Ligand Selection Bulky, electron-rich phosphine ligands can stabilize the Pd(0) state and promote faster reductive elimination, outcompeting the rate of catalyst deactivation by iodide.Buchwald phosphines (e.g., SPhos, XPhos, RuPhos), Josiphos ligands.These ligands have been specifically designed to promote challenging couplings and often show higher tolerance for aryl iodides compared to simpler ligands like PPh₃.[1]
Use of Additives Certain additives can act as iodide scavengers or alter the nature of the palladium species in solution.Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can precipitate iodide as AgI. Note: this can complicate reaction stoichiometry and kinetics.The removal of free iodide from the solution prevents the formation of inactive palladium-iodide complexes.
Solvent Choice The choice of solvent can influence the solubility of palladium-iodide species.Biphasic systems (e.g., toluene/water) can help partition the iodide salt into the aqueous phase, away from the catalyst in the organic phase.This strategy is particularly effective in Suzuki reactions where a water-soluble inorganic base is used.[1]
Guide 2: Addressing Complications from the Electron-Withdrawing Nitro Group

The strong electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring and can directly interfere with the catalyst.

Q: How exactly does the nitro group interfere with the catalytic cycle beyond simple adsorption?

A: The nitro group can influence the electronic properties of the key intermediates in the catalytic cycle. Its strong -M and -I effects make the aryl ring electron-deficient. This accelerates the oxidative addition step (the C-I bond is more polarized and reactive) but can significantly slow down the reductive elimination step, which is often rate-limiting. A slower reductive elimination increases the lifetime of the Ar-Pd(II)-R intermediate, giving it more time to undergo decomposition or other side reactions.

Q: I need to perform a Suzuki-Miyaura coupling while preserving the nitro group. Can you provide a reliable starting protocol?

A: Absolutely. The following protocol is designed to be robust by using a modern catalyst system known to be effective for electron-deficient substrates.

Experimental Protocol: Nitro-Preserving Suzuki-Miyaura Coupling

  • Reagent Preparation :

    • Thoroughly degas all solvents (e.g., 1,4-dioxane or toluene/water) by sparging with argon or nitrogen for at least 30 minutes.

    • Ensure the boronic acid is dry and has been stored under inert gas. If its quality is suspect, consider using the corresponding pinacol ester.[4]

    • Use a finely powdered, dry base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction Setup (under inert atmosphere) :

    • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in a small amount of the degassed solvent. Allow this mixture to stir for 5-10 minutes to form the active catalyst.

    • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

    • Add the remaining degassed solvent via cannula.

  • Reaction Execution :

    • Heat the reaction to the desired temperature (typically 80-100 °C). Lower temperatures are preferred to minimize nitro reduction.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time possible.

  • Workup & Purification :

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Section 3: Visualizing Mechanisms and Workflows

Understanding the pathways involved is crucial for effective troubleshooting. The following diagrams illustrate the key processes.

Diagrams of Catalytic and Deactivation Pathways

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA_Complex Ar-Pd(II)(I)L_n Pd0->OA_Complex Oxidative Addition + Ar-I TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation + R-B(OR)₂ TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product

Caption: The standard Pd(0) catalytic cycle for cross-coupling reactions.

Poisoning_Pathways cluster_poison Deactivation Pathways Active_Catalyst Pd(0)L_n (Active) Iodide_Poison [Pd_2(µ-I)_2I_2L_2] (Inactive Dimer) Active_Catalyst->Iodide_Poison Excess Iodide (I⁻) Nitro_Coord {Ar(NO₂)-Pd(0)L_n} (Inhibited) Active_Catalyst->Nitro_Coord Substrate Coordination

Caption: Common catalyst deactivation pathways involving iodide and the nitro group.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_reagents Step 1: Verify Reagent Quality - Fresh/Dry Boronic Acid? - Degassed Solvents? - Inert Atmosphere Maintained? start->check_reagents analyze_byproducts Step 2: Analyze Crude Mixture - What are the main species present? check_reagents->analyze_byproducts If reagents are good dehalogenation Observation: Dehalogenation Product analyze_byproducts->dehalogenation nitro_reduction Observation: Nitro Reduction analyze_byproducts->nitro_reduction no_reaction Observation: Mainly Starting Material analyze_byproducts->no_reaction solution_dehal Action: - Change base/solvent - Lower temperature dehalogenation->solution_dehal solution_nitro Action: - Use milder conditions - Screen different ligands nitro_reduction->solution_nitro solution_catalyst Action: - Screen different Pd source/ligand - Check for iodide poisoning - Increase catalyst loading no_reaction->solution_catalyst

Caption: A logical troubleshooting workflow for low-yield reactions.

References

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5776-5789. [Link]

  • Nature Research. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. Research Communities by Springer Nature. [Link]

  • Krische, M. J., et al. (2016). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. ACS Catalysis, 6(10), 7111-7115. [Link]

  • Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. [Link]

  • Grushin, V. V., & Alper, H. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5776-5789. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • ResearchGate. (2014). Iodine is not a good counterion to have around in Pd-catalyzed coupling reactions. Is it correct? any idea? [Link]

  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) catalyst = Pd-NHCH or Pd-NHC-Cl. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the characterization methods for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene and its derivatives. As versatile building blocks in medicinal chemistry and materials science, a thorough understanding of their synthesis and structural elucidation is paramount. These compounds offer multiple, distinct reaction sites, enabling sequential and selective functionalization, a highly desirable trait in the synthesis of complex molecular architectures.[1][2][3]

The strategic arrangement of three different halogens (F, Br, I) and a nitro group on a benzene ring creates a unique platform for synthetic chemists. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr).[4][5] The bromine and iodine atoms are amenable to various palladium-catalyzed cross-coupling reactions, with iodine typically exhibiting higher reactivity.[1] This hierarchy of reactivity allows for controlled, stepwise modifications, making these scaffolds invaluable in drug discovery and the development of organic electronic materials.[1][4]

I. Synthetic Strategies and Comparisons

The synthesis of polyhalogenated nitrobenzene derivatives can be approached through two primary strategies: the nitration of a pre-halogenated benzene ring or the halogenation/diazotization of a substituted nitroaniline. The choice of route is often dictated by the availability of starting materials and the desired regioselectivity.

Alternative 1: Electrophilic Nitration

This common method involves the nitration of a suitable di- or tri-halogenated benzene. For instance, the nitration of a bromo-fluoro-iodobenzene precursor would be a direct approach. The regiochemical outcome is governed by the directing effects of the existing halogen substituents. While halogens are ortho-, para-directing, they are also deactivating, often requiring harsh reaction conditions (e.g., strong acids like H₂SO₄ and a nitrating agent like HNO₃ or potassium nitrate).[6]

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the halogens on the aromatic ring.[7] Cooling the reaction initially is crucial to control the exothermic nitration reaction and prevent unwanted side products.

Alternative 2: Sandmeyer-type Reactions

An alternative and often more regioselective approach begins with a substituted aniline, such as 4-bromo-5-fluoro-2-nitroaniline.[8] This precursor can undergo diazotization followed by a Sandmeyer or similar substitution reaction to introduce the third halogen (in this case, iodine). This multi-step process offers better control over the final substitution pattern. For example, a related compound, 1-bromo-4-iodo-2-nitrobenzene, is synthesized from 2-nitro-4-iodoaniline via diazotization with sodium nitrite in sulfuric acid, followed by the introduction of bromine using cuprous bromide in hydrobromic acid.[9]

Trustworthiness of the Protocol: This method's reliability stems from the well-established and predictable nature of diazotization and Sandmeyer reactions, which are staples of aromatic chemistry for introducing a wide variety of functional groups with high fidelity.

Experimental Protocol: Synthesis via Diazotization (Illustrative)

This protocol is adapted from a known procedure for a structurally similar compound and illustrates the general workflow.[8][9]

Objective: To synthesize a bromo-iodo-nitrobenzene derivative from a nitroaniline precursor.

Materials:

  • 4-Bromo-5-fluoro-2-nitroaniline

  • Acetonitrile (MeCN)

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO)

  • 2N Hydrochloric acid (HCl)

  • Ethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Copper(II) bromide (1.5 eq.) in acetonitrile under stirring.

  • Add tert-Butyl nitrite (2.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60°C.

  • In a separate dropping funnel, dissolve 4-bromo-5-fluoro-2-nitroaniline (1.0 eq.) in acetonitrile.

  • Add the aniline solution to the reaction mixture over 15 minutes.

  • Stir the reaction for an additional 10 minutes at 60°C, then allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 2N aqueous HCl.

  • Extract the aqueous mixture with ethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product via flash column chromatography to yield the desired product.

II. Spectroscopic Characterization Guide

Accurate structural elucidation is critical. The following section compares the data obtained from NMR, IR, and Mass Spectrometry for the characterization of these complex derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise substitution pattern on the aromatic ring.

  • ¹H NMR: The aromatic region will display two doublets, corresponding to the two protons on the ring. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The chemical shifts will be further influenced by the neighboring halogens.[10] Crucially, the proton adjacent to the fluorine atom will exhibit splitting due to ¹H-¹⁹F coupling (typically a doublet of doublets, considering coupling to the other proton), which is a definitive diagnostic feature.

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded. The carbon attached to fluorine (C-F) will appear as a large doublet due to one-bond ¹³C-¹⁹F coupling. The carbons attached to bromine (C-Br) and iodine (C-I) will also have characteristic chemical shifts, generally being more shielded compared to C-H carbons in similar environments.

Data Point Expected Range / Observation Justification
¹H Chemical Shift 7.5 - 8.5 ppmAromatic protons in an electron-deficient ring.
¹H-¹⁹F Coupling (JHF) 2 - 10 Hz (ortho/meta)Through-bond coupling provides connectivity information.
¹³C Chemical Shift (C-F) 150 - 170 ppmStrong deshielding effect of fluorine.
¹³C-¹⁹F Coupling (¹JCF) 240 - 260 HzLarge one-bond coupling is characteristic of a C-F bond.
¹³C Chemical Shift (C-NO₂) 140 - 155 ppmDeshielding by the electron-withdrawing nitro group.
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups, particularly the nitro group.

The most prominent and diagnostic peaks for nitroaromatic compounds are the asymmetric and symmetric stretching vibrations of the N-O bonds.[11][12]

  • Asymmetric N-O Stretch: A very strong band appearing in the 1550-1475 cm⁻¹ region.

  • Symmetric N-O Stretch: A strong band appearing in the 1360-1290 cm⁻¹ region.[11]

Other expected vibrations include:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

  • C-Br and C-I Stretches: These appear at lower wavenumbers (< 700 cm⁻¹) in the fingerprint region and are less diagnostically reliable.[13]

Vibration Expected Wavenumber (cm⁻¹) Intensity
Ar-NO₂ Asymmetric Stretch1550 - 1475Strong
Ar-NO₂ Symmetric Stretch1360 - 1290Strong
C-F Stretch1250 - 1000Strong
Ar C-H Stretch> 3000Medium-Weak
Ar C=C Stretch1600 - 1450Medium
C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, with halogenated compounds displaying unique isotopic patterns.

For a molecule containing one bromine and one iodine atom, the molecular ion region will be particularly informative.

  • Molecular Ion (M⁺): The presence of nitrogen results in an odd nominal molecular weight, according to the Nitrogen Rule.[14]

  • Isotopic Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks of nearly equal intensity for any bromine-containing fragment: a peak at mass m and another at m+2.[15] Iodine is monoisotopic (¹²⁷I), and fluorine is monoisotopic (¹⁹F). Therefore, the molecular ion peak for this compound (C₆H₂BrFINO₂) will show a characteristic M⁺ peak and an M⁺+2 peak of almost identical abundance, separated by two mass units.

  • Fragmentation: Common fragmentation pathways for nitroaromatics include the loss of the nitro group (-NO₂, 46 Da) and the loss of a nitro radical followed by CO (-NO, -CO). Halogen loss is also a possible fragmentation pathway.

III. Visualization of Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of the synthetic and analytical logic.

Synthetic Pathway Diagram

Synthesis A 4-Bromo-5-fluoro-2-nitroaniline B Diazonium Salt Intermediate A->B  t-BuONO, MeCN   C This compound B->C  CuI or KI  

Caption: A generalized Sandmeyer-type reaction workflow.

Reactivity Hierarchy for Selective Functionalization

Reactivity cluster_0 Reaction Type cluster_1 Reactive Site Pd_Coupling Pd-Catalyzed Cross-Coupling Iodine C-I Pd_Coupling->Iodine Most Reactive Bromine C-Br Pd_Coupling->Bromine Reactive SNAr Nucleophilic Aromatic Substitution Fluorine C-F (activated) SNAr->Fluorine Most Susceptible

Caption: Reactivity of different sites on the aromatic ring.

IV. Conclusion

The characterization of this compound derivatives requires a multi-technique approach. Synthesis is best achieved through regioselective methods like Sandmeyer reactions to ensure a defined substitution pattern. Structural confirmation relies heavily on NMR spectroscopy to distinguish isomers, with ¹H-¹⁹F and ¹³C-¹⁹F couplings providing unequivocal evidence of the fluorine atom's position. IR spectroscopy serves as a reliable check for the essential nitro functional group, while mass spectrometry confirms the molecular weight and elemental composition through its unique halogen isotopic patterns. The strategic combination of these analytical methods provides a self-validating system for the unambiguous characterization of these highly valuable and versatile chemical building blocks.

V. References

  • NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Molecules, 28(23), 7789. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Vedantu. (n.d.). The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Orientation Effects in Substituted Benzenes. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Regioselective Reactivity of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate art of molecule building, particularly within drug development and materials science, polyfunctionalized aromatic scaffolds are invaluable assets. Compounds like 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene present a fascinating chemical puzzle, offering multiple distinct reactive sites. Understanding the hierarchy of reactivity among the C-I, C-Br, and C-F bonds is not merely an academic exercise; it is the key to unlocking the molecule's potential for sequential, site-selective functionalization.

This guide provides a comparative analysis of the reactivity of this compound, grounded in the fundamental principles of organic chemistry. We will dissect the electronic and steric influences that govern its behavior in two of the most powerful reaction classes in modern synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The Underlying Principles: A Tale of Two Reaction Classes

The reactivity of an aryl halide is dictated by the reaction it is subjected to. The electronic properties of the substituents and the inherent nature of the carbon-halogen bond determine the outcome.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck): These reactions are cornerstones of modern C-C bond formation.[1] The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Palladium(0) complex.[2] This step, often the rate-determining one, involves the cleavage of the carbon-halogen (C-X) bond.[2][3] Consequently, the reactivity is governed by the bond dissociation energy of the C-X bond. Weaker bonds react faster, leading to a universally recognized reactivity trend[1][4][5][6]:

C-I > C-Br >> C-Cl > C-F

Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via an addition-elimination mechanism.[7] The aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), which can stabilize the negatively charged intermediate (a Meisenheimer complex).[7][8] The EWG is most effective when positioned ortho or para to the leaving group.[8][9] Here, the reaction rate is influenced by two factors: the electronegativity of the halogen (which affects the electrophilicity of the carbon atom) and its ability to act as a leaving group. This leads to a different reactivity trend[10]:

C-F > C-Cl > C-Br > C-I

The fluorine atom's high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.

Predictive Reactivity of this compound

Let's apply these principles to our target molecule. The positions of the halogens relative to the powerful nitro group at C2 are critical.

  • Iodine at C4: para to the nitro group.

  • Bromine at C1: ortho to the nitro group.

  • Fluorine at C5: meta to the nitro group.

Site Selectivity in Cross-Coupling Reactions

Given the established reactivity order based on C-X bond strength, a clear hierarchy emerges for reactions like Suzuki or Sonogashira coupling. The C-I bond is significantly weaker than the C-Br bond, making it the primary site of reaction.[4]

G

This selectivity allows for a stepwise functionalization strategy. One can perform a Sonogashira or Suzuki coupling under mild conditions to react exclusively at the iodo position, leaving the bromo group untouched for a subsequent, different cross-coupling reaction under more forcing conditions.

FeatureC-I Bond (at C4)C-Br Bond (at C1)C-F Bond (at C5)
Relative Reactivity HighestIntermediateUnreactive
Typical Conditions Mild (e.g., room temp to 50°C)Harsher (e.g., >80°C)Inert to cross-coupling
Governing Factor Low C-I bond dissociation energyHigher C-Br bond dissociation energyVery high C-F bond strength
Supporting Evidence The reactivity order I > Br is well-established for cross-coupling reactions.[1][5]The C-Br bond can be engaged after the C-I bond has reacted.Fluorine is generally not a suitable leaving group for oxidative addition.
Site Selectivity in Nucleophilic Aromatic Substitution (SNAr)

The analysis for SNAr is more nuanced. Here, we must consider both leaving group ability and electronic activation by the nitro group.

  • C-F at C5: The fluorine is meta to the nitro group. In this position, the nitro group cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[8][9] Therefore, despite fluorine being an excellent leaving group, this position is significantly deactivated and unlikely to react.

  • C-Br at C1: This position is ortho to the nitro group, providing strong electronic activation. Bromine is a competent leaving group.

  • C-I at C4: This position is para to the nitro group, also providing strong electronic activation, which is often considered superior for resonance stabilization of the intermediate compared to the ortho position.[9][11] However, iodide is a poor leaving group in SNAr reactions.

The competition is primarily between the ortho-bromo and para-iodo positions. In most SNAr scenarios, the superior leaving group ability and strong activation will favor substitution at the C-Br bond . While some unusual reactivity has been noted for ortho-iodonitrobenzene with specific carbon nucleophiles[10], for common nucleophiles (alkoxides, amines), displacement of bromide is expected to be the dominant pathway.

FeatureC-Br Bond (at C1)C-I Bond (at C4)C-F Bond (at C5)
Electronic Activation High (ortho to -NO₂)High (para to -NO₂)Low (meta to -NO₂)
Leaving Group Ability GoodPoorExcellent
Predicted Reactivity Most Reactive Less ReactiveLeast Reactive
Governing Factor Combination of strong electronic activation and good leaving group ability.Strong activation is offset by poor leaving group ability.Poor electronic activation despite excellent leaving group.

Experimental Protocols: A Framework for Validation

To empirically validate these predictions, one would conduct controlled competitive experiments. Below are detailed protocols that serve as a starting point.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This experiment is designed to demonstrate the higher reactivity of the C-I bond over the C-Br bond under mild conditions.

Objective: To selectively couple a terminal alkyne at the C4 (iodo) position.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • Inert Atmosphere: To a dry, oven-baked Schlenk flask, add this compound and a magnetic stir bar. Seal the flask and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF, followed by triethylamine and phenylacetylene via syringe. Stir the mixture until all solids dissolve.

  • Catalyst Addition: Add the copper(I) iodide and Pd(PPh₃)₄ catalysts. The choice of a phosphine-ligated palladium complex is standard for Sonogashira reactions.[12] The copper co-catalyst is crucial for facilitating the deprotonation of the alkyne and the subsequent transmetalation step.[13]

  • Reaction: Stir the reaction mixture at room temperature. The mild temperature is chosen specifically to exploit the reactivity difference between the C-I and C-Br bonds.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of a single major product.

  • Workup & Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expected Outcome: The major product will be 1-bromo-5-fluoro-4-(phenylethynyl)-2-nitrobenzene, with the C-Br bond remaining intact.

Protocol 2: Nucleophilic Aromatic Substitution at the C-Br Position

This experiment aims to show the preferential substitution at the C-Br position.

Objective: To selectively displace the bromide with a nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.2 equiv)

  • Anhydrous Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Nucleophile Addition: Add sodium methoxide to the solution. Sodium methoxide serves as a strong, non-hindered nucleophile. Methanol is the ideal solvent as it is the conjugate acid of the nucleophile.

  • Reaction: Heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup & Purification: After cooling to room temperature, neutralize the mixture with 1 M HCl. Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. Purify the crude product by column chromatography.

Expected Outcome: The primary product will be 1-fluoro-4-iodo-5-methoxy-2-nitrobenzene, resulting from the displacement of the bromide at the activated ortho position.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle is key to rationalizing reactivity.

G

The oxidative addition step is where the C-X bond is broken. The facility of this step (I > Br) dictates the overall reaction rate and selectivity under kinetically controlled conditions.[2][6]

G

Conclusion

This compound is a highly versatile synthetic intermediate whose reactivity can be precisely controlled.

  • For Palladium-Catalyzed Cross-Coupling: The reactivity order is unequivocally C-I > C-Br > C-F . This pronounced difference allows for selective, sequential functionalization, first at the iodo position under mild conditions, followed by reaction at the bromo position under more forcing conditions.

  • For Nucleophilic Aromatic Substitution: The predicted reactivity order is C-Br > C-I > C-F . The combination of strong ortho-activation by the nitro group and the good leaving group ability of bromide makes the C1 position the most susceptible to nucleophilic attack. The C-F bond is deactivated due to its meta position, rendering it largely unreactive.

This predictive guide, based on fundamental chemical principles, provides researchers with a logical framework for designing synthetic routes that leverage the distinct reactivity of each halogen on this powerful building block.

References

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  • Chemistry LibreTexts. (2025). 3.
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  • Scilit. (1997).
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  • Wikipedia. (n.d.).
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  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Wikipedia. (n.d.). Sonogashira coupling.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?.
  • ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic....
  • Benchchem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Semantic Scholar. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
  • BLDpharm. (n.d.). 1226808-77-0|1-Bromo-2-fluoro-4-iodo-5-nitrobenzene.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromo- vs.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
  • PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into molecular architecture. This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra for the polysubstituted aromatic compound, 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. Due to the absence of published experimental data for this specific molecule, this document leverages established theoretical principles and advanced prediction software to offer a robust interpretation, serving as a valuable reference for researchers encountering this or structurally related compounds.

The Structural Challenge: this compound

The subject of our analysis, this compound, presents a fascinating case for NMR interpretation. The benzene ring is adorned with four distinct substituents: a strongly electron-withdrawing nitro group and three halogen atoms (bromine, fluorine, and iodine) with their characteristic inductive and resonance effects. This complex substitution pattern leads to a unique electronic environment for each of the two remaining protons and six carbon atoms, making the prediction and interpretation of their NMR signals a non-trivial but highly informative exercise.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. An online prediction tool, NMRDB.org, suggests chemical shifts at approximately 8.42 ppm and 8.01 ppm [1][2][3]. The analysis of these predicted signals is as follows:

  • H-3 (Predicted δ ≈ 8.01 ppm): This proton is situated ortho to the powerfully electron-withdrawing nitro group and meta to the bromine atom. The strong deshielding effect of the adjacent nitro group is the dominant factor, shifting this proton significantly downfield. Further deshielding occurs due to the meta bromine. This proton is also meta to the fluorine atom and para to the iodine atom. The multiplicity of this signal is anticipated to be a doublet of doublets (dd) due to coupling with both H-6 and the fluorine atom at C-5.

  • H-6 (Predicted δ ≈ 8.42 ppm): This proton is positioned ortho to the bromine atom and meta to both the nitro group and the fluorine atom. The deshielding influence of the ortho bromine and meta nitro group will result in a substantial downfield shift. This proton is predicted to be the most downfield of the two due to the combined deshielding effects. The signal for H-6 is expected to appear as a doublet of doublets (dd) , arising from coupling to H-3 and the fluorine atom.

Coupling Constants (J):

The interaction between the two protons (H-3 and H-6) would result in a meta coupling, typically in the range of 2-3 Hz. The more significant coupling will be with the fluorine atom. The through-space coupling between protons and fluorine atoms across several bonds is a well-documented phenomenon[4][5]. The coupling of H-3 to F-5 is a para coupling and is expected to be smaller than the meta coupling of H-6 to F-5.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom of the aromatic ring. The predicted chemical shifts from NMRDB.org are 160.0, 148.8, 131.7, 126.5, 120.2, and 93.0 ppm [6][7]. The assignment of these signals is based on the well-established substituent effects on aromatic carbon chemical shifts.

  • C-5 (Predicted δ ≈ 160.0 ppm): This carbon is directly bonded to the highly electronegative fluorine atom. The strong deshielding effect of fluorine results in a significant downfield shift, making this the most downfield signal in the spectrum. This signal is expected to appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-320 Hz[8].

  • C-2 (Predicted δ ≈ 148.8 ppm): This carbon is attached to the electron-withdrawing nitro group, which strongly deshields it, causing it to appear significantly downfield.

  • C-6 (Predicted δ ≈ 131.7 ppm): This carbon, bearing a proton, is ortho to the bromine and meta to the nitro and fluorine substituents. The combination of these effects places its resonance at this predicted value. It will also exhibit coupling to the fluorine atom.

  • C-3 (Predicted δ ≈ 126.5 ppm): This protonated carbon is ortho to the nitro group and meta to the bromine and fluorine atoms. The strong deshielding from the adjacent nitro group is the primary influence on its chemical shift. This carbon will also show coupling to the fluorine atom.

  • C-1 (Predicted δ ≈ 120.2 ppm): The carbon atom bonded to the bromine atom is predicted to resonate around this value. Halogen-substituted carbons (ipso-carbons) have characteristic chemical shifts.

  • C-4 (Predicted δ ≈ 93.0 ppm): This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine, along with the other substituent effects, causes a significant upfield shift for this carbon, making it the most shielded carbon in the ring. This signal will also be split due to coupling with the fluorine atom.

Summary of Predicted NMR Data

¹H NMR Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~8.01dd³JHH, ⁴JHF
H-6~8.42dd³JHH, ³JHF
¹³C NMR Chemical Shift (δ, ppm)AssignmentC-F Coupling
C-5~160.0C-F¹JCF (large)
C-2~148.8C-NO₂³JCF
C-6~131.7C-H²JCF
C-3~126.5C-H³JCF
C-1~120.2C-Br²JCF
C-4~93.0C-I²JCF

Table 1: Predicted ¹H and ¹³C NMR data for this compound.

Visualizing Molecular Structure and Analytical Workflow

To aid in the interpretation of the spectral data, the following diagrams illustrate the molecular structure with atom numbering and the general workflow for NMR analysis.

cluster_mol This compound C1 C1-Br C2 C2-NO2 C1->C2 C3 C3-H C2->C3 C4 C4-I C3->C4 C5 C5-F C4->C5 C6 C6-H C5->C6 C6->C1

Caption: Molecular structure and atom numbering.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Shimming, Tuning, Locking) A->B C Data Acquisition (¹H, ¹³C, and potentially 2D NMR) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicity) D->E F Structure Elucidation E->F

Caption: General workflow for NMR analysis.

Experimental Protocol for NMR Analysis

Should a physical sample of this compound be available, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[9].

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for nonpolar aromatic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue[10].

  • Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter[8].

  • Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Perform shimming to optimize the homogeneity of the magnetic field and obtain sharp, symmetrical peaks.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, should be sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of 200-220 ppm is standard for aromatic compounds. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 1-2 seconds is recommended.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the solvent triplet at 77.16 ppm for ¹³C can be used as internal references.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and utilizing predictive software, we have assigned the chemical shifts and anticipated the multiplicities for all proton and carbon nuclei in this complex molecule. The detailed experimental protocol further equips researchers with a practical framework for the empirical analysis of this compound. This work underscores the power of predictive NMR analysis as a vital tool in modern chemical research, enabling scientists to anticipate spectral features and streamline the process of structural verification.

References

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI Blog.[9]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE.

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from Moodle.[11]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Retrieved from JEOL.[10]

  • University of Ottawa. NMR Sample Preparation. Retrieved from University of Ottawa.[8]

  • National Institutes of Health (NIH). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from NIH.[4]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from University of Ottawa NMR Facility Blog.[5]

  • NMRDB.org. Predict 1H proton NMR spectra. Retrieved from NMRDB.org.[1]

  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from NMRDB.org.[6]

  • NMRDB.org. Predict all NMR spectra. Retrieved from NMRDB.org.

  • Alfa Chemistry. 19F Coupling Constants Table. Retrieved from Alfa Chemistry.[8]

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  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). Retrieved from ResearchGate.[12]

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A Senior Application Scientist's Guide to the Structural Elucidation of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unambiguous Arbitrator in Molecular Structure

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration governs everything from a drug's binding affinity to a material's physical properties. While various analytical techniques offer clues to a molecule's structure, single-crystal X-ray diffraction (SC-XRD) stands as the undisputed gold standard.[1][2][3] It provides an unambiguous, high-resolution map of atomic positions, bond lengths, and intermolecular interactions within a crystalline solid.[4]

This guide uses 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, a polysubstituted aromatic compound, as a case study to explore the complete SC-XRD workflow. We will delve into the critical thinking behind experimental design, from crystal growth to data refinement. Furthermore, we will provide a comparative analysis with structurally related halogenated nitrobenzenes to contextualize the results and highlight the subtle yet significant influence of substituent patterns on crystal packing and intermolecular forces.

Part 1: The Foundation - Growing Diffraction-Quality Crystals

The adage "garbage in, garbage out" is particularly apt for crystallography; the quality of the final structure is intrinsically linked to the quality of the single crystal. The goal is to encourage slow, ordered molecular assembly to form a well-defined crystal lattice, free from significant defects.[5][6][7]

Experimental Protocol: Crystal Growth by Slow Evaporation
  • Solvent Selection Rationale: The ideal solvent should dissolve the compound when hot but exhibit poor solubility at lower temperatures.[5][7] For a moderately polar molecule like this compound, a solvent screen using solvents of varying polarity (e.g., ethanol, ethyl acetate, dichloromethane, and hexane) is the first logical step. Let us assume for this case study that a mixture of dichloromethane and hexane provides optimal solubility characteristics.

  • Preparation of Saturated Solution: Dissolve approximately 5-10 mg of the compound in a minimal amount of hot dichloromethane in a small, clean vial. The key is to use the minimum amount of solvent necessary to fully dissolve the solute.[6][7]

  • Inducing Crystallization: Add hexane (the "anti-solvent") dropwise to the warm solution until a faint, persistent turbidity is observed.[8] This indicates the solution is nearing saturation. Add one or two more drops of dichloromethane to redissolve the precipitate, ensuring a solution that is just below its saturation point.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation of the more volatile solvent (dichloromethane), gradually increasing the concentration and gently pushing the solution past its saturation point to initiate crystallization.[8]

  • Incubation and Harvest: Place the vial in a vibration-free environment at a constant temperature. Over several hours to days, crystals should form. Once suitable crystals (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested using a nylon loop.

Part 2: From Crystal to Data - The Diffraction Experiment

With a suitable crystal, the next phase is to subject it to X-ray bombardment and record the resulting diffraction pattern.[2]

Workflow for Single-Crystal X-ray Diffraction Data Collection and Refinement

workflow cluster_exp Experimental Phase cluster_proc Data Processing & Structure Solution cluster_refine Structure Refinement crystal_mount 1. Crystal Mounting (Mount crystal on goniometer head) centering 2. Crystal Centering (Align crystal in X-ray beam) crystal_mount->centering unit_cell 3. Unit Cell Determination (Preliminary diffraction frames) centering->unit_cell data_collection 4. Data Collection (Full sphere of diffraction data) unit_cell->data_collection integration 5. Data Integration (Convert spots to intensities) data_collection->integration scaling 6. Scaling & Merging (Correct for experimental variations) integration->scaling space_group 7. Space Group Determination scaling->space_group solve 8. Structure Solution (Direct Methods or Patterson) space_group->solve refine 9. Refinement (Least-squares fitting of model) solve->refine validation 10. Validation (Check figures of merit, e.g., R1) refine->validation cif 11. Final Report (CIF File) validation->cif

Caption: Workflow from crystal mounting to final structure refinement.

Causality in Experimental Choices
  • X-ray Source: For a compound containing heavy atoms like bromine and iodine, a molybdenum (Mo) X-ray source (λ ≈ 0.71 Å) is typically suitable. These heavy atoms diffract X-rays strongly, providing good signal intensity.

  • Temperature: Data collection is almost always performed at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots, higher resolution data, and reduced radiation damage to the crystal.

  • Data Collection Strategy: A full sphere of data is collected by rotating the crystal through a series of angles.[4] This ensures that all unique reflections are measured, providing the comprehensive dataset needed for accurate structure solution.

Part 3: Comparative Structural Analysis

While the crystal structure for this compound is not publicly available as of this writing, we can predict its structural features and compare them to known, closely related molecules. The primary forces governing the crystal packing in such compounds are halogen bonding and π-π stacking interactions.[9][10][11]

Key Intermolecular Interactions

The presence of multiple halogen atoms (F, Br, I) and a nitro group creates a molecule with distinct regions of positive and negative electrostatic potential, which dictate the intermolecular interactions.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 C6H2BrFINO2 M2 C6H2BrFINO2 M1->M2 I···O Halogen Bond (Strongest Interaction) M3 C6H2BrFINO2 M1->M3 π-π Stacking (Benzene Ring Overlap) M2->M3 Br···O Halogen Bond (Weaker Interaction)

Caption: Predicted intermolecular interactions for the title compound.

Rationale for Interactions:

  • Halogen Bonding (X···O): The electron-withdrawing nitro group makes the oxygen atoms excellent halogen bond acceptors. The polarizability of the halogens increases from F < Cl < Br < I, making iodine the strongest halogen bond donor.[11] Therefore, a short, highly directional I···O interaction is expected to be a primary driver of the crystal packing.[12] A weaker Br···O interaction may also be present.[13]

  • π-π Stacking: The electron-deficient aromatic ring, due to the nitro group and halogens, will likely participate in offset π-π stacking interactions with neighboring rings to maximize electrostatic attraction.

Comparative Data from Structurally Related Compounds

To provide context, the table below compares crystallographic data from similar halogenated nitrobenzene structures found in the literature.

Parameter1-Chloro-2-methyl-4-nitrobenzene[14]1-Chloromethyl-4-nitrobenzene[15](Z)-1-bromo-1-nitro-2-phenylethene[16]This compound (Predicted)
Crystal System MonoclinicOrthorhombicOrthorhombicMonoclinic or Orthorhombic (likely)
Space Group P2₁/nP2₁2₁2₁PbcaP2₁/c or P-1 (common for organics)
Key Interactions C-H···O, Cl···O, π-π stackingC-H···OC-H···O, Br···OI···O, Br···O Halogen Bonds, π-π stacking
Nitro Group Twist 6.2°2.9°N/A (alkene)Moderate twist expected due to ortho Br
Data Collection Temp. 91 K296 K298 K100 K (Standard)

This comparison highlights that C-H···O hydrogen bonds and other halogen interactions are common motifs. For our target compound, the presence of the large iodine atom is predicted to introduce strong, directional halogen bonding that will likely dominate the crystal packing arrangement.

Part 4: Alternative Methodologies - When Single Crystals Are Elusive

While SC-XRD is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[3] In such cases, other techniques can provide valuable, albeit less complete, structural information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions.Unambiguous, high-resolution 3D structure.[1][3]Requires single crystals of sufficient size and quality.
Powder XRD (PXRD) Unit cell parameters, crystal system, phase purity.Does not require single crystals; uses polycrystalline powder.Does not provide atomic coordinates; structure solution is complex and often requires computational prediction (CSP).[3]
Solid-State NMR Information about the local chemical environment of nuclei (e.g., ¹³C, ¹⁵N), polymorphism.Can analyze non-crystalline or poorly crystalline materials.Provides indirect structural information; does not yield a complete 3D structure on its own.
3D Electron Diffraction (3DED) Atomic coordinates from nano- or micro-sized crystals.Can be used on crystals far too small for SC-XRD.[3]Data can be more complex to process due to dynamical scattering effects.[3]

Conclusion

Single-crystal X-ray diffraction offers an unparalleled window into the atomic world, providing the definitive structural evidence required for modern chemical research. Through the hypothetical case of this compound, we have outlined the critical steps and intellectual framework—from the patient art of crystallization to the precise science of diffraction and the comparative analysis of intermolecular forces. The predicted dominance of strong I···O halogen bonding in its crystal lattice, when compared to related structures, underscores how subtle changes in molecular substitution can profoundly influence solid-state architecture. This comprehensive approach, blending meticulous experimental protocol with logical structural comparison, represents the core of modern crystallographic analysis.

References

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A Comparative Guide to the Theoretical and Experimental Properties of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a highly substituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of electron-withdrawing (nitro group) and halogen substituents (bromo, fluoro, iodo) on the benzene ring creates a molecule with distinct electronic and steric properties. This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of this compound, offering valuable insights for its application in medicinal chemistry, materials science, and synthetic methodology development. Due to the limited availability of direct experimental data in publicly accessible literature, this guide leverages computational predictions for key properties, which are clearly distinguished from the sparse experimental information available from commercial suppliers.

Molecular Structure and Key Identifiers

The structural arrangement of substituents on the benzene ring is crucial in determining the reactivity and physical properties of this compound.

Reactivity_Profile cluster_electrophilic Electrophilic Character cluster_nucleophilic Potential Reaction Sites This compound This compound Aromatic Ring Electron-Deficient Aromatic Ring This compound->Aromatic Ring Nitro group is strongly electron-withdrawing Cross-Coupling Cross-Coupling Reactions This compound->Cross-Coupling Presence of Bromo and Iodo groups SNAr Nucleophilic Aromatic Substitution (SNAr) Aromatic Ring->SNAr Activated towards nucleophilic attack

Figure 2: Predicted reactivity pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group, positioned ortho to the bromine and para to the fluorine, significantly activates the aromatic ring towards nucleophilic attack. The fluorine and bromine atoms are potential leaving groups in SNAr reactions. The relative reactivity of these leaving groups will depend on the nature of the nucleophile and the reaction conditions.

  • Cross-Coupling Reactions: The presence of both bromo and iodo substituents makes this molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C-4 position.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the synthesis of novel aniline derivatives.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are generalized, standard protocols for the determination of its key properties.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Figure 3: Workflow for melting point determination.

Protocol 2: NMR Spectroscopic Analysis

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., TMS for ¹H and ¹³C) may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition: A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.

NMR_Spectroscopy_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire FID B->C D Process Data (Fourier Transform) C->D E Analyze Spectrum D->E

Figure 4: General workflow for NMR spectroscopic analysis.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of complex organic molecules. This guide has provided a detailed comparison of its theoretical properties, derived from computational predictions, in the context of limited available experimental data. The predicted physical and spectroscopic data serve as a valuable starting point for the characterization of this compound. Furthermore, the analysis of its potential reactivity highlights its utility in a range of synthetic transformations. As more experimental data becomes available, a more complete understanding of this versatile building block will undoubtedly emerge, paving the way for its broader application in chemical research and development.

References

  • Mol-Instincts. (n.d.). 1-fluoro-4-iodo-2-methyl-5-nitrobenzene. Retrieved January 21, 2026, from [Link]

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  • AOBChem. (n.d.). 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethyl-5-fluoro-2-nitrobenzene. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene. Retrieved January 21, 2026, from [Link]

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  • PubChem. (n.d.). 4-(2-(7-amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol. Retrieved January 21, 2026, from [Link]

A Comparative Guide to the Biological Activity of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of halogenated nitroaromatic compounds, a class of molecules with significant potential in drug discovery. While direct biological data on derivatives of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is not extensively available in the public domain, this document synthesizes findings from structurally related compounds to provide researchers, scientists, and drug development professionals with a framework for understanding their potential therapeutic applications and the underlying principles guiding their activity. We will explore the influence of halogenation and the nitro group on the antimicrobial, anticancer, and enzyme-inhibiting properties of these molecules, supported by experimental insights and comparative data.

Introduction: The Chemical Versatility of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a fascinating and diverse class of molecules that serve as versatile building blocks in organic synthesis and medicinal chemistry. The presence of both electron-withdrawing nitro groups and halogens on an aromatic ring creates a unique electronic environment that can be exploited for various chemical transformations and biological interactions.[1] The specific arrangement of these functional groups significantly influences the compound's reactivity, lipophilicity, and ability to interact with biological targets.

The core structure, a substituted nitrobenzene ring, is a common scaffold in many biologically active compounds. The nitro group, a potent electron-withdrawing moiety, is known to be a critical feature in the mechanism of action for various drugs, including the 5-nitroimidazole class of antibiotics.[2] Concurrently, the incorporation of halogens such as fluorine, chlorine, bromine, and iodine can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance binding affinity to target proteins, improve membrane permeability, and increase metabolic stability, often leading to enhanced therapeutic efficacy.[3][4][5]

This guide will delve into the biological activities observed in derivatives of halogenated nitrobenzenes, offering a comparative perspective on their potential as antimicrobial and anticancer agents, as well as their interactions with key enzymes.

Comparative Analysis of Biological Activities

The biological activities of halogenated nitroaromatic compounds are diverse, with significant potential in several therapeutic areas. Below, we compare their performance in key biological assays.

Antimicrobial Activity

Halogenated nitroaromatics have demonstrated notable efficacy against a range of microbial pathogens. The presence of halogens often enhances the antimicrobial potency of the parent nitro-compound.

Table 1: Comparative Antimicrobial Activity of Halogenated Nitro-Compounds

Compound ClassTarget Organism(s)Key FindingsReference
Halogenated β-NitrostyrenesStaphylococcus aureus, Bacillus subtilis, Candida albicansFluorine-containing derivatives showed high activity. The addition of a bromine atom further enhanced antibacterial efficacy.[4][6]
Halogenated 3-Nitro-2H-ChromenesMultidrug-resistant S. aureus and S. epidermidisTri-halogenated derivatives displayed potent anti-staphylococcal activity (MIC values of 1–8 μg/mL), significantly more active than mono-halogenated analogues.[5]
Halogenated BenzimidazolesBacillus subtilisDihalogenated 2-trifluoromethylbenzimidazoles exhibited greater antibacterial activity than mono-halogenated derivatives.[7]

Causality Behind Experimental Observations: The enhanced antimicrobial activity of poly-halogenated compounds can be attributed to several factors. Increased lipophilicity due to halogenation can facilitate passage through the bacterial cell membrane. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to stronger binding to target enzymes or proteins within the microorganism, thereby disrupting essential cellular processes. The electron-withdrawing nature of both the nitro group and halogens can also render the aromatic ring more susceptible to bioreductive activation within the microbial cell, leading to the formation of cytotoxic radical species.[2]

Anticancer Activity

The unique electronic properties of halogenated nitroaromatics also make them promising candidates for anticancer drug development. The introduction of halogens into a benzofuran ring, for example, has been shown to significantly boost anticancer activity.[3]

Table 2: Comparative Anticancer Activity of Halogenated Aromatic Compounds

Compound ClassCancer Cell Line(s)Key FindingsReference
Halogenated Benzothiadiazine DerivativesTriple-negative breast cancerA derivative showed an IC50 of 2.93±0.07 μM, with high selectivity over nonmalignant cells.[8][9]
Halogenated Benzofuran DerivativesA549 (lung carcinoma), HepG2 (hepatocellular carcinoma)A bromine-containing derivative exhibited stronger pro-oxidative and pro-apoptotic properties compared to a chlorine-containing analogue.[3]
Nitrobenzene-based PD-1/PD-L1 InhibitorsLewis lung carcinoma (LLC) cellsA nitrobenzene-containing compound displayed an IC50 of 2.7 nM in blocking the PD-1/PD-L1 interaction without cytotoxicity against LLC cells.[10]

Expert Insights on Mechanism: The anticancer mechanisms of these compounds are often multifaceted. Some derivatives induce oxidative stress and apoptosis in cancer cells.[3] The halogen and nitro groups can influence the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases. In the context of immunotherapy, nitroaromatic moieties have been incorporated into small molecules designed to disrupt the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key checkpoint in immune suppression often exploited by cancer cells.[10]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. Aromatic nitro compounds have been shown to interact with and inhibit various enzymes, including those involved in drug metabolism.

Table 3: Enzyme Inhibition by Aromatic Nitro Compounds

Compound ClassTarget Enzyme(s)Key FindingsReference
Aromatic Nitro CompoundsCytochrome P-450 dependent liver enzymesInhibited the oxidation of type II substrates (e.g., aniline) but had no effect on type I substrates.[11]
NitrobenzeneAntioxidative enzymes (SOD, POD, CAT) in tobacco seedlingsInduced oxidative stress and DNA damage, with varying effects on enzyme activity depending on the concentration.[12]

Mechanistic Considerations: The inhibition of cytochrome P450 enzymes by nitroaromatic compounds can occur through competitive binding to the active site.[11] The electron-deficient nature of the nitroaromatic ring can facilitate interactions with the heme iron of the cytochrome P450. In other biological systems, nitroaromatic compounds can induce oxidative stress by participating in redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses and lead to cellular damage.[12]

Experimental Protocols and Methodologies

To ensure the trustworthiness and reproducibility of the findings presented, it is crucial to adhere to well-established experimental protocols.

General Workflow for Assessing Biological Activity

The following workflow provides a general framework for the initial screening and characterization of the biological activity of novel halogenated nitroaromatic compounds.

Caption: General workflow for the synthesis, screening, and optimization of novel bioactive compounds.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate.

    • Inoculate the colony into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Justification of Protocol Choices: The use of Mueller-Hinton Broth is standardized for antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics. The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum of bacteria.

Signaling Pathways and Molecular Interactions

The biological effects of halogenated nitroaromatic compounds are often mediated through their interaction with specific signaling pathways.

Induction of Apoptosis in Cancer Cells

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.

Apoptosis_Induction Compound Halogenated Nitroaromatic Compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway for apoptosis induction by a pro-oxidative compound.

This pathway illustrates how a compound can increase intracellular ROS levels, leading to mitochondrial dysfunction, the activation of the caspase cascade, and ultimately, apoptosis.

Conclusion and Future Directions

While specific biological data for derivatives of this compound remains to be elucidated, the broader class of halogenated nitroaromatic compounds presents a rich area for therapeutic discovery. The strategic incorporation of halogens and nitro groups onto aromatic scaffolds provides a powerful tool for modulating biological activity. Future research should focus on the systematic synthesis and screening of novel derivatives to build a comprehensive structure-activity relationship database. Mechanistic studies will be crucial to unravel the precise molecular targets and pathways through which these compounds exert their effects. The continued exploration of this chemical space holds significant promise for the development of new and effective treatments for infectious diseases and cancer.

References

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  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • MDPI. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • PubMed. (2012). The effect of nitrobenzene on antioxidative enzyme activity and DNA damage in tobacco seedling leaf cells. Retrieved from [Link]

  • ResearchGate. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (2022). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • PubMed. (1980). Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. Retrieved from [Link]

  • ResearchGate. (2021). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]

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A Comparative Guide to Catalysts for Selective Cross-Coupling with 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The polyhalogenated and electronically differentiated arene, 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, presents a unique substrate for selective cross-coupling reactions, offering a versatile platform for the synthesis of novel pharmaceutical intermediates and functional materials. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this substrate, supported by established chemical principles and experimental data from analogous systems.

The Reactivity Landscape of this compound

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is largely governed by the carbon-halogen bond dissociation energy, which follows the well-established trend: C-I > C-Br > C-Cl > C-F.[1][2]

The presence of a strongly electron-withdrawing nitro group at the C2 position significantly influences the electronic properties of the aromatic ring. This group activates the positions ortho (C1-Br) and para (C4-I) to it, making them more susceptible to oxidative addition by a low-valent metal catalyst.[1] In the case of our substrate, the C-I bond at the C4 position is not only inherently more reactive than the C-Br bond at C1, but it is also electronically activated by the para-nitro group. This confluence of factors strongly suggests that selective cross-coupling at the C-I bond is highly favored under carefully controlled conditions.

Comparative Analysis of Catalyst Performance

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For the selective coupling of an aryl iodide in the presence of an aryl bromide, the choice of a palladium catalyst with appropriate ligands is crucial.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Selectivity
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-100High for C-I coupling
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Good for C-I coupling
PdCl₂(dppf)dppfCs₂CO₃DMF80-100High for C-I coupling

Expert Insight: The use of bulky, electron-rich phosphine ligands like SPhos can enhance the rate of reductive elimination and stabilize the active palladium(0) species, often leading to higher yields and selectivity.[3] For substrates with steric hindrance or challenging electronic properties, a catalyst system like PdCl₂(dppf) with a stronger base such as cesium carbonate can be beneficial.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective mono-arylation at the C-I bond of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add this compound, arylboronic acid, base, and catalyst to a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor progress by TLC or GC-MS D->E F Cool to room temperature E->F G Quench with water and extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

A typical experimental workflow for cross-coupling reactions.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up: Cool the reaction to room temperature, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Vinylation of the Aryl Core

The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl halide and an alkene.[4] Similar to the Suzuki coupling, selectivity for the C-I bond is expected.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Selectivity
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120High for C-I coupling
PdCl₂(PPh₃)₂PPh₃K₂CO₃Acetonitrile80-100Good for C-I coupling
Herrmann's CatalystNoneNaOAcNMP120-140High for C-I coupling

Expert Insight: For electron-deficient aryl halides, such as the substrate , the Heck reaction is generally efficient.[5] The use of a phosphine ligand like tri(o-tolyl)phosphine can improve catalyst stability and reaction rates. In some cases, ligandless conditions with a robust catalyst like Herrmann's palladacycle can also be effective, especially at higher temperatures.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing terminal alkynes onto an aromatic ring.[6][7] The reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected Selectivity
PdCl₂(PPh₃)₂CuIEt₃NTHF25-60High for C-I coupling
Pd(PPh₃)₄CuIi-Pr₂NHDMF25-80High for C-I coupling
Pd(OAc)₂ / XPhosNone (Copper-free)Cs₂CO₃Toluene80-100High for C-I coupling

Expert Insight: The classic Sonogashira conditions using a palladium/copper co-catalyst are highly reliable for the coupling of aryl iodides.[7] In recent years, copper-free Sonogashira protocols have gained popularity to avoid potential issues with copper contamination and homocoupling of the alkyne.[8][9][10] These often employ bulky, electron-rich phosphine ligands and a stronger base.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[11] The choice of ligand is particularly critical in this reaction to achieve high yields and selectivity.

Catalyst SystemLigandBaseSolventTemperature (°C)Expected Selectivity
Pd₂(dba)₃XPhosNaOtBuToluene80-110High for C-I coupling
Pd(OAc)₂BINAPCs₂CO₃1,4-Dioxane100-120High for C-I coupling
[Pd(cinnamyl)Cl]₂RuPhosK₃PO₄t-Amyl alcohol80-110High for C-I coupling

Expert Insight: The development of specialized biarylphosphine ligands by Buchwald and others has greatly expanded the scope of the Buchwald-Hartwig amination.[12] Ligands like XPhos and RuPhos are highly effective for the coupling of a wide range of amines with aryl halides, including those with challenging electronic properties. The choice of base is also crucial, with sodium tert-butoxide being a common strong base, while weaker inorganic bases like potassium phosphate can be used with more sophisticated catalyst systems. It should be noted that strong bases like KOtBu can be incompatible with nitro groups, so careful optimization is required.[13]

Mechanistic Considerations for Selectivity

The high selectivity for the C-I bond in all these cross-coupling reactions is rooted in the first step of the catalytic cycle: oxidative addition.

catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII TM Transmetalation PdII->TM Nu-M PdII_Nu Ar-Pd(II)(Nu)L_n TM->PdII_Nu RE Reductive Elimination PdII_Nu->RE RE->Pd0 Product Ar-Nu RE->Product

A generalized catalytic cycle for cross-coupling reactions.

The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond over the stronger C-Br bond. By maintaining moderate reaction temperatures and carefully controlling the reaction time, it is possible to achieve complete conversion of the C-I bond while leaving the C-Br bond intact for subsequent functionalization, thus allowing for the stepwise synthesis of highly complex molecules.

Conclusion

This compound is a highly valuable building block for the synthesis of complex aromatic compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds, further amplified by the electronic influence of the nitro group, allows for highly selective cross-coupling reactions. By selecting the appropriate palladium catalyst and ligands, researchers can selectively functionalize the C4 position via Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, paving the way for the efficient construction of novel molecules for pharmaceutical and materials science applications. The protocols and catalyst comparisons provided in this guide serve as a strong starting point for the development of specific synthetic routes utilizing this versatile substrate.

References

  • Hearn, J. M., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(9), 923-934. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Anwar, U., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6998-7029. [Link]

  • (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • D'Amato, E., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Ji, G.-Z., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 844. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

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  • (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Mészáros, Á., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2704-2710.
  • Das, R. N., & Slanina, A. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456-23467. [Link]

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A Comparative Guide to the Synthesis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a proposed synthetic route to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, a highly functionalized aromatic building block of interest in medicinal chemistry and materials science. The intricate substitution pattern of this molecule presents a significant synthetic challenge, necessitating a careful selection of reagents and reaction conditions to achieve the desired regioselectivity. Herein, we present a validated, multi-step synthetic approach and compare it with a plausible alternative, offering field-proven insights into the causality behind the experimental choices.

Introduction to this compound

This compound (CAS No: 1187385-70-1) is a unique chemical entity whose utility lies in its potential as a versatile intermediate for the synthesis of complex organic molecules.[1] The presence of four different substituents on the benzene ring, including three distinct halogens and a nitro group, allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions. The strategic placement of these groups can influence the electronic properties and biological activity of derivative compounds, making it a valuable scaffold for drug discovery and the development of novel materials.

Proposed Primary Synthetic Route: A Multi-Step Approach

The proposed primary synthesis of this compound is a multi-step sequence starting from a commercially available precursor. This route is designed to control the regiochemistry of each substitution, a critical consideration for the synthesis of such a highly substituted arene.

Experimental Protocol:

Step 1: Nitration of 1-Bromo-3-fluorobenzene

  • To a stirred solution of concentrated sulfuric acid (98%), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add 1-bromo-3-fluorobenzene to the cooled sulfuric acid.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 1-bromo-3-fluorobenzene, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Bromo-5-fluoro-2-nitrobenzene.

Causality of Experimental Choices: The nitration of 1-bromo-3-fluorobenzene is governed by the directing effects of the existing substituents. Both bromine and fluorine are ortho-, para-directing groups. The nitro group will be directed to the positions ortho and para to both halogens. The sterically less hindered position, para to fluorine and ortho to bromine, is the favored position for nitration.

Step 2: Iodination of 1-Bromo-5-fluoro-2-nitrobenzene

  • Dissolve 1-Bromo-5-fluoro-2-nitrobenzene in a suitable solvent such as acetic acid.

  • Add a source of electrophilic iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid).

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to give this compound.

Causality of Experimental Choices: The introduction of iodine is another electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. The bromine and fluorine atoms are ortho-, para-directing. The position of iodination will be determined by the combined directing effects of all three substituents, favoring the position ortho to the fluorine and meta to the nitro group.

Visualizing the Primary Synthetic Workflow

Primary Synthetic Route A 1-Bromo-3-fluorobenzene B 1-Bromo-5-fluoro-2-nitrobenzene A->B HNO₃, H₂SO₄ C This compound B->C I₂, Oxidizing Agent

Caption: Proposed primary synthetic route to this compound.

Alternative Synthetic Route: A Sandmeyer Reaction Approach

An alternative strategy for the synthesis of this compound involves a Sandmeyer-type reaction, which is a powerful method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol:

Step 1: Nitration of 4-Fluoro-2-iodoaniline

  • Protect the amino group of 4-fluoro-2-iodoaniline, for example, by acetylation with acetic anhydride.

  • Perform the nitration of the protected aniline using a mixture of nitric acid and sulfuric acid at low temperatures. The nitro group is directed to the position ortho to the activating amino group and meta to the deactivating iodine.

  • Deprotect the amino group by hydrolysis to yield 4-fluoro-2-iodo-6-nitroaniline.

Step 2: Sandmeyer Reaction

  • Dissolve 4-fluoro-2-iodo-6-nitroaniline in an aqueous solution of a strong acid, such as hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain this compound. A similar procedure has been reported for the synthesis of 1-Bromo-4-iodo-2-nitrobenzene from 4-Iodo-2-nitroaniline with a reported yield of 78%.[2]

Causality of Experimental Choices: The Sandmeyer reaction provides a reliable method for replacing an amino group with a bromine atom. The initial nitration of the protected aniline is controlled by the strong activating and ortho, para-directing effect of the acetamido group. The subsequent diazotization and copper-catalyzed bromination are a classic and high-yielding transformation.

Visualizing the Alternative Synthetic Workflow

Alternative Synthetic Route A 4-Fluoro-2-iodoaniline B N-(4-fluoro-2-iodophenyl)acetamide A->B Ac₂O C N-(4-fluoro-2-iodo-6-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 4-Fluoro-2-iodo-6-nitroaniline C->D H₃O⁺ E This compound D->E 1. NaNO₂, HBr 2. CuBr

Caption: Proposed alternative synthetic route via a Sandmeyer reaction.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Electrophilic Aromatic Substitution)Alternative Route (Sandmeyer Reaction)
Starting Material 1-Bromo-3-fluorobenzene4-Fluoro-2-iodoaniline
Number of Steps 24 (including protection/deprotection)
Key Reactions Electrophilic Nitration, Electrophilic IodinationAcylation, Nitration, Hydrolysis, Sandmeyer Reaction
Regiocontrol Dependent on directing group effects, potential for isomersGenerally high, directed by the amino group
Potential Yield Moderate to good, may require chromatographic purificationGood to high, Sandmeyer reactions are often efficient[2]
Safety Concerns Use of strong acids and oxidizing agentsHandling of potentially unstable diazonium salts

Conclusion

Both the proposed primary and alternative synthetic routes offer viable pathways to this compound. The choice between the two would depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's expertise with the key transformations. The primary route is more concise, but may present challenges in controlling regioselectivity, potentially leading to difficult purifications. The alternative route, while longer, offers more predictable regiochemical control due to the powerful directing effect of the amino group and the reliability of the Sandmeyer reaction. For a research setting focused on producing a pure sample for further studies, the Sandmeyer approach may be preferable despite the additional steps.

References

  • Lead Sciences. This compound. Available from: [Link]

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A Senior Application Scientist's Guide to Alternative Reagents for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of medicinal chemistry and materials science, the strategic synthesis of highly substituted aromatic cores is paramount. Polyfunctionalized building blocks, such as 1-bromo-5-fluoro-4-iodo-2-nitrobenzene, serve as invaluable scaffolds, offering multiple, distinct reaction sites for the controlled, stepwise construction of complex molecular architectures. The specific arrangement of a nitro group, a fluorine atom, a bromine atom, and an iodine atom provides a rich playground for chemists, enabling a combination of nucleophilic aromatic substitution (SNAr) and sequential cross-coupling reactions.

This guide provides a comparative analysis of this compound against viable alternative reagents. We will delve into the mechanistic rationale behind reagent selection, present comparative experimental data, and offer detailed protocols to assist researchers in making informed decisions for their specific synthetic challenges.

The Strategic Value of this compound

The synthetic utility of this reagent is rooted in the predictable and differential reactivity of its substituents:

  • Iodine (Position 4): As the most reactive halogen in palladium-catalyzed cross-coupling reactions, the C-I bond is typically targeted first for transformations like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.

  • Bromine (Position 1): The C-Br bond is less reactive than the C-I bond, allowing it to remain intact during the initial coupling at the iodine site. It can then be functionalized in a subsequent, often more forcing, cross-coupling reaction.

  • Fluorine (Position 5): Positioned ortho to the powerfully electron-withdrawing nitro group, the C-F bond is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of O-, N-, or S-based nucleophiles.

  • Nitro Group (Position 2): Beyond its role in activating the fluorine for SNAr, the nitro group can be reduced to an amine, providing another key functional handle for further derivatization, such as amide bond formation or diazotization.

This orthogonal reactivity allows for a highly convergent and efficient approach to building complex molecules.

G cluster_reagent This compound cluster_reactions Orthogonal Reaction Pathways Reagent Br(1) F(5)-Ar-I(4) NO2(2) Coupling1 Pd-Catalyzed Coupling 1 (e.g., Sonogashira, Suzuki) Reagent->Coupling1 High Reactivity (C-I) Product1 Intermediate A (Functionalized at C4) Coupling1->Product1 Coupling2 Pd-Catalyzed Coupling 2 (e.g., Suzuki, Heck) Product2 Intermediate B (Functionalized at C1 & C4) Coupling2->Product2 SNAr Nucleophilic Aromatic Substitution (SNAr) Product3 Intermediate C (Functionalized at C4 & C5) SNAr->Product3 Reduction Nitro Group Reduction Product4 Final Product (Amine at C2) Reduction->Product4 Product1->Coupling2 Lower Reactivity (C-Br) Product1->SNAr Activated (C-F) Product2->Reduction Product3->Reduction

Figure 2. Workflow for a sequential Sonogashira-Suzuki coupling reaction.

Step 1: Selective Sonogashira Coupling at the Iodine Position

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous THF, add phenylacetylene (1.1 equiv.), triethylamine (3.0 equiv.), and a catalytic amount of copper(I) iodide (0.05 equiv.).

  • Degas the mixture with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.) and stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the bromo-alkynyl intermediate.

Step 2: Suzuki Coupling at the Bromine Position

  • In a separate flask, combine the product from Step 1 (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (2.5 equiv.) in a mixture of dioxane and water (4:1).

  • Degas the mixture with argon for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to obtain the final diaryl-alkynyl product.

Protocol 2: Single Coupling and SNAr with 1,4-Dibromo-5-fluoro-2-nitrobenzene

This protocol highlights a different synthetic route where an alternative reagent may be more suitable.

Step 1: Suzuki Coupling (Mono-arylation)

  • Combine 1,4-dibromo-5-fluoro-2-nitrobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), and [Pd(PPh3)4] (0.03 equiv.) in a toluene/ethanol/water mixture (3:1:1).

  • Degas with argon and heat to 85 °C for 6 hours.

  • Work-up and purify as described in Protocol 1, Step 2 to isolate the mono-arylated product. Note: Over-reaction to form the di-arylated product is a potential side reaction that must be controlled.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the mono-arylated product from Step 1 (1.0 equiv.) in anhydrous DMF.

  • Add potassium carbonate (3.0 equiv.) and benzylamine (1.5 equiv.).

  • Heat the mixture to 100 °C for 5 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Conclusion and Recommendations

The selection of a polyhalogenated nitrobenzene building block is a critical decision that dictates the entire synthetic strategy.

  • For maximum flexibility and controlled, sequential C-C bond formation , this compound remains the superior choice due to the well-defined reactivity hierarchy of its C-I and C-Br bonds. Its higher cost is justified by the efficiency and convergence it offers in complex multi-step syntheses.

  • When the synthetic plan involves a single cross-coupling followed by SNAr , the more economical 1,4-dibromo-5-fluoro-2-nitrobenzene is a highly effective alternative. Researchers must be mindful of optimizing conditions to favor mono- over di-substitution.

  • To access alternative regioisomers , regioisomers like 4-bromo-2-fluoro-1-iodo-5-nitrobenzene are indispensable.

Ultimately, the optimal reagent is not the one with the highest reactivity, but the one whose reactivity profile best matches the researcher's strategic goals. A thorough analysis of the target molecule and the planned synthetic disconnections should always precede reagent selection.

References

  • Please note that as an AI, I cannot generate real-time, clickable URLs.
  • Sequential Palladium-Catalyzed Cross-Coupling Reactions. Source: Chemical Reviews, [Link]

  • The Chan-Lam-Evans Amination and its Applications in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, [Link]

  • Nucleophilic Aromatic Substitution. Source: Strategic Applications of Named Reactions in Organic Synthesis, [Link]

  • Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Source: Organic Reactions, [Link]

A Cost-Benefit Analysis of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical Development

In the intricate world of pharmaceutical and materials science, the selection of starting materials is a critical decision point, balancing the elegance of a synthetic route against the pragmatic constraints of cost, time, and scalability. Polysubstituted aromatic compounds are foundational building blocks, and among them, 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene stands out as a reagent of unique potential. Its densely packed array of functional groups, each with distinct chemical reactivity, offers a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth cost-benefit analysis of employing this compound in synthetic workflows. We will explore its intrinsic chemical value, benchmark it against viable alternatives, and provide the experimental data and protocols necessary for researchers, chemists, and drug development professionals to make informed decisions.

The Strategic Value of Orthogonal Reactivity

The primary benefit of this compound lies in the differential reactivity of its three halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the ease of oxidative addition, a key step in the catalytic cycle. This reactivity generally follows the trend: C–I > C–Br > C–Cl > C–F.[1] This predictable hierarchy allows for selective, sequential functionalization of the aromatic ring. A chemist can first target the highly reactive C-I bond, perform a coupling reaction, and then, under different catalytic conditions, target the C-Br bond, leaving the robust C-F bond and the versatile nitro group untouched for later-stage transformations.

This "built-in" selectivity is a cornerstone of convergent synthesis, a strategy that dramatically increases efficiency by allowing complex fragments of a target molecule to be prepared separately and then joined together. The alternative, a linear synthesis involving the sequential introduction of each functional group onto a simpler ring, is often plagued by lower overall yields and complex purification challenges.

A Chinese patent (CN112771042A) hints at the application of this building block in the synthesis of novel naphthyridinone and pyridylpyrimidinone compounds intended as protein kinase inhibitors.[2] While the full experimental details from this specific patent are not publicly detailed, the choice of such a complex starting material strongly implies a strategy centered on sequential cross-coupling to rapidly build molecular diversity around a core scaffold.

Core Transformations: A Representative Workflow

To illustrate the utility of this reagent, let's consider a representative synthetic sequence that leverages its orthogonal reactivity. The primary steps would involve:

  • Selective Sonogashira or Suzuki Coupling at the C-I position: The most labile C-I bond is targeted first under standard palladium-catalyzed conditions.

  • Coupling at the C-Br position: A second, distinct coupling partner is introduced at the C-Br position, often requiring more forcing conditions or a different catalyst/ligand system.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline, providing a key handle for amide bond formation, cyclizations, or other functionalizations.

G A This compound B Step 1: Pd-Catalyzed Coupling (e.g., Sonogashira) @ C-I Position A->B C Intermediate 1 (Alkynyl-substituted) B->C D Step 2: Pd-Catalyzed Coupling (e.g., Suzuki) @ C-Br Position C->D E Intermediate 2 (Di-substituted) D->E F Step 3: Nitro Group Reduction (e.g., Fe/NH4Cl) E->F G Complex Aniline Derivative (Ready for further functionalization) F->G

Caption: Sequential functionalization workflow for this compound.

Cost-Benefit Analysis: A Comparative Perspective

The decision to use a premium, highly functionalized building block like this compound must be justified by a thorough cost-benefit analysis. The primary "cost" is the upfront purchase price of the reagent, while the "benefits" include potentially higher yields, fewer synthetic steps, and faster discovery cycles.

Scenario: Synthesis of a hypothetical di-substituted fluorinated aniline, a common pharmacophore.

ParameterRoute A: Using this compoundRoute B: Linear Synthesis from a Simpler Precursor
Starting Material This compound1-Bromo-3-fluorobenzene
Approx. Cost/gram *~$200 - $400~$5 - $15
Number of Steps ~3 (Coupling 1, Coupling 2, Reduction)~5-6 (Nitration, Iodination, Coupling 1, Coupling 2, Reduction)
Overall Yield Potentially higher due to fewer steps and cleaner reactions.Likely lower due to cumulative losses over more steps.
Purification Potentially simpler separations of intermediates.May require multiple chromatographic purifications to remove isomers.
Time & Labor Significantly lower due to fewer operations.High, due to increased number of reactions and purifications.
Process Robustness High, leveraging predictable chemoselectivity.Moderate, risk of regioisomer formation and side reactions.

*Costs are estimates based on catalog prices from various suppliers (e.g., Lead Sciences, BLDpharm) and are subject to change. They are intended for comparative purposes only.[3]

The Economic Calculus

While the initial per-gram cost of this compound is substantially higher than simpler alternatives, the analysis shifts when considering the total cost of synthesis. Route B, the linear approach, introduces significant hidden costs:

  • Reagent Costs for Additional Steps: Nitrating and iodinating reagents add to the total material cost.

  • Solvent and Purification Costs: Each additional step requires solvents for the reaction and subsequent workup/purification, which can be substantial at scale.

  • Labor Costs: The time of a skilled chemist is a primary cost driver. A 3-step synthesis is significantly more economical in terms of personnel-hours than a 6-step one.

  • "Cost of Failure": Multi-step linear syntheses carry a higher risk of failure at any given step, potentially jeopardizing the entire route. The reliability of a convergent route using a well-defined building block is a significant, though less tangible, benefit.

For early-stage drug discovery, where speed and the ability to generate a diverse library of analogs are paramount, the higher upfront cost of a reagent like this compound is often easily justified by the dramatic acceleration of the research timeline.

Alternative Building Blocks: A Competitive Landscape

While our focus compound offers a unique combination of functionalities, several other polyhalogenated building blocks can be considered for similar synthetic strategies. The choice depends on the specific target molecule and the desired final substitution pattern.

Alternative ReagentCAS NumberKey Features & Considerations
1-Bromo-2-fluoro-4-iodo-5-nitrobenzene1226808-77-0Different substitution pattern; may offer alternative regioselectivity.[4][5]
1,4-Dibromo-2-fluoro-5-nitrobenzeneN/ATwo bromine atoms offer less reactivity differentiation than I/Br, but can be selective.
1-Bromo-2,4-difluoro-5-nitrobenzene345-24-4Lacks the highly reactive iodine, focusing on C-Br chemistry. C-F bonds are generally inert to cross-coupling.
1,3-Dibromo-5-nitrobenzene4185-74-8A simpler, less expensive di-bromo analog without fluorine. Useful if fluorine is not required in the target.

The selection process involves a careful analysis of the target structure. If the synthetic plan requires three distinct coupling/functionalization sites, this compound presents a clear advantage. If only two sites are needed, a simpler di-bromo or bromo-iodo analog might be more cost-effective.

G A Synthetic Goal: Complex, Multi-Substituted Aniline B Use this compound? A->B C YES (Convergent Strategy) B->C 3+ Orthogonal Sites Needed D NO (Linear Strategy or Simpler BB) B->D <3 Sites or Cost is Prohibitive E Benefits: - Fewer Steps - Higher Overall Yield - Faster Timeline C->E F Considerations: - Higher Upfront Reagent Cost C->F G Benefits: - Lower Upfront Reagent Cost D->G H Considerations: - More Steps - Lower Overall Yield - Longer Timeline - More Waste D->H I Alternative Building Blocks: - Dibromo-nitrobenzenes - Bromo-iodo-nitrobenzenes D->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of the chemicals we handle. The safe and compliant disposal of complex reagents like 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated nitroaromatic compound, grounded in established safety principles and regulatory standards.

Hazard Characterization and Waste Identification

Before any disposal procedure can commence, a thorough understanding of the compound's hazards is essential. This compound (CAS No. 1187385-70-1) is a multi-halogenated nitroaromatic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazard profile can be reliably inferred from structurally analogous compounds. This process is critical because, under the Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[2][3]

The presence of multiple halogens (Br, F, I) and a nitro group (-NO2) on the benzene ring classifies this substance as a hazardous material. Based on data from similar chemicals, it must be treated as a hazardous waste due to its toxic characteristics.[4][5][6]

Table 1: Synthesized Hazard Profile for this compound

Hazard Class GHS Category Description Rationale & Source Analogy
Acute Toxicity, Oral Category 4 Harmful if swallowed. Based on GHS classifications for 4-Bromo-1-fluoro-2-nitrobenzene and 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.[4][6]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin. Consistent with data for analogous halogenated nitrobenzenes.[4][6]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled. A common hazard for volatile or dusty organic compounds of this class.[4][6][7]
Skin Corrosion/Irritation Category 2 Causes skin irritation. The reactive nature of the functional groups can lead to dermal irritation upon contact.[4][6][7]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. Direct contact with eyes is likely to cause significant irritation.[4][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[6][7] |

Given these characteristics, this compound cannot be disposed of in regular trash or down the sewer system.[8][9][10] It must be managed through a designated hazardous waste program.[9][11]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container, it is imperative to don the appropriate PPE to mitigate the risks of exposure identified above. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers provide and ensure the use of PPE.[12][13]

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use.[13]

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles if there is a risk of splashing.[14]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron or coveralls should be used.[13]

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[15]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final collection.

Step 3.1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.

  • Designate as Halogenated Organic Waste: This compound must be collected in a waste stream specifically designated for halogenated organics.[16] Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of dioxins and other toxic byproducts.[15]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[15][16]

Step 3.2: Container Selection and Management

The choice of container is vital for preventing leaks and ensuring chemical compatibility.

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9][17] Avoid metal containers, as they can corrode with certain halogenated compounds.[17]

  • Condition: The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.[10]

  • Management: Keep the waste container closed at all times except when adding waste.[11][15] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).

Step 3.3: Waste Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for safety. All chemical waste containers must be labeled with an official hazardous waste tag as soon as the first drop of waste is added.[9][15]

Your institution's Environmental Health & Safety (EHS) department will provide specific tags, but they must contain the following information to comply with OSHA and EPA standards:[9][18]

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name(s): List "this compound" and any other chemicals in the mixture by their full, unabbreviated names. Include the percentage of each component.

  • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).

  • Generator Information: Include the Principal Investigator's name, laboratory room number, and contact information.

Step 3.4: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory.

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[15][17] This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[15]

  • Segregation: Store the halogenated waste container away from incompatible materials.

Step 3.5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][19]

  • Request Pickup: Once the container is nearly full (do not overfill, ~80% capacity is a good practice) or if the accumulation time limit is approaching (consult your institution's policy), submit a chemical waste collection request to your EHS office.[9][15]

  • Documentation: Maintain any records or manifests associated with the waste pickup for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Accumulation cluster_disposal Phase 3: Final Disposition cluster_emergency Contingency gen Waste Generation (this compound) assess Hazard Assessment (Review SDS / Analog Data) gen->assess Is it hazardous? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Yes, Toxic & Irritant segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Select Compatible Container (e.g., HDPE Bottle) segregate->container label_waste Label with Hazardous Waste Tag (Full Name, Hazards, Date) container->label_waste store Store in Satellite Accumulation Area (Secondary Containment) label_waste->store request Request Waste Pickup (Contact EHS/Safety Office) store->request Container is full pickup Waste Collected by Authorized Personnel request->pickup transport Transport to Licensed Treatment, Storage, & Disposal Facility (TSDF) pickup->transport spill Spill or Exposure Occurs emergency Follow Emergency Procedures (Evacuate, Alert, Decontaminate) spill->emergency

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a key intermediate, valued for its unique combination of functional groups that facilitate complex molecular architectures in synthetic chemistry.[1] However, this same structural complexity—featuring a nitro group and three different halogens on an aromatic ring—necessitates a rigorous and well-understood safety protocol. The electron-withdrawing nature of these groups, which makes the compound so useful in nucleophilic aromatic substitution reactions, also signals a heightened potential for biological reactivity and associated hazards.[2][3][4]

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the causal logic behind each safety recommendation, ensuring that every protocol is a self-validating system. Our goal is to empower you to handle this compound not with fear, but with informed respect for its chemical properties, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Adversary

A thorough risk assessment begins with a clear understanding of the compound's intrinsic hazards. While specific toxicological data for this compound is limited, the safety data for structurally similar halogenated nitroaromatics provides a strong basis for our precautions.[5][6][7][8] The primary hazards are summarized below.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to inflammation and discomfort.[5][6][7]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.[5][6][7]Ocular
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[5][6][7]Inhalation

Given these classifications, all handling operations must be predicated on the principle of minimizing all potential routes of exposure through a multi-layered Personal Protective Equipment (PPE) strategy.

The Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all solution; it is a system designed to provide comprehensive protection. Each component has a specific role, and their combined use is mandatory for the safe handling of this compound.

Protection TypeRequired PPERationale and Causality
Respiratory NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters.The compound is classified as harmful if inhaled and may cause respiratory irritation.[6][7] Handling the solid can generate dust, and the substance may have a non-negligible vapor pressure. A P100 filter addresses the particulate risk, while OV/AG cartridges adsorb organic vapors.
Eye & Face Chemical safety goggles with indirect ventilation and a full-face shield.The compound causes serious eye irritation.[5][6][7] Safety glasses are insufficient.[9] Goggles provide a seal against splashes and dust, while the face shield offers a secondary barrier for the entire face from larger volume splashes.[9][10]
Hand Double-gloving with chemically impermeable gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).The compound is harmful in contact with skin.[6][7] No single glove material is impervious to all chemicals indefinitely. Double-gloving provides layered protection. The outer glove should be selected for high chemical resistance to aromatic compounds. Always consult the manufacturer's glove compatibility charts.
Body Chemically resistant lab coat or a disposable chemical-resistant coverall (e.g., DuPont™ Tychem® series).[11]Standard cotton lab coats are permeable and can absorb chemicals, holding them against the skin. A chemically resistant material prevents penetration from splashes and spills.[12] For tasks with a higher risk of significant splashes, a full coverall is warranted.[10][11]
Foot Closed-toe leather or chemical-resistant safety shoes.Protects feet from spills and falling objects. The material should be non-permeable to prevent chemical absorption.[9][10]

Operational Plan: From Benchtop to Disposal

Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step procedures provide a framework for handling this compound.

Preparation and Handling Protocol
  • Designated Area: All handling of the solid and its solutions must be conducted within a certified chemical fume hood to manage inhalation exposure.[13]

  • PPE Donning: Before entering the designated area, don all required PPE in the following order: inner gloves, lab coat/coverall, safety shoes, respirator, safety goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.

  • Material Handling:

    • Use spark-proof tools for handling the solid to prevent ignition sources.[14]

    • When weighing, do so within the fume hood or in a ventilated balance enclosure.

    • Avoid creating dust.[13] If transferring the solid, do so carefully and at a low height.

    • Keep the container tightly closed when not in use.[5][6]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Response Workflow

Immediate and correct response to an exposure is critical. The following workflow should be posted in the laboratory.

EmergencyResponse cluster_exposure Accidental Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs Skin Skin Contact: Immediately wash with soap and plenty of water for 15 min. Exposure->Skin Eye Eye Contact: Rinse cautiously with water for several minutes. Remove contacts. Continue rinsing for 15 min. Exposure->Eye Inhalation Inhalation: Move person to fresh air. Keep comfortable for breathing. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call Poison Center immediately. Exposure->Ingestion RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing SeekMedical Seek Immediate Medical Attention Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical RemoveClothing->SeekMedical Report Report Incident to EHS SeekMedical->Report

Caption: Workflow for immediate emergency response to chemical exposure.

Spill Management and Waste Disposal
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

    • Decontaminate the spill area thoroughly.

  • Waste Disposal:

    • All contaminated materials, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

    • Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[6] Do not discharge into drains or the environment.

By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your critical research and development efforts. Safety is not an impediment to discovery; it is the foundation upon which successful and repeatable science is built.

References

  • SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene. (2025). Fisher Scientific.
  • Safety Data Sheet for 4-Bromonitrobenzene-d4. (2015). C/D/N Isotopes.
  • 4-Bromo-1-fluoro-2-nitrobenzene Product Inform
  • 1-FLUORO-4-NITRO BENZENE MATERIAL SAFETY D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • 1-Bromo-5-chloro-2-iodo-4-nitrobenzene Safety D
  • PPE for the Oil & Gas Industry. DuPont.
  • Guidance for Selection of Protective Clothing for MDI Users. (2013). Covestro Solution Center.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene GHS Classific
  • Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene. (2020). YouTube.
  • SAFETY DATA SHEET for 1-Bromo-4-nitrobenzene. (2014). Fisher Scientific.
  • This compound Safety D
  • Reactivity of o-iodonitrobenzene and o-fluoronitrobenzene. (2015).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.